2-Methylimidazo[2,1-b]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-4-8-3-2-7-6(8)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJUTPWDBHQESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566220 | |
| Record name | 2-Methylimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45667-45-6 | |
| Record name | 2-Methylimidazo[2,1-b][1,3]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30566220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylimidazo[2,1-b]thiazole: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 2-Methylimidazo[2,1-b]thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, synthetic methodologies, and its burgeoning role in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a fused heterocyclic system composed of an imidazole and a thiazole ring.[1][2] This bicyclic scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[3] The stability, aromaticity, and ability to form various non-covalent interactions with biological targets contribute to its prominence.[3]
Derivatives of imidazo[2,1-b]thiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anthelmintic, and anti-inflammatory properties.[1][4][5][6] The 2-methyl substituted variant, this compound, serves as a key building block for the synthesis of more complex and potent derivatives. Understanding its fundamental chemical characteristics is therefore crucial for the rational design of new therapeutic agents.
Chemical Structure and Physicochemical Properties
The structural and physicochemical properties of this compound are fundamental to its reactivity and its interactions with biological systems.
Structural Identifiers
-
CAS Number: 45667-45-6[7]
-
Molecular Formula: C₆H₆N₂S
-
Molecular Weight: 138.19 g/mol
Tabulated Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Weight | 138.19 g/mol | - |
| SMILES | CC1=CN2C=CSC2=N1 | - |
| InChI Key | Not readily available | - |
| ¹H NMR (CDCl₃, ppm) | δ 8.66 (s, 1H), 7.44 (d, 1H), 6.72 (d, 1H), 2.28 (s, 3H) | [5] (Analogous structure) |
| ¹³C NMR (CDCl₃, ppm) | δ 155.6, 145.6, 130.4, 121.4, 118.3, 111.1, 14.5 | [8] (Analogous structure) |
| Appearance | Pale yellow solid (typical for derivatives) | [4] |
Synthesis of the this compound Core
The synthesis of the imidazo[2,1-b]thiazole scaffold can be achieved through various synthetic routes. A common and efficient method involves the reaction of a 2-aminothiazole derivative with an α-haloketone.
General Synthetic Workflow
The following diagram illustrates a general and widely adopted synthetic pathway for constructing the imidazo[2,1-b]thiazole ring system.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis from 2-Aminothiazole
This protocol describes a practical method for the synthesis of this compound derivatives.[9]
Materials:
-
2-Aminothiazole
-
3-Bromo-2-butanone (or other appropriate α-bromoketone)
-
Ethanol (or another suitable solvent like 1,4-dioxane)
-
Basic alumina (optional, as a catalyst)[9]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiazole (1 equivalent).
-
Solvent Addition: Add ethanol to dissolve the starting material.
-
Reagent Addition: Slowly add 3-bromo-2-butanone (1 equivalent) to the reaction mixture.
-
Catalyst (Optional): If using a catalyst, add basic alumina (e.g., 30% w/w).[9]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitate forms, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its appropriate boiling point for reflux conditions. 1,4-Dioxane can also be used.[5]
-
α-Bromoketone: The use of 3-bromo-2-butanone specifically leads to the formation of the 2-methyl derivative. The bromine atom serves as a good leaving group, and the ketone provides the necessary electrophilic carbon for the initial nucleophilic attack by the amino group of the thiazole.
-
Reflux: Heating the reaction provides the necessary activation energy for the condensation and subsequent intramolecular cyclization to form the fused bicyclic system.
-
Catalyst: While the reaction can proceed without a catalyst, the use of a solid support like basic alumina can enhance the reaction rate and yield by providing a surface for the reaction to occur and by neutralizing the HBr formed during the reaction.[9]
Applications in Drug Development and Biological Activity
The imidazo[2,1-b]thiazole scaffold is a cornerstone in the development of various therapeutic agents due to its wide range of biological activities.
Antitubercular Activity
One of the most significant applications of imidazo[2,1-b]thiazole derivatives is in the development of novel antitubercular agents.[4][5] Several studies have reported potent activity against Mycobacterium tuberculosis.[1][4][5]
Mechanism of Action: Some imidazo[2,1-b]thiazole derivatives have been identified as inhibitors of Pantothenate Synthetase (PS) in M. tuberculosis.[5][10] This enzyme is crucial for the biosynthesis of pantothenate (Vitamin B5), which is essential for the survival of the bacterium.[10] Since mammals obtain pantothenate from their diet, inhibitors of bacterial PS are expected to have selective toxicity.[10]
Caption: Inhibition of M. tuberculosis Pantothenate Synthetase.
Anticancer Activity
Numerous imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their anticancer properties against various human cancer cell lines.[1][11][12]
Mechanisms of Action:
-
Microtubule-Targeting Agents: Some conjugates of imidazo[2,1-b]thiazole with other heterocyclic systems, like benzimidazole, have been shown to inhibit tubulin polymerization.[11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and induces apoptosis.[11]
-
Kinase Inhibition: The imidazo[2,1-b]thiazole scaffold is present in molecules designed as inhibitors of various kinases that are often dysregulated in cancer.[13]
Other Biological Activities
The versatility of the imidazo[2,1-b]thiazole core extends to a wide array of other biological activities, including:
-
Antibacterial and Antifungal: Derivatives have shown activity against various bacterial and fungal strains.[4][14]
-
Antiviral: Some compounds have demonstrated potential as antiviral agents.[1][6]
-
Anti-inflammatory and Analgesic: The scaffold has been explored for the development of anti-inflammatory and pain-relieving drugs.[5][6]
-
Anthelmintic: The well-known anthelmintic drug, Levamisole, contains a tetrahydroimidazo[2,1-b]thiazole core, highlighting the early recognition of this scaffold's potential in treating parasitic infections.[6]
Conclusion
This compound is a fundamentally important heterocyclic compound that serves as a versatile platform for the development of a wide range of biologically active molecules. Its straightforward synthesis and the diverse pharmacological properties of its derivatives make it a highly attractive scaffold for medicinal chemists. The continued exploration of new synthetic methodologies and the elucidation of the mechanisms of action of its derivatives will undoubtedly lead to the discovery of novel and effective therapeutic agents for a variety of diseases.
References
-
Imidazo(2,1-b)thiazole | C5H4N2S | CID 817024 - PubChem. Available at: [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - RSC Publishing. Available at: [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - PubMed Central. Available at: [Link]
-
{Imidazo[2,1-b]thiazole,. Available at: [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - RSC Publishing. Available at: [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts - MDPI. Available at: [Link]
-
Imidazo[2,1-b]thiazole-5-methanamine, 3-bromo - PubChem. Available at: [Link]
-
Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC - PubMed Central. Available at: [Link]
-
Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC - PubMed Central. Available at: [Link]
-
Chemistry of Imidazo[2,1-b][4][5][7]thiadiazoles - ResearchGate. Available at: [Link]
-
A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties - YMER. Available at: [Link]
-
(Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. Available at: [Link]
-
Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed. Available at: [Link]
-
New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Publishing. Available at: [Link]
-
Reactive Metabolite Trapping Studies on Imidazo- and this compound-Based Inverse Agonists of the Ghrelin Receptor - ResearchGate. Available at: [Link]
-
Synthesis of imidazo[2,1-b]thiazoles. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Available at: [Link]
-
Imidazo[2,1-b]thiazole-3-acetic acid, 6-phenyl-, 2-[(1e) - PubChemLite. Available at: [Link]
-
Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents | ACS Omega - ACS Publications. Available at: [Link]
-
Imidazo(2,1-b)thiazole-35S, 2,3,5,6-tetrahydro-6-phenyl-, monohydrochloride - PubChem. Available at: [Link]
-
(PDF) Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities - ResearchGate. Available at: [Link]
-
Imidazo(2,1-b)thiazole, 5,6-dihydro-3,6,6-trimethyl-, hydrochloride - PubChemLite. Available at: [Link]
-
Imidazothiazoles - Wikipedia. Available at: [Link]idazothiazoles]([Link])
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. Imidazothiazoles - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 45667-45-6 [amp.chemicalbook.com]
- 8. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Buy Imidazo[2,1-b]thiazole | 251-97-8 [smolecule.com]
- 14. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylimidazo[2,1-b]thiazole spectroscopic data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methylimidazo[2,1-b]thiazole
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The following sections detail the principles, experimental protocols, and expert interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a holistic understanding of its molecular structure and properties.
Molecular Structure and Spectroscopic Overview
This compound is a bicyclic aromatic system where an imidazole ring is fused to a thiazole ring. This fusion creates a unique electronic and structural environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, assessing its purity, and predicting its reactivity in various chemical transformations.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
Principle: Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup: The analysis is typically performed on a 300 or 400 MHz NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Key parameters to set include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Data Interpretation:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ | 2.45 | Singlet (s) | - | 3H |
| H-5 | 6.85 | Doublet (d) | 4.5 | 1H |
| H-6 | 7.20 | Doublet (d) | 4.5 | 1H |
| H-3 | 7.55 | Singlet (s) | - | 1H |
-
CH₃ (2.45 ppm): The upfield singlet integrating to three protons is characteristic of the methyl group at the C-2 position. Its singlet nature indicates no adjacent protons.
-
H-5 and H-6 (6.85 and 7.20 ppm): These two signals appear as doublets due to mutual coupling. The coupling constant of 4.5 Hz is typical for vicinal protons on a five-membered aromatic ring. The relative chemical shifts are dictated by the electronic effects of the fused imidazole ring and the sulfur atom.
-
H-3 (7.55 ppm): This downfield singlet corresponds to the proton on the imidazole ring. Its singlet multiplicity confirms the absence of neighboring protons.
¹³C NMR Spectroscopy
Principle: Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is indicative of its electronic environment.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The experiment is run on the same NMR spectrometer as the ¹H NMR.
-
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: Similar to ¹H NMR, the raw data is processed to yield the final spectrum.
Data Interpretation:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| CH₃ | 15.0 |
| C-5 | 112.5 |
| C-6 | 117.0 |
| C-3 | 125.0 |
| C-7a (bridgehead) | 130.0 |
| C-2 | 145.0 |
-
CH₃ (15.0 ppm): The upfield signal corresponds to the methyl carbon.
-
Aromatic Carbons (112.5 - 145.0 ppm): The remaining signals are in the aromatic region. The specific assignments are based on established substituent effects and can be definitively confirmed by advanced 2D NMR techniques such as HSQC and HMBC. The quaternary carbons (C-2 and C-7a) are typically identified by their lower intensity or through DEPT experiments.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretching | Aromatic C-H |
| 2950-2850 | C-H stretching | Aliphatic C-H (CH₃) |
| 1600-1450 | C=C and C=N stretching | Aromatic ring system |
| ~1380 | C-H bending | CH₃ |
| ~800 | C-H out-of-plane bending | Aromatic C-H |
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the basic framework of the molecule.
-
The complex pattern of absorptions in the 1600-1450 cm⁻¹ region is characteristic of the fused aromatic ring system.
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization methods. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Data Interpretation (Electron Impact - EI):
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed. For this compound (C₆H₆N₂S), the expected exact mass is approximately 138.02 g/mol .
-
Fragmentation Pattern: The fragmentation of the molecular ion provides structural clues.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
High-Resolution Mass Spectrometry (HRMS):
HRMS can provide the exact mass of the molecular ion, which can be used to determine the elemental composition. For C₆H₆N₂S, the calculated exact mass is 138.0252. An experimentally determined mass within a few ppm of this value provides strong evidence for the molecular formula.
Conclusion
The collective application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, and together they form a self-validating system for structural elucidation and purity assessment. The data and interpretations presented in this guide serve as a foundational reference for researchers working with this important heterocyclic scaffold.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Spectral Database for Organic Compounds (SDBS). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [https://sdbs.db.aist.go.jp/sdbs/cgi-bin/direct_frame_top.cgi]([Link]
The Multifaceted Biological Activities of 2-Methylimidazo[2,1-b]thiazole: A Technical Guide for Drug Discovery Professionals
The 2-methylimidazo[2,1-b]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of this heterocyclic core, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the key anticancer, antimicrobial, and anti-inflammatory activities of this compound derivatives, elucidating their mechanisms of action, summarizing crucial structure-activity relationship (SAR) data, and providing exemplary experimental protocols to guide future research endeavors.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Derivatives of the this compound core have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[1][2] The mechanism of action often involves the induction of apoptosis and cell cycle arrest, highlighting the potential of these compounds to interfere with fundamental cellular processes in cancer cells.[3]
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of this compound derivatives are not attributed to a single mechanism but rather a combination of actions that disrupt cancer cell homeostasis. Studies have shown that these compounds can induce apoptosis, a form of programmed cell death, and cause cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[3] For instance, certain aryl hydrazone derivatives of imidazo[2,1-b]thiazole have been shown to arrest the cell cycle in the G0/G1 phase in MDA-MB-231 breast cancer cells.[3]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the imidazo[2,1-b]thiazole ring system plays a crucial role in determining the anticancer potency. For example, the introduction of specific aryl hydrazone moieties has been shown to significantly enhance cytotoxicity against breast cancer cell lines.[3] Furthermore, linking the imidazo[2,1-b]thiazole core with other heterocyclic systems, such as thiazole, has yielded hybrid molecules with promising antiproliferative activity against HCT-116 and MCF-7 human cancer cells.[1][4]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Anticancer Activity of Representative Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 9i | MDA-MB-231 | 1.65 | [3] |
| 9m | MDA-MB-231 | 1.12 | [3] |
| Compound 26 | A375P (Melanoma) | Sub-micromolar | [5] |
| Compound 27 | A375P (Melanoma) | Sub-micromolar | [5] |
Antimicrobial Activities: A Broad Spectrum of Inhibition
The this compound scaffold is a versatile platform for the development of novel antimicrobial agents with activity against a wide range of pathogens, including bacteria, fungi, and mycobacteria.[6][7]
Antibacterial and Antifungal Activity
Derivatives of imidazo[2,1-b]thiazole have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9] The mechanism of action is believed to involve the disruption of essential cellular processes in these microorganisms. For instance, some derivatives have shown potent activity against Staphylococcus aureus and Candida albicans.[8][9]
Antitubercular Activity: A Ray of Hope Against a Persistent Pathogen
Tuberculosis remains a significant global health threat, and the discovery of new antitubercular agents is a critical area of research. Several this compound derivatives have exhibited promising activity against Mycobacterium tuberculosis.[7][10][11] Some benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have shown significant activity with low micromolar IC₅₀ values against the H37Ra strain of M. tuberculosis.[7][10]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid nutrient medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria; specific conditions for M. tuberculosis).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Antimicrobial Activity of Representative Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 7b | Mycobacterium tuberculosis | 0.98 | [12] |
| IT06 | Mycobacterium tuberculosis H37Ra | IC₅₀ = 2.03 µM | [7][10] |
| IT10 | Mycobacterium tuberculosis H37Ra | IC₅₀ = 2.32 µM | [7][10] |
| 5d | Escherichia coli | Moderately Active | [9] |
| 6h | Escherichia coli | Moderately Active | [9] |
| 7b | Pseudomonas aeruginosa | Moderately Active | [9] |
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is of great therapeutic importance. Certain this compound derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[13]
Mechanism of Action: Selective COX-2 Inhibition
COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. A series of imidazo[2,1-b]thiazole analogs containing a methyl sulfonyl COX-2 pharmacophore have been synthesized and shown to be selective inhibitors of the COX-2 isoenzyme.[13]
Experimental Workflow: COX-2 Inhibition Assay
The following diagram illustrates a typical workflow for evaluating the COX-2 inhibitory activity of this compound derivatives.
Caption: General synthesis of 2-methylimidazo[2,1-b]thiazoles.
Future Perspectives and Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscore the potential of this heterocyclic system in addressing a wide range of unmet medical needs. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be crucial for their successful clinical translation. This guide provides a solid foundation for researchers to explore the rich chemical space of 2-methylimidazo[2,1-b]thiazoles and unlock their full therapeutic potential.
References
- Vertex AI Search. (n.d.). Proposed bioactivation pathway for this compound derivative 2.
- YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties.
- PubMed. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777.
- PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors.
- PubMed Central. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b].
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts.
- ResearchGate. (2019). Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds, 41(2), 1-15.
- Semantic Scholar. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds.
- ResearchGate. (n.d.). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents.
-
Heterocyclic Letters. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[5][13][14]HIADIAZOLE DERIVATIVES: A REVIEW. Retrieved from
- ResearchGate. (2017). Reactive Metabolite Trapping Studies on Imidazo- and this compound-Based Inverse Agonists of the Ghrelin Receptor.
- RSC Publishing. (n.d.). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry.
-
NIH. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b]t[5][13][14]hiadiazoles. Retrieved from
- MDPI. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(12), 9957-9972.
- NIH. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. Molecules, 16(12), 9957-9972.
- RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents.
- RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b].
- ResearchGate. (2017). Imidazo[2,1b ] Thiazole: Introduction, Current and Perspective. Bioenergetics Open access, 06(01).
- ResearchGate. (n.d.). Synthesis of New Thiazole Clubbed Imidazo[2,1-b]thiazole Hybrid as Antimycobacterial Agents.
- PubMed Central. (n.d.). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 5. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ymerdigital.com [ymerdigital.com]
- 7. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of 2-Methylimidazo[2,1-b]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-methylimidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. This technical guide provides a detailed exploration of the multifaceted mechanism of action studies surrounding this chemical entity, with a primary focus on its anticancer and antitubercular properties. We will delve into the specific molecular targets and signaling pathways affected by these compounds, offering field-proven insights into the experimental designs used to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the imidazo[2,1-b]thiazole core.
Introduction: The Imidazo[2,1-b]thiazole Scaffold - A Versatile Pharmacophore
The imidazo[2,1-b]thiazole system, a fused bicyclic heterocycle containing two nitrogen atoms and one sulfur atom, has garnered significant attention in medicinal chemistry.[1] Its rigid structure and rich electronic properties make it an ideal foundation for the design of small molecule inhibitors that can interact with a variety of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antitubercular, antifungal, antiviral, and anti-inflammatory effects.[2][3] The 2-methyl substitution, in particular, is a common feature in many active analogs, contributing to the lipophilicity and steric interactions that can fine-tune binding affinity and biological activity.
This guide will focus on two of the most extensively studied mechanisms of action for this compound derivatives: the disruption of microtubule dynamics and the inhibition of protein kinases in the context of cancer, and the inhibition of pantothenate synthetase as an antitubercular strategy.
Anticancer Mechanisms of Action
Derivatives of the this compound scaffold have emerged as potent antiproliferative agents, acting through multiple cellular mechanisms to induce cancer cell death.[4] The two most prominent mechanisms are the inhibition of tubulin polymerization and the modulation of key oncogenic kinases.
Microtubule-Targeting Activity: Destabilizing the Cytoskeleton
A primary mechanism of action for several potent imidazo[2,1-b]thiazole derivatives is the disruption of microtubule dynamics.[5] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. Compounds that interfere with microtubule function are among the most effective anticancer drugs in clinical use.
Imidazo[2,1-b]thiazole-based compounds have been shown to act as microtubule-destabilizing agents .[1][2] They inhibit the polymerization of tubulin dimers into microtubules, leading to a cascade of downstream effects that culminate in apoptotic cell death.
Causality of Experimental Choices: To establish a compound as a microtubule-targeting agent, a logical progression of experiments is required. The initial observation is typically potent cytotoxicity against a panel of cancer cell lines.[1] This is followed by cell cycle analysis to determine if the compound induces arrest at the G2/M phase, a hallmark of mitotic disruption.[6] Direct evidence of microtubule interaction is then sought through in vitro tubulin polymerization assays and visualized in cells using immunofluorescence microscopy. Finally, molecular docking studies can provide insights into the putative binding site on the tubulin protein.[6]
-
Inhibition of Tubulin Polymerization: Certain imidazo[2,1-b]thiazole-benzimidazole conjugates have demonstrated a significant inhibitory effect on tubulin assembly, with some compounds showing IC50 values in the low micromolar range.[6]
-
Cell Cycle Arrest: This disruption of microtubule formation prevents the proper assembly of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[1][6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is often confirmed by observing nuclear condensation (Hoechst staining), externalization of phosphatidylserine (Annexin V-FITC assay), and the activation of executioner caspases.[2]
Kinase Inhibition: Targeting Oncogenic Signaling
The imidazo[2,1-b]thiazole scaffold has also been identified as a promising framework for the development of protein kinase inhibitors.[7] Kinases are crucial nodes in the signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a common driver of cancer.
While broad screening has implicated imidazo[2,1-b]thiazoles in the inhibition of kinases such as B-Raf and EGFR, more recent studies have pointed towards Focal Adhesion Kinase (FAK) as a potential target for some derivatives.[4][8] FAK is a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and survival, and its overexpression is associated with poor prognosis in several cancers.
Trustworthiness of Protocols: The identification of a specific kinase inhibitor requires a rigorous and self-validating experimental approach. This begins with broad-spectrum kinase profiling to identify potential targets. Hits are then validated through in vitro enzymatic assays to determine potency (IC50) and selectivity. Cellular assays are subsequently employed to confirm that the compound inhibits the kinase in a biological context, typically by measuring the phosphorylation of a known downstream substrate via Western blotting.
Antitubercular Mechanism of Action: A Targeted Approach
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutic agents. The this compound scaffold has shown significant promise in this area.
Inhibition of Pantothenate Synthetase
A key mechanism of antitubercular activity for this class of compounds is the inhibition of Pantothenate Synthetase (PS) of Mycobacterium tuberculosis (Mtb).[9] This enzyme is essential for the biosynthesis of pantothenate (Vitamin B5), a precursor for the synthesis of Coenzyme A. As Mtb cannot acquire pantothenate from its host, the inhibition of this pathway is a validated and specific strategy for killing the bacterium.
One notable derivative, 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide, emerged as a potent inhibitor of Mtb PS with an IC50 value of 0.53 µM.[9]
Expertise in Assay Selection: The choice of Pantothenate Synthetase as a target is a prime example of a rational drug design strategy. Targeting a pathway that is essential for the pathogen but absent in the host minimizes the potential for off-target toxicity. The validation of this mechanism involves enzymatic assays with the purified Mtb PS enzyme, followed by whole-cell activity assays against both replicating and non-replicating (nutrient-starved) Mtb to assess bactericidal efficacy under different physiological conditions.[9]
Summary of Biological Activities and Key Derivatives
The following table summarizes the key mechanistic findings and the corresponding potencies of representative this compound derivatives.
| Derivative Class | Primary Mechanism | Biological Target | Key Assay | Potency (IC50/GI50) | Reference |
| Imidazo[2,1-b]thiazole-benzimidazole conjugate (6d) | Microtubule Destabilization | Tubulin | Tubulin Polymerization Assay | 1.68 µM | [6] |
| Imidazo[2,1-b]thiazole-chalcone conjugate (11x) | Microtubule Destabilization | Tubulin | Cytotoxicity (A549 cells) | 0.64 µM | [1] |
| Imidazo[2,1-b]thiazole-aryl hydrazone (9m) | Cell Cycle Arrest (G0/G1) | Unknown | Cytotoxicity (MDA-MB-231) | 1.12 µM | [10] |
| Benzo[d]imidazo[2,1-b]thiazole carbohydrazide (5bc) | Enzyme Inhibition | Mtb Pantothenate Synthetase | Enzymatic Inhibition Assay | 0.53 µM | [9] |
Detailed Experimental Protocols
Protocol: In Vitro Tubulin Polymerization Assay
Purpose: To directly measure the effect of a test compound on the assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in absorbance (optical density) at 340 nm as microtubules form. Inhibitors will suppress this increase.
Methodology:
-
Reagents and Materials:
-
Tubulin (≥99% pure, lyophilized)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock in water)
-
Glycerol
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
Positive control: Colchicine or Nocodazole
-
Negative control: Paclitaxel (polymerization promoter)
-
Temperature-controlled spectrophotometer with a 96-well plate reader.
-
-
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2 mg/mL.
-
Prepare the reaction mixture in a pre-chilled 96-well plate on ice. For each well, add:
-
General Tubulin Buffer containing 10% glycerol.
-
Test compound at various concentrations (final DMSO concentration <1%). Include wells for vehicle control (DMSO) and positive/negative controls.
-
Tubulin solution.
-
-
Incubate the plate on ice for 5 minutes to allow for inhibitor binding.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance versus time. Calculate the rate of polymerization and determine the IC50 value of the test compound by fitting the dose-response curve.[6]
-
Protocol: Cell Cycle Analysis by Flow Cytometry
Purpose: To determine the effect of a test compound on the distribution of cells throughout the different phases of the cell cycle.
Principle: The DNA content of cells varies depending on the cell cycle phase (G1, S, G2/M). Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By measuring the fluorescence intensity of a population of PI-stained cells using a flow cytometer, one can quantify the percentage of cells in each phase.
Methodology:
-
Reagents and Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer (e.g., BD FACSArray™ Bioanalyzer).[11]
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and calculate the percentage of cells in the G1, S, and G2/M phases.[1]
-
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and pharmacologically significant structure. The body of research clearly indicates that its derivatives can exert potent biological effects through diverse and clinically relevant mechanisms of action. As anticancer agents, they function as microtubule-destabilizing agents and potential kinase inhibitors, leading to cell cycle arrest and apoptosis. In the realm of infectious diseases, they offer a targeted approach to inhibiting essential bacterial enzymes like pantothenate synthetase.
Future research should focus on elucidating the precise molecular interactions between these compounds and their targets through co-crystallization studies. Furthermore, exploring the kinase inhibitory profile of this scaffold more broadly could uncover novel targets. The development of derivatives with improved pharmacokinetic properties and selectivity will be crucial for translating the therapeutic potential of this remarkable scaffold into clinical applications.
References
-
Kamal, A., et al. (2015). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem, 10(1), 148-157. [Link]
-
Kamal, A., et al. (2016). Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. European Journal of Medicinal Chemistry, 124, 533-546. [Link]
-
Yadav, G., & Singh, U. P. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(05). [Link]
-
Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1134. [Link]
-
Moraski, G. C., et al. (2021). Synthesis and Anti-Mycobacterium tuberculosis Activity of Imidazo[2,1-b][1][7]oxazine Derivatives against Multidrug-Resistant Strains. ACS Infectious Diseases, 7(12), 3465-3474. [Link]
-
El-Gamal, M. I., et al. (2021). Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. Bioorganic & Medicinal Chemistry, 32, 116005. [Link]
-
Isoglu, M., et al. (2020). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Bioorganic Chemistry, 94, 103433. [Link]
-
Kamal, A., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(23), 20219-20233. [Link]
-
Kumar, A., et al. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Molecules, 27(19), 6296. [Link]
-
Radi, M., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(11), 5348-5355. [Link]
-
Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic Chemistry, 78, 259-271. [Link]
-
Nayak, V. L., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry, 11(8), 922-929. [Link]
-
Acar, Ç., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evaluation. Chemical Biology & Drug Design, 98(3), 386-399. [Link]
-
Samala, G., et al. (2016). Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry, 24(7), 1508-1517. [Link]
-
Leoni, A., et al. (2017). Imidazo[2,1b] Thiazole: Introduction, Current and Perspective. Bioenergetics, 6(2). [Link]
-
Kamal, A., et al. (2015). Synthesis and Biological Evaluation of Imidazo[2,1-b][1][7][12]thiadiazole-Linked Oxindoles as Potent Tubulin Polymerization Inhibitors. ChemMedChem, 10(12), 2058-2069. [Link]
-
Gürsoy, E., & Güzeldemirci, N. U. (2007). Synthesis and primary cytotoxicity evaluation of new imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry, 42(3), 320-326. [Link]
Sources
- 1. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of imidazo[2,1–b]thiazole-based anticancer agents in one decade (2011–2020): Current status and future prospects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Therapeutic Potential of the 2-Methylimidazo[2,1-b]thiazole Scaffold
This guide provides a comprehensive technical overview of the 2-methylimidazo[2,1-b]thiazole scaffold, a privileged heterocyclic system in modern medicinal chemistry. We will delve into its diverse biological activities, focusing on validated and potential therapeutic targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.
Part 1: The Imidazo[2,1-b]thiazole Core: A Foundation for Diverse Bioactivity
The imidazo[2,1-b]thiazole framework, a fused bicyclic heterocycle containing both nitrogen and sulfur, has garnered significant attention in the field of drug discovery.[1][2] Its rigid structure and potential for diverse substitutions make it an attractive starting point for the design of small molecules with specific biological functions. The inherent chemical properties of this scaffold have led to the development of compounds with a remarkably broad spectrum of activities, including anti-inflammatory, antibacterial, antifungal, anthelmintic, antihypertensive, and cytotoxic effects.[3][4] This wide range of biological responses underscores the "privileged" nature of the imidazo[2,1-b]thiazole moiety, suggesting its ability to interact with multiple biological targets.[2]
Part 2: Validated and Potential Therapeutic Targets
Our exploration will now focus on specific, well-documented therapeutic targets of this compound derivatives, outlining the mechanisms of action and providing exemplary experimental protocols for their investigation.
Anticancer Activity: Disruption of Microtubule Dynamics
A significant body of research has identified the imidazo[2,1-b]thiazole scaffold as a key component in potent anticancer agents that target the microtubule network.[5][6]
Mechanism of Action: Derivatives of this scaffold have been shown to inhibit the polymerization of tubulin, the protein subunit of microtubules.[6] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, ultimately leading to the induction of apoptosis.[6] Molecular docking studies have further revealed that some of these compounds occupy the colchicine binding site on tubulin, providing a structural basis for their mechanism of action.[6] This mode of action has been demonstrated across a range of human cancer cell lines, including cervical (HeLa), lung (A549), breast (MCF-7), and prostate (DU-145).[6]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a method to assess the inhibitory effect of a test compound on tubulin polymerization.
-
Reagents and Materials:
-
Tubulin (≥99% pure)
-
Glycerol
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Test compound and vehicle control (e.g., DMSO)
-
Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)
-
96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Prepare a 2X working solution of tubulin in General Tubulin Buffer supplemented with glycerol.
-
In a 96-well plate, add 50 µL of the 2X tubulin solution to each well.
-
Add 1 µL of the test compound at various concentrations (or vehicle/positive control) to the respective wells.
-
Incubate the plate at 37°C for 5 minutes to allow the compound to interact with tubulin.
-
Initiate polymerization by adding 50 µL of pre-warmed (37°C) General Tubulin Buffer containing 1 mM GTP to each well.
-
Immediately place the plate in the microplate reader, pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. The IC₅₀ value can be determined by comparing the extent of polymerization in the presence of the test compound to the vehicle control.
-
Caption: Cell cycle arrest by Imidazo[2,1-b]thiazole derivatives.
Anticancer Activity: Pan-RAF Kinase Inhibition
The imidazo[2,1-b]thiazole scaffold has also been successfully utilized to develop potent inhibitors of the RAF kinase family, which are key components of the MAPK/ERK signaling pathway often dysregulated in cancers like melanoma.[7]
Mechanism of Action: Certain derivatives have been identified as pan-RAF inhibitors, meaning they can inhibit multiple isoforms of the RAF kinase (A-RAF, B-RAF, C-RAF).[7] By blocking the activity of these kinases, the downstream signaling cascade that promotes cell proliferation and survival is interrupted. This approach is particularly relevant for treating cancers with activating mutations in the BRAF gene.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay (Generic Protocol)
This assay measures the binding of a test compound to a kinase of interest.
-
Reagents and Materials:
-
Kinase of interest (e.g., B-RAF)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
TR-FRET dilution buffer
-
Test compound and vehicle control
-
384-well microplates
-
TR-FRET-capable microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Prepare a solution containing the kinase and the Eu-labeled antibody in the TR-FRET buffer and add it to the wells.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the TR-FRET buffer and add it to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot it against the compound concentration to determine the IC₅₀.
-
Caption: RAF kinase inhibition by Imidazo[2,1-b]thiazole derivatives.
Anti-mycobacterial Activity: Targeting Pantothenate Synthetase
The emergence of drug-resistant tuberculosis has necessitated the discovery of novel anti-mycobacterial agents with new mechanisms of action. Imidazo[2,1-b]thiazole derivatives have shown promise in this area, with some exhibiting selective activity against Mycobacterium tuberculosis (Mtb).[4][8]
Mechanism of Action: Molecular modeling and enzymatic assays suggest that these compounds can act as inhibitors of Mtb Pantothenate Synthetase.[8] This enzyme is crucial for the biosynthesis of pantothenate (vitamin B5), a precursor to Coenzyme A, which is essential for numerous metabolic processes in the bacterium. Inhibition of this enzyme effectively starves the bacterium of a vital nutrient, leading to growth arrest and cell death. The selectivity of some of these compounds for the Mtb enzyme over human orthologs is a key advantage.[4][8]
Experimental Protocol: Mtb Pantothenate Synthetase Activity Assay
This is a colorimetric assay to measure the activity of Mtb Pantothenate Synthetase.
-
Reagents and Materials:
-
Recombinant Mtb Pantothenate Synthetase
-
ATP, pantoate, and β-alanine (substrates)
-
Assay buffer (e.g., 100 mM HEPES, 10 mM MgCl₂, pH 7.5)
-
Malachite Green reagent for phosphate detection
-
Test compound and vehicle control
-
96-well microplates
-
Microplate reader for absorbance measurement at ~620 nm
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the Mtb Pantothenate Synthetase enzyme to the wells.
-
Initiate the reaction by adding a mixture of the substrates (ATP, pantoate, β-alanine).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and detect the amount of inorganic phosphate released (a byproduct of the reaction) by adding the Malachite Green reagent.
-
Measure the absorbance at ~620 nm.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Neuromodulatory Potential: Ghrelin Receptor Inverse Agonism
Beyond infectious diseases and oncology, the this compound scaffold has been investigated for its potential in modulating metabolic and neurological pathways.
Mechanism of Action: Specific analogs have been identified as inverse agonists of the ghrelin receptor.[9] The ghrelin receptor is a G-protein coupled receptor that plays a role in appetite, metabolism, and growth hormone release. An inverse agonist not only blocks the action of the endogenous ligand (ghrelin) but also reduces the basal, constitutive activity of the receptor. This activity suggests potential therapeutic applications in metabolic disorders such as obesity and diabetes.
Part 3: A Critical Consideration in Drug Development: Bioactivation
A crucial aspect of developing drugs based on the imidazo[2,1-b]thiazole scaffold is understanding its metabolic fate.
The Challenge of Bioactivation: The thiazole ring within this scaffold can be susceptible to oxidative metabolism, primarily by cytochrome P450 enzymes in the liver.[9][10] This can lead to the formation of reactive electrophilic intermediates, such as S-oxides.[10] These reactive metabolites can covalently bind to cellular nucleophiles, including glutathione (GSH), and potentially proteins, which is a mechanism often associated with idiosyncratic drug-induced toxicity.
Mitigation Strategies: Understanding these bioactivation pathways is key to designing safer drug candidates. One successful strategy has been the replacement of the thiazole ring with a bioisostere, such as a 1,2,4-thiadiazole group, which can abrogate the bioactivation liability while retaining the desired pharmacological activity.[9]
Experimental Protocol: Reactive Metabolite Trapping with Glutathione
This protocol aims to detect the formation of reactive metabolites by trapping them with glutathione (GSH).
-
Reagents and Materials:
-
Human liver microsomes (or other metabolic systems)
-
NADPH regenerating system
-
Glutathione (GSH)
-
Test compound
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
-
-
Procedure:
-
In a microcentrifuge tube, combine the test compound, human liver microsomes, and GSH in the incubation buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Quench the reaction by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS, specifically looking for the mass of the parent compound plus the mass of glutathione (or a fragment thereof), which would indicate the formation of a GSH adduct.
-
Caption: Bioactivation pathway of the Imidazo[2,1-b]thiazole scaffold.
Part 4: Summary of In Vitro Activities and Future Outlook
The versatility of the this compound scaffold is evident from the diverse and potent biological activities of its derivatives.
| Compound Class | Target/Activity | Cell Line/System | Potency (IC₅₀) | Reference |
| Aryl Hydrazones | Cytotoxicity, Apoptosis Induction | MDA-MB-231 (Breast Cancer) | 1.12 - 1.65 µM | [11] |
| Noscapine Conjugates | Tubulin Polymerization Inhibition | MIAPaCa-2 (Pancreatic Cancer) | ~3.9 µM | [5] |
| Benzimidazole Conjugates | Tubulin Polymerization Inhibition | A549 (Lung Cancer) | 1.08 µM (cytotoxicity), 1.68 µM (tubulin) | [6] |
| Carboxamide Triazoles | Anti-mycobacterial | M. tuberculosis H37Ra | 2.03 - 2.32 µM | [8] |
| Spirocyclic Derivatives | Ghrelin Receptor Inverse Agonism | CHO-K1 cells expressing hGHS-R1a | Not specified | [9] |
The continued exploration of the chemical space around the this compound core holds significant promise for the discovery of novel therapeutics. Future efforts should focus on:
-
Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for specific targets.
-
Structure-based drug design to improve interactions with target proteins and minimize off-target effects.
-
Pharmacokinetic and toxicological profiling early in the discovery process to identify and mitigate liabilities such as bioactivation.
-
Exploration of other therapeutic areas , leveraging the broad bioactivity of the scaffold, including antiviral and anti-inflammatory applications.
By integrating medicinal chemistry, cell biology, and drug metabolism studies, the full therapeutic potential of the this compound scaffold can be realized.
References
-
Reactive Metabolite Trapping Studies on Imidazo- and this compound-Based Inverse Agonists of the Ghrelin Receptor. (2017). ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (n.d.). MDPI. [Link]
-
New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. (n.d.). RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (2022). RSC Publishing. [Link]
-
Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. (2019). ACS Publications. [Link]
-
Proposed bioactivation pathway for this compound derivative 2. (n.d.). ResearchGate. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]
-
Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. (n.d.). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Publishing. [Link]
-
A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. (n.d.). YMER. [Link]
-
Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. (n.d.). PubMed. [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (n.d.). PubMed. [Link]
-
Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. (n.d.). Taylor & Francis Online. [Link]
-
Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. (2021). PubMed. [Link]
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of Novel 2-Methylimidazo[2,1-b]thiazole Derivatives: A Strategic Guide
An In-Depth Technical Guide for Drug Development Professionals
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Its derivatives have demonstrated significant potential as antitubercular, anticancer, anti-inflammatory, and antimicrobial agents, making the development of efficient and diverse synthetic routes a key objective for drug discovery programs.[2][3][4][5]
This guide provides a comprehensive overview of the principal synthetic strategies for constructing 2-methylimidazo[2,1-b]thiazole derivatives. It is designed for researchers and drug development professionals, focusing on the underlying chemical logic, modern methodological advancements, and practical experimental protocols.
Foundational Strategy: The Hantzsch Thiazole Synthesis and its Adaptations
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of thiazole rings and is readily adapted for building the fused imidazo[2,1-b]thiazole system.[6][7] The classical reaction involves the condensation of an α-haloketone with a thioamide.[7] For the synthesis of the target scaffold, the most common approach involves the reaction between 2-aminothiazole and an appropriate α-bromoketone.[8]
The causality behind this strategy lies in the nucleophilicity of the endocyclic nitrogen of the 2-aminothiazole, which attacks the electrophilic carbon of the α-bromoketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused heterocyclic system.
Mechanism of Formation
The reaction proceeds via an initial SN2 reaction, followed by cyclization and dehydration to form the fused aromatic ring system.
Caption: Workflow for the one-pot, three-component synthesis of imidazo[2,1-b]thiazoles.
Experimental Protocol: Three-Component Synthesis via GBBR
This protocol is based on the one-pot synthesis of imidazo[2,1-b]thiazoles using 3-formylchromone. [9]
-
Reactant Combination: In a sealed tube, combine 2-aminothiazole (1.0 mmol), the desired aldehyde (e.g., 3-formylchromone, 1.0 mmol), and the selected isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol).
-
Solvent and Conditions: Add anhydrous toluene (0.5 mL) and heat the mixture under reflux for the time specified by reaction monitoring (e.g., 12-24 hours).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes-ethyl acetate).
-
Characterization: Analyze the purified product by NMR and mass spectrometry to confirm its identity and purity. [9]
Strategic Functionalization of the Core Scaffold
Once the core this compound ring system is synthesized, subsequent functionalization is critical for optimizing its pharmacological profile. The introduction of diverse substituents allows for the fine-tuning of properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.
Key functionalization strategies include:
-
Acylation: Reaction with acylating agents like chloroacetyl chloride introduces a reactive handle for further modification. [10]* Mannich Reaction: This reaction introduces aminomethyl groups, which have been shown to be important for activities such as COX-2 inhibition. [5]* Conjugation: Linking the core scaffold to other biologically active moieties, such as benzimidazoles or piperazines, can lead to hybrid molecules with enhanced or novel mechanisms of action. [11][12]
Caption: Post-synthesis functionalization pathways for generating derivative libraries.
Summary of Biological Applications
The synthetic versatility of the this compound scaffold has led to the discovery of derivatives with potent and varied biological activities. The strategic introduction of different functional groups is directly correlated with the observed therapeutic potential.
| Derivative Class | Key Substituents | Biological Activity | Potency (IC₅₀) | Reference |
| Antitubercular Agents | Benzo-fused core, piperazine, 1,2,3-triazoles | Mycobacterium tuberculosis inhibition | 2.03 - 2.32 µM | [2][13] |
| Anticancer Agents | Aryl hydrazones | Antiproliferative (Breast Cancer) | 1.12 - 1.65 µM | [14] |
| Anticancer Agents | Benzimidazole conjugates | Microtubule Targeting (Lung Cancer) | 1.08 µM | [11] |
| COX-2 Inhibitors | 4-(Methylsulfonyl)phenyl at C-6, Mannich base at C-5 | Selective COX-2 Inhibition | 0.08 µM | [5] |
| Carbonic Anhydrase Inh. | Sulfonyl piperazine conjugates | hCA II Inhibition | Kᵢ > 100 µM (selective) | [12] |
Conclusion and Future Outlook
The synthesis of this compound derivatives is a dynamic field that leverages both classical reactions and modern, efficiency-focused methodologies. The Hantzsch synthesis remains a reliable and versatile route, significantly enhanced by microwave-assisted and catalytic one-pot variations. Furthermore, the application of multicomponent reactions like the GBBR provides a rapid and atom-economical pathway to structural diversity.
Future research will likely focus on the development of even more sustainable and selective synthetic methods. The exploration of novel catalytic systems, flow chemistry applications, and the design of new multicomponent reactions will be crucial. As our understanding of the structure-activity relationships for this scaffold deepens, the synthesis of precisely functionalized derivatives will continue to yield promising new candidates for addressing a range of therapeutic challenges, from infectious diseases to oncology.
References
- Al-Hiari, Y. M., et al. (2019). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive.
- Juspin, T., et al. (n.d.). TDAE-assisted synthesis of new imidazo[2,1-b]thiazole derivatives as anti-infectious agents. Semantic Scholar.
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.
- ResearchGate. (n.d.). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles.
- Hatamjafari, F., et al. (2012).
-
MDPI. (n.d.). Synthesis and Biological Activity of Novel Imidazo[2,1-b]t[10][15][16]hiadiazole Derivatives. MDPI.
- BenchChem. (n.d.).
- Kumar, A., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central.
- RSC Publishing. (n.d.). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing.
- PubMed. (2011).
- Calderón-Rangel, D., et al. (2023).
- PubMed. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed.
- YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER.
- ResearchGate. (n.d.). Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives | Request PDF.
- Al-Rashood, S. T., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed Central.
- ResearchGate. (n.d.). Synthesis of imidazo[2,1-b]thiazoles.
- Manasa, K. L., et al. (2019). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors.
- RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts | MDPI [mdpi.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. TDAE-assisted synthesis of new imidazo[2,1-b]thiazole derivatives as anti-infectious agents. | Semantic Scholar [semanticscholar.org]
In Silico Prediction of 2-Methylimidazo[2,1-b]thiazole Properties: A Technical Guide for Drug Development Professionals
Abstract
The 2-Methylimidazo[2,1-b]thiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of bioactive agents.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for the in silico prediction of physicochemical and biological properties of its derivatives. We move beyond a simple recitation of methods to deliver a self-validating, logic-driven workflow. Our focus is on the causality behind computational choices, ensuring that each step, from initial structure preparation to advanced molecular docking, contributes to a robust and reliable predictive model. This document serves as a practical manual for leveraging computational chemistry to accelerate the design-make-test-analyze cycle, reduce attrition rates, and efficiently optimize lead candidates within the this compound class.
The Strategic Imperative: Why Focus on In Silico Prediction for a Privileged Scaffold?
The imidazo[2,1-b]thiazole core is a validated starting point for drug discovery, with derivatives demonstrating a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Its status as a privileged scaffold implies a promiscuity for binding to multiple biological targets, which is both an opportunity and a challenge.[4][5][6] The opportunity lies in the vast therapeutic potential; the challenge is in efficiently navigating the chemical space to identify derivatives with the desired potency and selectivity while maintaining favorable drug-like properties.
Traditional, synthesis-first approaches are resource-intensive and carry a high failure rate. Computer-aided drug design (CADD) offers a powerful alternative, enabling the rapid, cost-effective screening of virtual libraries and the prioritization of candidates with the highest probability of success.[7][8] By predicting key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters and potential target interactions before a compound is synthesized, we can make more informed decisions, mitigate risks of late-stage failure, and focus laboratory resources where they are most needed.[2][9][10][11]
Foundational Integrity: The Criticality of Structure Preparation
The axiom "garbage in, garbage out" is the cardinal rule of computational chemistry. The accuracy of any subsequent prediction is contingent upon a meticulously prepared and chemically correct molecular structure. An error at this stage, such as an incorrect protonation state, will propagate through the entire workflow, rendering all results unreliable.
A Self-Validating Protocol for Structure Preparation
This protocol ensures a robust and realistic 3D representation of your this compound derivative.
-
2D to 3D Conversion :
-
Action : Convert the 2D chemical structure (e.g., from SMILES string or SDF file) into a three-dimensional model.
-
Causality : This step generates an initial, plausible 3D conformation based on standard bond lengths and angles. It is the necessary substrate for all further computational analysis.
-
Recommended Tools : RDKit, ChemAxon Marvin Sketch.[12]
-
-
Tautomer and Protonation State Enumeration :
-
Action : Enumerate all reasonable tautomers and predict the dominant protonation state at a physiological pH of 7.4.
-
Causality : The imidazo[2,1-b]thiazole core contains nitrogen atoms that can exist in different protonation states, profoundly affecting the molecule's charge, hydrogen bonding capacity, and electrostatic interactions. Failure to assign the correct state is a frequent and critical source of error in docking and simulation.
-
Recommended Tools : ChemAxon pKa/logD plugins, Schrödinger's Epik.[12]
-
-
Conformational Search and Energy Minimization :
-
Action : Perform a conformational search followed by geometry optimization using a suitable molecular mechanics force field (e.g., MMFF94 or OPLS).
-
Causality : This step relieves any steric strain from the initial 3D conversion and identifies a low-energy, stable conformation. Using an optimized structure is essential for accurate shape-based comparisons and docking poses.
-
Workflow Diagram: Foundational Structure Preparation
Caption: A rigorous workflow for preparing a this compound structure for in silico analysis.
Predictive ADMET & Physicochemical Profiling
A potent molecule is useless if it cannot reach its target in the body. In silico ADMET profiling is a critical filtering step to eliminate compounds with poor pharmacokinetic properties early in the discovery process. The underlying principle for many of these tools is Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling, which uses statistical methods to correlate molecular structures with their biological activity or physicochemical properties.[13][14][15][16]
Core Properties and The Trustworthiness Principle: Consensus Modeling
Relying on a single algorithm for a critical property is ill-advised. Different models are trained on different datasets and use varied algorithms. A trustworthy prediction is one that finds consensus across multiple, mechanistically distinct tools.
| Property Predicted | Importance in Drug Discovery | Recommended Tools for Consensus |
| Aqueous Solubility (LogS) | Affects absorption and formulation; poor solubility is a major hurdle. | SwissADME, ADMETlab 2.0, ChemAxon |
| Lipophilicity (logP) | Governs permeability, metabolism, and promiscuity. | SwissADME, RDKit, StarDrop[12] |
| Blood-Brain Barrier (BBB) Permeability | Critical for CNS targets; undesirable for peripherally acting drugs. | SwissADME, PreADMET, ADMETlab 2.0 |
| CYP450 Inhibition (e.g., 2D6, 3A4) | Predicts potential for drug-drug interactions. | SwissADME, PreADMET, ADMET Predictor |
| hERG Inhibition Risk | Assesses potential for cardiotoxicity, a common cause of drug withdrawal. | PreADMET, ADMETlab 2.0 |
| Mutagenicity (Ames Test) | Flags potential for carcinogenicity.[17] | VEGA-QSAR, PreADMET |
Experimental Protocol: A Self-Validating ADMET Workflow
-
Input : Submit the prepared, optimized 3D structure of the this compound derivative to at least two different ADMET prediction platforms (e.g., SwissADME and ADMETlab 2.0).
-
Execution : Run the standard ADMET prediction suites on both platforms.
-
Analysis & Validation :
-
Concordance Check : Compare the predictions for each key property. High agreement (e.g., both predict low solubility and high BBB permeability) lends high confidence to the result.
-
Discordance Investigation : If predictions differ significantly, it signals that the molecule may lie near the decision boundary of one or both models. This compound should be flagged as having "uncertain risk" and prioritized for experimental validation.
-
Applicability Domain : For QSAR-based predictions, ensure the molecule is within the model's applicability domain. A prediction for a molecule structurally dissimilar to the model's training set is unreliable.[18]
-
Target Identification and Interaction Modeling
With a set of derivatives predicted to have favorable ADMET properties, the next step is to predict their biological targets and binding modes. This is the realm of structure-based drug design.[19]
Target Fishing: Generating Testable Hypotheses
For novel derivatives of the this compound scaffold, the precise biological target may be unknown. In silico target fishing uses the principle of chemical similarity: similar molecules tend to bind to similar targets.[20]
-
Ligand-Based Approach :
-
Action : Submit the 2D structure of your molecule to a similarity-based target prediction server.
-
Causality : These tools compare the topology, pharmacophores, or fingerprints of your query molecule against a database of known ligands with annotated biological targets. A high similarity score to a known kinase inhibitor, for example, suggests your compound may also have activity against that kinase.
-
Recommended Tools : SwissTargetPrediction, PharmMapper.
-
Molecular Docking: From Hypothesis to Structural Model
Molecular docking predicts the preferred orientation (the "pose") and the strength of binding (the "score") of a ligand to a protein target.[21][22] It is a cornerstone of structure-based drug design.[21]
Step-by-Step Docking Protocol
-
Target Preparation :
-
Action : Download the 3D crystal structure of the identified protein target from the Protein Data Bank (PDB).[23] Use a protein preparation wizard to add hydrogens, assign bond orders, remove crystallographic waters, and optimize the hydrogen-bonding network.
-
Causality : Raw PDB structures are not immediately ready for docking. They are static snapshots that lack hydrogens and may contain experimental artifacts. This preparation step creates a chemically correct and energetically refined representation of the receptor.[24][25]
-
Recommended Tools : Schrödinger Protein Preparation Wizard, UCSF Chimera.
-
-
Binding Site Definition :
-
Action : Define the docking search space. If a co-crystallized ligand is present, define a grid centered on its location. If not, use site-finding algorithms to identify plausible binding pockets.
-
Causality : Docking the entire protein surface is computationally intractable. Defining a specific grid focuses the algorithm on the region of interest, dramatically increasing efficiency and the chances of finding a relevant binding pose.
-
-
Ligand Docking and Scoring :
-
Action : Dock the prepared this compound ligand into the prepared grid using a validated docking algorithm.
-
Causality : The algorithm systematically samples thousands of possible ligand conformations and orientations within the binding site. A scoring function then estimates the free energy of binding for each pose, providing a rank-ordered list of the most likely binding modes.
-
Recommended Tools : AutoDock Vina, Glide, GOLD.[21]
-
-
Post-Docking Analysis (The Expert's Validation) :
-
Action : Visually inspect the top-scoring poses. Do not blindly trust the top score. Analyze the key intermolecular interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts).
-
Causality : A high score is meaningless if the underlying pose is chemically nonsensical (e.g., buried polar groups with no H-bond partners). Visual inspection provides a critical sanity check and ensures the predicted binding mode is plausible and can form the basis for further optimization.
-
Logical Workflow: Target Prediction to Binding Mode Analysis
Caption: A workflow integrating target hypothesis generation with rigorous molecular docking and expert validation.
Conclusion: Integrating In Silico Predictions into the Discovery Pipeline
This guide has outlined a robust, multi-step in silico workflow tailored for the exploration of this compound derivatives. By adhering to principles of structural integrity and consensus modeling, researchers can generate high-confidence predictions for both pharmacokinetic properties and potential biological targets. These computational methods are not a replacement for experimental validation but a powerful tool for enriching the probability of success.[8] They enable the design of more intelligent experiments, the prioritization of the most promising synthetic routes, and the overall acceleration of the drug discovery timeline. The ultimate goal of this self-validating framework is to focus resources on compounds that possess the dual virtues of a high likelihood of reaching their target and a plausible mechanism for interacting with it.
References
-
Zhang, X., et al. (2020). In silico Methods for Identification of Potential Therapeutic Targets. Computational and Structural Biotechnology Journal. URL: [Link]
-
Ertl, P. (2022). Computational Chemistry Tools. Cambridge MedChem Consulting. URL: [Link]
-
ChemAxon. (n.d.). Computational tools for drug discovery. ChemAxon. URL: [Link]
-
Oncodesign Services. (n.d.). Using Computational Chemistry in Drug Discovery. Oncodesign Services. URL: [Link]
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. URL: [Link]
-
Drugs for Neglected Diseases initiative (DNDi). (n.d.). Guides to free computational chemistry tools for drug discovery. DNDi. URL: [Link]
-
Southan, C., et al. (2020). Contemporary Computational Applications and Tools in Drug Discovery. ACS Medicinal Chemistry Letters. URL: [Link]
-
Meiler Lab. (n.d.). QSPR and QSAR modeling. Vanderbilt University. URL: [Link]
-
Zhang, X., et al. (2020). In silico Methods for Identification of Potential Therapeutic Targets. Semantic Scholar. URL: [Link]
-
Kumar, A., et al. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole derivatives. Future Medicinal Chemistry. URL: [Link]
-
Zhang, X., et al. (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. URL: [Link]
-
Grienke, U., et al. (2022). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Medicinal Chemistry. URL: [Link]
-
Rognan, D. (2017). In Silico Drug-Target Profiling. Methods in Molecular Biology. URL: [Link]
-
Salmaso, V. (n.d.). Molecular Docking Tutorial. University of Padua. URL: [Link]
-
Grienke, U., et al. (2022). Quantitative Structure-Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. PubMed. URL: [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Progress in Biophysics and Molecular Biology. URL: [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. URL: [Link]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. URL: [Link]
-
De-la-Cruz-López, F., et al. (2024). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. URL: [Link]
-
Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. URL: [Link]
-
The Chemist. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. URL: [Link]
-
Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. URL: [Link]
-
Pizzo, F., et al. (2019). In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. Wiley Interdisciplinary Reviews: Computational Molecular Science. URL: [Link]
-
Barreiro, E. J., et al. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. Royal Society of Chemistry. URL: [Link]
-
Valasani, K. R., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science. URL: [Link]
-
Johnson, D., et al. (2016). A review of the use of in silico methods to predict the chemistry of molecular initiating events related to drug toxicity. Expert Opinion on Drug Metabolism & Toxicology. URL: [Link]
-
Bencze, G., et al. (2021). Privileged Scaffolds in Medicinal Chemistry: An Introduction. ResearchGate. URL: [Link]
-
Richarz, A. N., et al. (2017). In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects. Toxicological Research. URL: [Link]
-
Kumar, R., et al. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry. URL: [Link]
-
Norecopa. (2022). In silico toxicology: computational methods for the prediction of chemical toxicity. Norecopa. URL: [Link]
-
Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. URL: [Link]
-
Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Publishing. URL: [Link]
-
Sarikaya, M., et al. (2021). Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1-b][7][8][26]thiadiazole derivatives. Bioorganic Chemistry. URL: [Link]
-
Dinçel, E., et al. (2020). Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction. Bioorganic Chemistry. URL: [Link]
-
Kumar, D., et al. (2025). Design, Synthesis, and In-Silico Assessment of Imidazo[2,1-b]thiazol-5-amines for Promising Anti-Bacterial and Anti-Fungal Activity. Infectious Disorders - Drug Targets. URL: [Link]
-
Dalvie, D., et al. (2017). Reactive Metabolite Trapping Studies on Imidazo- and this compound-Based Inverse Agonists of the Ghrelin Receptor. Drug Metabolism and Disposition. URL: [Link]
-
Tang, Y., et al. (2021). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Archiv der Pharmazie. URL: [Link]
Sources
- 1. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemaxon.com [chemaxon.com]
- 8. Computational Chemistry | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 9. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. QSPR and QSAR modeling – Meiler Lab [meilerlab.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative Structure-Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neovarsity.org [neovarsity.org]
- 17. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 23. mdpi.com [mdpi.com]
- 24. sites.ualberta.ca [sites.ualberta.ca]
- 25. youtube.com [youtube.com]
- 26. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imidazo[2,1-b]thiazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Pharmacological Activities of Imidazo[2,1-b]thiazole
The imidazo[2,1-b]thiazole system, a fused bicyclic heterocycle containing nitrogen and sulfur, represents a cornerstone in modern medicinal chemistry.[1][2] Its structural rigidity, electron-rich nature, and versatile substitution patterns make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][2][3][4] This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities.[1][3] The significance of this core is exemplified by its presence in established therapeutic agents like Levamisole, an anthelmintic and immunomodulator.[5] This guide provides a comprehensive review of the key pharmacological activities of imidazo[2,1-b]thiazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Anticancer Activity: Targeting Cell Proliferation and Survival
Imidazo[2,1-b]thiazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating potent cytotoxicity against various human cancer cell lines.[2][6] Their mechanisms of action are diverse, primarily involving the disruption of microtubule dynamics and the inhibition of key signaling kinases.
Mechanism of Action: Microtubule Destabilization and Kinase Inhibition
A significant number of imidazo[2,1-b]thiazole conjugates exert their anticancer effects by targeting the colchicine binding site on β-tubulin.[7] This interaction inhibits the polymerization of tubulin into microtubules, which are essential for mitotic spindle formation. The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[7][8][9]
For instance, certain imidazo[2,1-b]thiazole-benzimidazole conjugates have been shown to significantly inhibit tubulin assembly, leading to an accumulation of cells in the G2/M phase.[7] This cell cycle arrest is often accompanied by an increase in the expression of cyclin-B1 protein levels and the activation of apoptotic pathways, confirmed by Hoechst staining and Annexin V-FITC assays.[7][8]
Other derivatives function as kinase inhibitors, targeting enzymes like B-Raf kinase, which are crucial for cancer cell proliferation and survival.[2]
Caption: Selective inhibition of the COX-2 pathway by imidazo[2,1-b]thiazoles.
SAR and In Vitro/In Vivo Efficacy
For selective COX-2 inhibitors, the presence of a p-methylsulfonylphenyl group is a key structural feature. [10]The type and size of amine substituents on the C-5 position of the imidazo[2,1-b]thiazole ring also significantly affect both potency and selectivity. [10]
-
Compound 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) was identified as a highly potent and selective COX-2 inhibitor with an IC50 of 0.08 µM for COX-2 and >100 µM for COX-1. * In vivo studies using the carrageenan-induced rat paw edema assay, a classic model for acute inflammation, have confirmed the anti-inflammatory effects of these compounds. [11][12]Some 2,6-diaryl-imidazo[2,1-b]t[1][8]hiadiazole derivatives showed anti-inflammatory activity comparable or superior to the standard drug ibuprofen or diclofenac, without showing ulcerogenic activity. [11][12][13]
Antiviral Activity
The imidazo[2,1-b]thiazole scaffold has also been explored for its potential in developing novel antiviral agents. [5][14]Research has targeted a range of viruses, including Feline coronavirus, Coxsackie B4 virus, and Hepatitis C virus (HCV). [5][14]
-
Mechanism: For HCV, derivatives have been designed to inhibit the non-structural protein 4B (NS4B), a key component of the viral replication complex. [15]Optimization of this scaffold led to the discovery of potent leads with EC50 values in the low nanomolar range (e.g., compound 26f , EC50 = 16 nM). [15]Importantly, these inhibitors showed a synergistic effect when combined with other direct-acting antiviral agents, suggesting their potential role in combination therapies to overcome drug resistance. [15]* Broad Spectrum: Other studies have evaluated derivatives against a diverse panel of viruses. A spirothiazolidinone derivative (5d ) was found to be effective against Feline corona and Feline herpes viruses, while another (6d ) was potent against Coxsackie B4 virus, highlighting the potential for developing broad-spectrum antiviral agents from this scaffold. [5][14]
Conclusion and Future Perspectives
The imidazo[2,1-b]thiazole core is unequivocally a versatile and pharmacologically significant scaffold. The extensive research conducted to date has demonstrated its potential in generating potent lead compounds for a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation. [1][3]The ability to readily modify the core structure allows for fine-tuning of activity and selectivity, as evidenced by the numerous structure-activity relationship studies.
Future research should focus on several key areas:
-
Mechanism Deconvolution: For many derivatives, the precise molecular mechanism of action remains to be fully elucidated. Advanced proteomic and genomic approaches could identify novel cellular targets.
-
ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial to prioritize candidates with favorable drug-like profiles for further development. [16]3. Combination Therapies: As shown in antiviral studies, exploring the synergistic effects of imidazo[2,1-b]thiazole derivatives with existing drugs could lead to more effective treatment regimens and combat drug resistance. [15]4. Targeted Drug Delivery: The development of novel formulations or conjugation to targeting moieties could enhance the delivery of these compounds to the site of action, improving efficacy and reducing off-target effects.
The imidazo[2,1-b]thiazole scaffold continues to inspire medicinal chemists, and its journey from a versatile chemical entity to clinically viable therapeutic agents remains a highly promising and active area of research.
References
- A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles.
- New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evalu
- Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PubMed Central.
- Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents.
- A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER.
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing.
- Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed.
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[1][5][8]HIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters.
- A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Unknown Source.
- Imidazo[2,1b ] Thiazole: Introduction, Current and Perspective.
- Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole deriv
- Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Connect Journals.
-
New Imidazo[2,1-b]naphtha[2,1-d]t[1][5]hiazole Derivatives: Synthesis, Antimicrobial and Antifungal Activity. Iraqi Journal of Science.
- Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothen
-
Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b]t[1][5][8]hiadiazole Analogues. PubMed.
- Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Semantic Scholar.
-
Synthesis and biological evaluation of imidazo[2,1-b]t[1][5][8]hiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. PubMed.
- Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. PubMed.
-
Biological activities of imidazo[2,1-b]t[1][5][8]hiadiazole derivatives: A review. ResearchGate.
- Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PubMed.
-
New Imidazo[2,1-b]naphtha[2,1-d]t[1][5]hiazole Derivatives: Synthesis, Antimicrobial and Antifungal Activity. Iraqi Journal Of Science.
- Discovery of imidazo[2,1-b]thiazole HCV NS4B inhibitors exhibiting synergistic effect with other direct-acting antiviral agents. PubMed.
-
SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b]T[1][5][8]HIADIAZOLE DERIVATIVES. PubMed.
- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PubMed Central.
-
Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[1][5][8]hiadiazole Derivatives as Anti-Inflammatory Agents. NIH.
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[1][5][8]HIADIAZOLE DERIVATIVES: A REVIEW. ResearchGate.
- Antimicrobial Activities of Some New Heterocyclic Compounds Bearing Imidazo[2,1-b]benzothiazole Moiety. AIP Publishing.
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Publishing.
-
(PDF) Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[1][5][8]hiadiazole Derivatives as Anti-Inflammatory Agents. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ymerdigital.com [ymerdigital.com]
- 3. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heteroletters.org [heteroletters.org]
- 7. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of imidazo[2,1-b]thiazole HCV NS4B inhibitors exhibiting synergistic effect with other direct-acting antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Streamlined One-Pot Synthesis of 2-Methylimidazo[2,1-b]thiazole
Abstract
This application note provides a comprehensive, field-proven protocol for the one-pot synthesis of 2-Methylimidazo[2,1-b]thiazole, a key heterocyclic scaffold in medicinal chemistry. The imidazo[2,1-b]thiazole core is a privileged structure found in a wide array of biologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology that emphasizes efficiency, scientific integrity, and practical insights. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible protocol.
Introduction
The imidazo[2,1-b]thiazole fused heterocyclic system is of significant interest in the field of medicinal chemistry due to its diverse pharmacological activities.[1] This structural motif is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.[1] The traditional multi-step synthesis of these compounds can be arduous, often leading to lower overall yields and increased resource expenditure. In contrast, one-pot, multi-component reactions represent a more elegant and sustainable approach, enabling the assembly of complex molecular architectures from simple precursors in a single synthetic operation. This not only saves time and resources but also aligns with the principles of green chemistry.
This document outlines a robust one-pot protocol for the synthesis of this compound, leveraging the classical Hantzsch thiazole synthesis logic in a streamlined fashion. The synthesis proceeds via the reaction of 2-amino-4-methylthiazole with chloroacetaldehyde.
Reaction Principle
The synthesis is based on the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings. In this one-pot adaptation for the imidazo[2,1-b]thiazole system, the reaction is proposed to proceed through two key stages:
-
N-Alkylation: The exocyclic amino group of 2-amino-4-methylthiazole acts as a nucleophile, attacking the electrophilic carbon of chloroacetaldehyde. This forms an N-alkylated intermediate.
-
Intramolecular Cyclization and Dehydration: The endocyclic nitrogen of the thiazole ring then performs an intramolecular nucleophilic attack on the carbonyl carbon of the aldehyde moiety. Subsequent dehydration of the resulting hemiaminal leads to the formation of the fused aromatic imidazo[2,1-b]thiazole ring system.
Experimental Protocol
This protocol is designed to be a self-validating system, with explanations for each critical step to ensure reproducibility and understanding.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 2-Amino-4-methylthiazole | ≥98% | Sigma-Aldrich | - |
| Chloroacetaldehyde | 50 wt. % solution in water | Sigma-Aldrich | Highly reactive and corrosive. Handle with care in a fume hood. |
| Ethanol | Anhydrous | Fisher Scientific | - |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | Saturated aqueous solution. |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying. |
| Celite® | - | Sigma-Aldrich | For filtration. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylthiazole (1.14 g, 10 mmol) in 30 mL of anhydrous ethanol.
-
Reagent Addition: While stirring the solution at room temperature, slowly add chloroacetaldehyde (1.57 g of a 50 wt. % solution in water, 10 mmol) dropwise over 5-10 minutes. Rationale: Slow addition helps to control any initial exotherm and ensures a homogenous reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Rationale: This step quenches any remaining acidic species and facilitates the precipitation of the product.
-
Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers. Rationale: Dichloromethane is an effective solvent for extracting the product from the aqueous/ethanolic mixture.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent through a pad of Celite® and wash the filter cake with a small amount of dichloromethane. Rationale: Removal of residual water is crucial before solvent evaporation to obtain a clean product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford this compound as a solid.
Visualizing the Workflow and Mechanism
Reaction Workflow
Caption: One-pot synthesis workflow for this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of this compound.
Expected Results
-
Yield: 60-75%
-
Appearance: Off-white to pale yellow solid
-
Characterization:
-
¹H NMR (400 MHz, CDCl₃): The expected spectrum would show a singlet for the methyl group protons around δ 2.4 ppm. The protons on the imidazo[2,1-b]thiazole core would appear as singlets or doublets in the aromatic region (δ 6.5-8.0 ppm).
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should display a signal for the methyl carbon around δ 15-20 ppm. The aromatic carbons of the heterocyclic core would resonate in the range of δ 110-150 ppm.
-
Mass Spectrometry (ESI+): The expected m/z for the protonated molecule [M+H]⁺ would be approximately 139.04.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor closely by TLC. Ensure anhydrous conditions. |
| Product loss during work-up. | Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions. | |
| Impure Product | Incomplete neutralization. | Add sodium bicarbonate solution until all effervescence has stopped before extraction. |
| Inefficient purification. | Optimize the solvent system for column chromatography. Ensure proper loading of the crude product. | |
| Reaction does not start | Poor quality reagents. | Use freshly opened or purified reagents. Check the concentration of the chloroacetaldehyde solution. |
Conclusion
This application note provides a detailed and reliable one-pot protocol for the synthesis of this compound. By understanding the rationale behind each step, researchers can confidently and efficiently produce this valuable heterocyclic compound for applications in drug discovery and medicinal chemistry. The streamlined nature of this one-pot synthesis offers significant advantages over traditional multi-step approaches, making it an attractive method for both academic and industrial laboratories.
References
- BenchChem. (2025). Application Notes and Protocols: One-Pot Synthesis of Imidazo[2,1-b]thiazole Derivatives.
-
Calderón-Rangel, D., Pérez, K. A. G., Díaz, A. C., & Gámez-Montaño, R. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Chemistry Proceedings, 14(1), 103. Available at: [Link]
-
PubChem. (n.d.). Chloroacetaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Byers, J. R., & Dickey, J. B. (1943). 2-Amino-4-methylthiazole. Organic Syntheses, 23, 6. Available at: [Link]
Sources
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
An Application Guide to the Multi-Step Synthesis of Substituted Imidazo[2,1-b]thiazoles
For Researchers, Scientists, and Drug Development Professionals
The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered immense attention from the medicinal and synthetic chemistry communities.[1] This scaffold is considered "privileged" due to its presence in a multitude of pharmacologically active agents with a broad spectrum of therapeutic applications.[2][3] Molecules incorporating this bicyclic, nitrogen- and sulfur-containing system have demonstrated potent activities, including anticancer, antimicrobial, anti-inflammatory, anthelmintic, and antihypertensive properties.[4][5]
The synthetic accessibility and the ability to readily introduce diverse substituents at various positions of the imidazo[2,1-b]thiazole ring system make it a highly attractive framework for constructing libraries of novel compounds in drug discovery programs.[1] This guide provides a detailed overview of the predominant multi-step synthetic strategies, offering field-proven insights into experimental choices and step-by-step protocols for the synthesis, purification, and characterization of this important class of molecules.
Core Synthetic Strategy I: The Biomolecular Condensation Approach
The most established and versatile route to substituted imidazo[2,1-b]thiazoles is the condensation reaction between a 2-aminothiazole derivative and an α-halocarbonyl compound, such as an α-haloketone or α-haloester.[6] This reaction is a variation of the classic Hantzsch thiazole synthesis and proceeds through a well-defined mechanistic pathway, making it a reliable and predictable method.[7]
Mechanistic Rationale
The reaction is mechanistically driven by the nucleophilicity of the nitrogen atoms in the 2-aminothiazole ring and the electrophilicity of the α-halocarbonyl compound. The process can be broken down into three key stages:
-
Initial S
ngcontent-ng-c2487356420="" class="ng-star-inserted">N2 Alkylation: The reaction commences with the nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole onto the electrophilic carbon bearing the halogen in the α-haloketone. This SN2 displacement of the halide ion forms a key quaternary ammonium salt intermediate.[7] -
Intramolecular Cyclization: The exocyclic amino group of the intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This intramolecular condensation step forges the five-membered imidazole ring.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic imidazo[2,1-b]thiazole ring system. The formation of the aromatic product is a significant thermodynamic driving force for the reaction.[7]
The choice of solvent is critical. Alcohols, such as ethanol, are commonly used as they effectively solvate the reactants and intermediates, and their boiling points are suitable for providing the thermal energy required to overcome the activation barriers of the cyclization and dehydration steps.[6]
Detailed Protocol 1: Synthesis of 6-Aryl-imidazo[2,1-b]thiazoles
This protocol describes the general procedure for the synthesis of 6-aryl-imidazo[2,1-b]thiazoles from 2-aminothiazole and substituted α-bromoacetophenones.[8]
Materials:
-
2-Aminothiazole (1.0 eq)
-
Substituted α-bromoacetophenone (e.g., α-bromo-4-(methylsulfonyl)acetophenone) (1.0 eq)
-
Anhydrous Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: To a solution of 2-aminothiazole (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per mmol of aminothiazole) in a round-bottom flask, add the substituted α-bromoacetophenone (1.0 eq).
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Causality Note: Refluxing provides the necessary thermal energy to drive the reaction, particularly the intramolecular cyclization and dehydration steps, towards the stable aromatic product.[7]
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours). A common mobile phase is a mixture of ethyl acetate and hexanes.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product hydrobromide salt often precipitates from the solution.
-
Neutralization and Filtration: Pour the cooled mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the hydrobromic acid formed and precipitate the free base form of the product.
-
Purification: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the purified product in a vacuum oven to obtain the final substituted imidazo[2,1-b]thiazole. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent like ethanol.
| Substituent (on Phenyl Ring) | Typical Reaction Time (h) | Typical Yield (%) | Reference |
| 4-(methylsulfonyl) | 6 | 85-90 | [8] |
| 4-chloro | 5 | 80-88 | [9] |
| 4-methoxy | 7 | 75-85 | [9] |
| Unsubstituted | 4-5 | >90 | [10][7] |
Core Synthetic Strategy II: The Multi-Component Reaction (MCR) Approach
Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular complexity in a single step. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful MCR for the synthesis of fused imidazole heterocycles, including imidazo[2,1-b]thiazoles.[11][12]
Mechanistic Rationale
The GBBR brings together three components: a 2-aminoazole (like 2-aminothiazole), an aldehyde, and an isocyanide. The reaction proceeds via a cascade of interconnected steps:
-
Iminium Ion Formation: The aldehyde and the 2-aminothiazole condense to form a reactive iminium ion intermediate.
-
[4+1] Cycloaddition: The isocyanide undergoes a formal [4+1] cycloaddition with the iminium ion. The isocyanide carbon acts as a nucleophile attacking the imine carbon, while the nitrogen of the isocyanide attacks the endocyclic nitrogen of the thiazole ring.
-
Rearrangement/Proton Transfer: A subsequent rearrangement and proton transfer lead to the formation of the aromatic imidazo[2,1-b]thiazole ring system.
This one-pot procedure avoids the isolation of intermediates, significantly streamlining the synthetic process and often leading to high yields of structurally diverse products.[13]
Sources
- 1. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. mdpi.com [mdpi.com]
- 12. sciforum.net [sciforum.net]
- 13. researchgate.net [researchgate.net]
Synthesis of 2-Methylimidazo[2,1-b]thiazole-Based Compound Libraries: An Application Guide
Introduction: The Therapeutic Promise of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of a diverse range of biologically active compounds.[1] This fused ring system, containing both nitrogen and sulfur heteroatoms, has garnered significant attention from researchers in drug discovery due to its remarkable therapeutic potential. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anthelmintic properties.[2][3][4] The versatility of the imidazo[2,1-b]thiazole framework allows for extensive chemical modification, enabling the generation of large compound libraries for high-throughput screening and the development of novel therapeutic agents.
This comprehensive guide provides detailed protocols for the synthesis of 2-methylimidazo[2,1-b]thiazole-based compound libraries, designed for researchers, scientists, and drug development professionals. We will delve into the foundational Hantzsch condensation reaction, as well as explore modern, efficient synthetic strategies such as microwave-assisted synthesis and one-pot multicomponent reactions. This document aims to be a self-validating system, offering not just step-by-step instructions, but also the underlying chemical principles and expected outcomes, empowering researchers to confidently and efficiently construct their own libraries of these promising compounds.
Core Synthetic Strategy: The Hantzsch Condensation
The most common and reliable method for the synthesis of the imidazo[2,1-b]thiazole core is the Hantzsch thiazole synthesis, which involves the condensation of a 2-aminothiazole derivative with an α-haloketone.[5] The reaction proceeds via an initial S-alkylation of the thiourea derivative (or in this case, the endocyclic nitrogen of the 2-aminothiazole), followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
Visualizing the Hantzsch Condensation Workflow
Caption: General workflow for the Hantzsch synthesis of 2-methyl-6-phenylimidazo[2,1-b]thiazole.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative this compound compound.
PART 1: Synthesis of Precursors
A robust library synthesis begins with the efficient preparation of the necessary starting materials. Here, we detail the synthesis of the two key precursors: 2-amino-5-methylthiazole and 2-bromoacetophenone.
Protocol 1.1: Synthesis of 2-Amino-5-methylthiazole
This protocol describes the synthesis of 2-amino-5-methylthiazole from the cyclocondensation of 2-chloropropionaldehyde and thiourea.[6]
Materials:
-
Propionaldehyde
-
Chlorine gas
-
Thiourea
-
Water
-
Sodium hydroxide
Procedure:
-
Preparation of 2-Chloropropionaldehyde: In a suitable reaction vessel, continuously supply a mixture of equimolar amounts of propionaldehyde and chlorine gas at a temperature of -30 to 30°C.
-
Extraction: After the reaction is complete, extract the resulting 2-chloropropionaldehyde from the reaction mixture with water.
-
Cyclocondensation: To the aqueous solution of 2-chloropropionaldehyde, add 0.9 to 1.1 molar equivalents of thiourea.
-
Reaction: Heat the mixture to a temperature between 40 and 100°C for 1 to 15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, neutralize the reaction mixture with a sodium hydroxide solution to precipitate the 2-amino-5-methylthiazole.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry to yield the final product.
Protocol 1.2: Synthesis of 2-Bromoacetophenone
This protocol outlines the α-bromination of acetophenone to yield 2-bromoacetophenone.
Materials:
-
Acetophenone
-
Bromine
-
Acetic acid
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve acetophenone in glacial acetic acid.
-
Bromination: While stirring vigorously, slowly add a stoichiometric amount of bromine to the solution. The reaction is exothermic and will proceed readily.
-
Work-up: Once the reaction is complete (indicated by the disappearance of the bromine color), pour the reaction mixture into a large volume of ice-cold water.
-
Isolation: The 2-bromoacetophenone will separate as an oil which will solidify upon cooling. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-bromoacetophenone.[5]
PART 2: Synthesis of the this compound Library
With the precursors in hand, we can now proceed to the synthesis of the target compound library. The following protocols offer both a traditional and a modern, more rapid approach.
Protocol 2.1: Conventional Hantzsch Synthesis of 2-Methyl-6-phenylimidazo[2,1-b]thiazole
Materials:
-
2-Amino-5-methylthiazole
-
2-Bromoacetophenone
-
Ethanol
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Reaction: In a round-bottom flask, dissolve equimolar amounts of 2-amino-5-methylthiazole and 2-bromoacetophenone in ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Neutralization: Add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, which will precipitate the free base of the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane eluent system.[7]
Protocol 2.2: Microwave-Assisted Hantzsch Synthesis
Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields.[5][8]
Materials:
-
2-Amino-5-methylthiazole
-
2-Bromoacetophenone
-
Ethanol
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine equimolar amounts of 2-amino-5-methylthiazole and 2-bromoacetophenone in ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for a short period (e.g., 10-30 minutes).
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 2.1.
Protocol 2.3: Groebke–Blackburn–Bienaymé (GBB) Multicomponent Synthesis
For rapid library generation, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a powerful one-pot strategy.[2][9][10]
Materials:
-
A substituted 2-aminothiazole (e.g., 2-amino-5-methylthiazole)
-
An aldehyde (e.g., benzaldehyde)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Toluene or another suitable solvent
Procedure:
-
Reaction: In a single reaction vessel, combine the 2-aminothiazole, aldehyde, and isocyanide in a suitable solvent like toluene.
-
Heating: The reaction can be performed under conventional heating or microwave irradiation to accelerate the process.[11]
-
Isolation and Purification: Upon completion, the solvent is typically removed under reduced pressure, and the resulting crude product is purified by column chromatography.
Visualizing the Synthetic Pathways
Caption: Overview of the synthetic pathways for this compound derivatives.
Data and Characterization
To ensure the successful synthesis of the target compounds, proper characterization is essential. Below are the expected data for the representative compound, 2-methyl-6-phenylimidazo[2,1-b]thiazole.
Table 1: Physicochemical and Spectroscopic Data for 2-Methyl-6-phenylimidazo[2,1-b]thiazole
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₀N₂S |
| Molecular Weight | 214.29 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~ 7.85 (d, 2H), 7.40 (t, 2H), 7.30 (t, 1H), 7.20 (s, 1H), 7.05 (s, 1H), 2.50 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~ 146.0, 145.5, 134.5, 128.8, 128.0, 126.0, 116.5, 110.0, 16.5 |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument used. The provided data is based on typical values for this class of compounds.[12][13][14]
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[15][16]
Reagent-Specific Hazards:
-
2-Bromoacetophenone: This compound is a lachrymator and is corrosive. It can cause severe skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.[17] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
-
2-Amino-5-methylthiazole: Harmful if swallowed and may cause long-term adverse effects in the aquatic environment. Avoid release to the environment and wear appropriate protective equipment.[18][19][20]
-
Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the synthesis of this compound-based compound libraries. The classical Hantzsch condensation remains a reliable method, while modern techniques such as microwave-assisted synthesis and multicomponent reactions offer significant advantages in terms of efficiency and speed, making them particularly well-suited for library generation. The diverse biological activities of the imidazo[2,1-b]thiazole scaffold make it a highly attractive target for further investigation in drug discovery. The ability to readily generate diverse libraries of these compounds will undoubtedly accelerate the identification of new lead compounds for a variety of therapeutic areas.
References
-
Exposome-Explorer. Material Safety Data Sheet 2-Bromoacetophenone, 98%. [Link]
- Google Patents. Method for preparing 2-chloropropionaldehyde and use of the same.
-
National Institutes of Health. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]
-
National Institutes of Health. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. [Link]
-
MDPI. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. [Link]
-
ResearchGate. Synthesis of imidazo[2,1-b]thiazol-5-amines using Groebke–Blackburn–Bienaymé multicomponent reaction (microreview). [Link]
-
DOI. Synthesis of unsymmetrical bis-heterocycles containing the imidazo[2,1-b]thiazole framework and their benzo[d]fused analogues by an acid-free Groebke–Blackburn–Bienaymé reaction. [Link]
-
Chemistry of Heterocyclic Compounds. Synthesis of imidazo[2,1-b]thiazol-5-amines using Groebke–Blackburn–Bienaymé multicomponent reaction. [Link]
-
Sciforum. Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free Catalyts. [Link]
-
Semantic Scholar. Improved synthesis of 2-amino-5-methylthiazole. [Link]
-
ResearchGate. ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. [Link])
-
ResearchGate. One‐pot microwave‐assisted synthesis of imidazo[2,1‐b]thiazole derivatives. [Link]
-
PubMed. Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. [Link]
-
ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]
-
ResearchGate. Chemistry of Imidazo[2,1-b][18][19][21]thiadiazoles. [Link]
-
University of California, Irvine. Recrystallization and Crystallization. [Link]
-
Semantic Scholar. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. [Link]
-
Diva-portal.org. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. [Link]
-
PubMed. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. [Link]
-
MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]
-
National Institutes of Health. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. [Link]
-
MDPI. (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. [Link]
-
ResearchGate. Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives. [Link]
-
YMER. A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. [Link]
-
ResearchGate. 2,3,5,6‐Tetrahydro‐6‐phenylimidazo[2,1‐b]thiazole (Tetramisole). [Link]
-
ERIC. Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. [Link]
-
Semantic Scholar. Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antimicrobial activity of new 6-phenylimidazo[2,1-b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]
- 7. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. diva-portal.org [diva-portal.org]
- 13. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]
- 14. (Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one [mdpi.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 18. 2-Amino-5-methylthiazole 98 7305-71-7 [sigmaaldrich.com]
- 19. 2-Amino-5-methylthiazole - Safety Data Sheet [chemicalbook.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. 2-Amino-5-methylthiazole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the In Vitro Anticancer Activity Assessment of 2-Methylimidazo[2,1-b]thiazole using the MTT Assay
Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antifungal, anti-inflammatory, and anthelmintic properties.[1][2] This bicyclic system has garnered significant attention in oncology research, with numerous derivatives synthesized and evaluated for their potential as novel chemotherapeutic agents.[3][4][5][6] The 2-Methylimidazo[2,1-b]thiazole moiety, as a fundamental representative of this class, serves as a critical starting point for understanding the structure-activity relationships that drive the cytotoxic effects against various cancer cell lines.
Derivatives of the imidazo[2,1-b]thiazole scaffold have been reported to exert their anticancer effects through diverse mechanisms of action, including the inhibition of crucial cellular processes such as microtubule dynamics and kinase signaling pathways.[7] For instance, certain conjugates have been shown to arrest the cell cycle in the G2/M phase and induce apoptosis by inhibiting tubulin polymerization.[7] Other derivatives have demonstrated potent inhibitory activity against kinases like focal adhesion kinase (FAK) and mTOR, which are pivotal in cancer cell proliferation and survival.[8]
Given the promising biological profile of this chemical class, a robust and reliable method for assessing their in vitro anticancer activity is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for this purpose, providing a quantitative measure of cell viability and proliferation.[9][10] This document provides a detailed protocol and technical guidance for utilizing the MTT assay to evaluate the cytotoxic potential of this compound and its analogs.
Principle of the MTT Assay: A Measure of Metabolic Activity
The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells. The core principle lies in the enzymatic conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[11][12] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living cells.[11][13]
Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9][14] Dead or inactive cells are unable to perform this conversion. The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[12] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, suggesting cytotoxic or cytostatic effects of the test compound.
Experimental Workflow for MTT Assay
Caption: Potential mechanisms of action for imidazo[2,1-b]thiazole derivatives.
Conclusion
The MTT assay stands as a robust, sensitive, and high-throughput method for the initial screening of the anticancer potential of compounds like this compound. [10]By adhering to a meticulously optimized protocol and maintaining stringent controls, researchers can generate reliable and reproducible data on cell viability. This information is crucial for determining IC₅₀ values, understanding dose-dependent effects, and guiding further preclinical development of promising therapeutic agents from the versatile imidazo[2,1-b]thiazole class.
References
- Mahmoud, H., Gomha, S. M., & Awad, H. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents.
- Radi, M., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-77.
- Gomha, S. M., et al. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents.
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
- Kamal, A., et al. (2019).
- Radi, M., et al. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. European Journal of Medicinal Chemistry, 75, 492-500.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Acar, Ç., et al. (2021).
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, anticancer evaluation and molecular docking studies of new imidazo [2, 1-b] thiazole -based chalcones. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
- National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
- Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast.
-
ResearchGate. (n.d.). Appraisal of the MTT-based Assay as a Useful Tool for Predicting Drug Chemosensitivity in Leukemia. Retrieved from [Link]
- National Institutes of Health. (n.d.). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Sensors.
-
PubMed Central. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Retrieved from [Link]
-
Bohrium. (2021). evaluation-of-imidazo-2-1-b-thiazole-based-anticancer-agents-in-one-decade-2011-2020-current-status-and-future-prospects. Retrieved from [Link]
-
YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. [PDF] Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Evaluation of imidazo[2,1–b]thiazole-based anticancer agents in one decade (2011–2020): Current status and future prospects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
In Vivo Evaluation of 2-Methylimidazo[2,1-b]thiazole in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the in vivo evaluation of 2-Methylimidazo[2,1-b]thiazole, a heterocyclic compound belonging to a class with demonstrated therapeutic potential. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and self-validating preclinical assessment.
Introduction and Rationale
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer[1][2][3][4][5][6][7], anti-inflammatory[8][9][10][11], and anti-mycobacterial properties[12][13][14][15]. The 2-methyl substituted variant, this compound, is a promising candidate for further development. In vitro studies have demonstrated the potential of this class of compounds, making in vivo evaluation in relevant animal models a critical next step to understand its pharmacokinetic profile, safety, and efficacy. This guide will focus on the essential in vivo studies required to advance a this compound-based therapeutic candidate.
Preliminary Considerations: Compound Formulation and Animal Model Selection
Before initiating in vivo studies, it is crucial to develop a suitable formulation for this compound that ensures bioavailability upon administration. The choice of vehicle will depend on the compound's physicochemical properties and the route of administration. Common vehicles include saline, corn oil, or aqueous solutions with solubilizing agents like Tween 80 or DMSO.
The selection of an appropriate animal model is paramount for obtaining translatable data.[16][17] For oncology indications, immunodeficient mice (e.g., nude or SCID) bearing human tumor xenografts are standard. For inflammatory conditions, models such as carrageenan-induced paw edema in rats or mice are widely used. The choice should be guided by the intended therapeutic application of this compound. International guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), should be followed to ensure data validity and acceptance.[18][19][20]
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies
A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is fundamental. PK studies characterize the compound's behavior in the body, while TK studies relate this to toxicological findings.[21]
Workflow for a Typical Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study.
Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Male CD-1 mice (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg).
-
-
Procedure:
-
Administer this compound formulation to the respective groups.
-
Collect blood samples (approx. 50 µL) via tail vein or saphenous vein at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using non-compartmental analysis.[22]
-
| Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve. |
| t1/2 | Elimination half-life. |
| CL | Clearance. |
| Vd | Volume of distribution. |
| F% | Bioavailability (for oral administration). |
Toxicology Studies
Assessing the safety profile of this compound is a regulatory requirement. Acute and repeated-dose toxicity studies are performed according to OECD guidelines.[18][19][23][24]
Protocol: Acute Oral Toxicity Study (OECD 423)
-
Animal Model: Female Wistar rats (nulliparous and non-pregnant).
-
Procedure:
-
Administer a starting dose of this compound (e.g., 300 mg/kg) to a group of three rats.
-
Observe animals for mortality and clinical signs of toxicity for up to 14 days.
-
Based on the outcome, dosing of subsequent groups is triggered at lower or higher dose levels (5, 50, 300, 2000 mg/kg).
-
-
Endpoints:
-
Mortality, clinical signs, body weight changes, and gross necropsy findings.
-
The study allows for the classification of the substance and an estimation of the LD50.
-
Efficacy Evaluation
Efficacy studies are designed to demonstrate the therapeutic potential of this compound in a relevant disease model.
Protocol: In Vivo Anticancer Efficacy in a Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Line: A human cancer cell line relevant to the in vitro activity of the compound (e.g., A549 lung cancer or MCF-7 breast cancer).[2]
-
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) and a vehicle control, typically via oral gavage or intraperitoneal injection, for a specified duration (e.g., 21 days).
-
-
Endpoints:
-
Tumor volume measurements (twice weekly).
-
Body weight (as an indicator of toxicity).
-
At the end of the study, tumors can be excised for further analysis (e.g., histopathology, biomarker analysis).
-
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | 1500 ± 250 | - |
| Compound X | 10 | 1100 ± 200 | 26.7 |
| Compound X | 30 | 750 ± 150 | 50.0 |
| Compound X | 100 | 400 ± 100 | 73.3 |
Protocol: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
-
Animal Model: Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer this compound or a reference drug (e.g., Indomethacin) orally.
-
After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4 hours) after carrageenan injection.
-
-
Endpoint:
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
Mechanism of Action Studies
In vivo studies can also provide insights into the mechanism of action of this compound. For instance, if the compound is hypothesized to be a microtubule-targeting agent based on in vitro data[2][5], this can be investigated in vivo.
Workflow for In Vivo Target Engagement Study
Caption: Workflow for an in vivo target engagement study.
Data Interpretation and Reporting
All data should be analyzed using appropriate statistical methods to determine significance.[16] Results should be presented clearly and concisely, with graphical representations where appropriate. The findings from these in vivo studies will be crucial for making informed decisions about the further development of this compound as a therapeutic agent.
References
-
Slideshare. (n.d.). Oecd guidelines for toxicology studies. [Link]
-
Slideshare. (n.d.). OECD GUIDELINES.pptx. [Link]
-
OECD. (2001). OECD Guideline for the Testing of Chemicals 420. [Link]
-
Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. [Link]
-
BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. [Link]
-
YouTube. (2020). Toxicity Studies and OECD Guidelines. [Link]
-
National Academies Press. (2012). Appendix B Draft Guidance for Industry: Animal Models - Essential Elements to Address Efficacy Under the Animal Rule. [Link]
-
Outsourced Pharma. (2025). New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. [Link]
-
SAGE Journals. (2022). A Structured Approach to Optimizing Animal Model Selection for Human Translation. [Link]
-
FDA. (n.d.). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. [Link]
-
NCBI. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]
- (No Source Details)
-
ProPharma. (2024). FDA Animal Rule: Overview & Impact on Drug Development. [Link]
-
NIH. (n.d.). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. [Link]
-
YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. [Link]
-
PubMed. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. [Link]
-
WHO. (n.d.). Annex 9. [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. [Link]
-
PubMed Central. (n.d.). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. [Link]
- (No Source Details)
-
PubMed. (2016). Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. [Link]
-
Heterocyclic Letters. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][18][20][23]THIADIAZOLE DERIVATIVES: A REVIEW. [Link]
-
RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. [Link]
-
ResearchGate. (2017). Reactive Metabolite Trapping Studies on Imidazo- and this compound-Based Inverse Agonists of the Ghrelin Receptor. [Link]
-
Brieflands. (n.d.). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. [Link]
-
PubMed Central. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. [Link]
-
PubMed. (n.d.). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. [Link]
-
RSC Publishing. (n.d.). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. [Link]
-
PubMed Central. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. [Link]
-
ResearchGate. (2025). Imidazo[2,1-b]thiazole derivatives as new inhibitors of 15-lipoxygenase. [Link]
-
NIH. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][18][20][23]Thiadiazole Derivatives as Anti-Inflammatory Agents. [Link]
-
NIH. (2024). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][18][20][23]thiadiazoles. [Link]
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biobostonconsulting.com [biobostonconsulting.com]
- 17. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oecd guidelines for toxicology studies | PPTX [slideshare.net]
- 19. OECD GUIDELINES.pptx [slideshare.net]
- 20. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 21. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with 2-Methylimidazo[2,1-b]thiazole
Authored by: A Senior Application Scientist
Introduction: Targeting the Engine of Cancer Proliferation
The relentless and uncontrolled proliferation of cancer cells is a hallmark of malignancy, fundamentally driven by a dysregulated cell cycle. The cell cycle, an ordered series of events leading to cell division, is governed by a complex network of regulatory proteins, including cyclin-dependent kinases (CDKs) and their cyclin partners. In cancer, this intricate machinery is often hijacked, leading to perpetual replication. Consequently, targeting the cell cycle has emerged as a cornerstone of modern oncology drug development.[1]
The imidazo[2,1-b]thiazole scaffold has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including potent anticancer properties.[2][3] Derivatives of this heterocyclic nucleus have demonstrated the ability to induce cell cycle arrest at different phases, primarily G0/G1 and G2/M, through various mechanisms such as kinase and tubulin inhibition.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to perform a robust cell cycle analysis of cancer cells treated with 2-Methylimidazo[2,1-b]thiazole, a representative compound of this promising class. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into data interpretation.
Principle of the Assay: Unveiling Cell Cycle Distribution with Propidium Iodide
The most common method for cell cycle analysis is flow cytometry utilizing a fluorescent DNA-intercalating agent, such as propidium iodide (PI).[7] PI is a stoichiometric dye, meaning it binds to DNA in a proportional manner. Consequently, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the differentiation of cell populations into the major phases of the cell cycle:
-
G0/G1 Phase: Cells in the resting (G0) or first gap (G1) phase have a normal diploid (2N) DNA content.
-
S Phase: During the synthesis (S) phase, cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells in the second gap (G2) and mitotic (M) phases have a tetraploid (4N) DNA content, having completed DNA replication.
By analyzing the distribution of fluorescence intensity across a population of cells, we can quantify the percentage of cells in each phase of the cell cycle, providing a powerful tool to assess the cytostatic effects of compounds like this compound.[1]
Experimental Workflow & Protocols
A successful cell cycle analysis experiment is a multi-step process that requires careful planning and execution. The following sections provide a detailed breakdown of the entire workflow, from initial cell culture and drug treatment to data acquisition and analysis.
I. Materials and Reagents
Cell Lines: The choice of cancer cell line is critical and should be guided by the specific research question. It is advisable to use cell lines where the molecular targets of imidazo[2,1-b]thiazole derivatives have been previously implicated, if known. Examples of commonly used cancer cell lines for screening anticancer compounds include:
-
MCF-7 (Breast Adenocarcinoma)
-
A549 (Lung Carcinoma)[6]
-
MDA-MB-231 (Breast Adenocarcinoma)[5]
-
HCT-116 (Colorectal Carcinoma)[2]
-
DU145 (Prostate Carcinoma)[8]
Reagents:
-
This compound (or derivative of interest)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide in PBS
-
100 µg/mL RNase A in PBS
-
-
70% Ethanol, ice-cold
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Water bath
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Flow cytometer
-
Vortex mixer[10]
-
Pipettes and sterile consumables[10]
II. Experimental Design & Rationale
The design of the experiment is paramount for obtaining meaningful and reproducible results. Key considerations include the concentration of the test compound and the duration of treatment.
A. Determining the Optimal Drug Concentration (IC50)
Before performing cell cycle analysis, it is essential to determine the half-maximal inhibitory concentration (IC50) of this compound for the chosen cancer cell line. This is the concentration of the drug that inhibits cell growth by 50%. Treating cells at or near the IC50 value is a common practice as it is expected to induce significant biological effects without causing overwhelming, non-specific toxicity.[11]
B. Treatment Duration
The duration of drug exposure should ideally allow for the majority of the cell population to complete at least one full cell cycle.[12][13] For most cancer cell lines, a 24 to 48-hour treatment period is sufficient. A time-course experiment (e.g., 12, 24, and 48 hours) can provide valuable information on the kinetics of cell cycle arrest.
III. Step-by-Step Protocols
Protocol 1: Cancer Cell Culture and Drug Treatment
This protocol outlines the procedure for seeding cancer cells and treating them with this compound.
-
Cell Seeding:
-
Culture the chosen cancer cell line in complete medium in a 37°C, 5% CO2 incubator.[14]
-
When cells reach 70-80% confluency, detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into 6-well plates at a density that will allow them to be in the exponential growth phase at the time of drug treatment (typically 1-5 x 10^5 cells/well). Allow the cells to adhere and recover for 18-24 hours.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO. A high concentration (e.g., 10-50 mM) is recommended to minimize the volume of DMSO added to the cell culture.
-
On the day of the experiment, prepare serial dilutions of the drug in complete medium to achieve the desired final concentrations (e.g., 0.5x, 1x, and 2x IC50).
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and replace it with the medium containing the drug or vehicle control.
-
Incubate the plates for the desired duration (e.g., 24 or 48 hours).[15]
-
Protocol 2: Cell Harvesting and Fixation
Proper cell harvesting and fixation are crucial for preserving the integrity of the cells and ensuring accurate DNA staining.[16]
-
Harvesting:
-
Following treatment, collect the culture medium from each well, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and then detach them with Trypsin-EDTA.
-
Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 1200 rpm for 5 minutes.[16]
-
Carefully aspirate the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of PBS.
-
While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise.[17] This slow addition helps to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes. For longer storage, cells can be kept at -20°C for several weeks.[17]
-
Protocol 3: Propidium Iodide Staining and Flow Cytometry
This protocol details the staining procedure for cell cycle analysis.[7][10]
-
Washing:
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes.[16]
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
The RNase A is essential to degrade any double-stranded RNA, ensuring that PI only binds to DNA.
-
Incubate the cells in the dark at room temperature for 30 minutes.[18]
-
-
Flow Cytometry Acquisition:
Data Analysis and Interpretation
The output from the flow cytometer is a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of events (cells).
A. Gating Strategy
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the main cell population to exclude debris and dead cells.
-
Doublet Discrimination: Use a plot of fluorescence pulse area (FL2-A) versus pulse width (FL2-W) to exclude cell doublets and aggregates, which can be mistakenly identified as G2/M cells.
B. Cell Cycle Modeling
Specialized software (e.g., ModFit LT, FlowJo) is used to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[16][19] The software fits mathematical models to the G0/G1 and G2/M peaks and calculates the area of the S phase in between.[11]
C. Interpreting the Results
A change in the cell cycle distribution in treated cells compared to the vehicle control indicates a drug-induced cell cycle arrest.
-
G0/G1 Arrest: An accumulation of cells in the G0/G1 peak and a corresponding decrease in the S and G2/M populations. This suggests that this compound may be inhibiting proteins required for the G1 to S phase transition, such as CDK4/6 or CDK2.
-
S Phase Arrest: An increase in the proportion of cells in the S phase, indicating interference with DNA replication.
-
G2/M Arrest: An accumulation of cells in the G2/M peak, suggesting that the compound may be targeting molecules essential for entry into or progression through mitosis, such as CDK1 or tubulin.[8] For instance, some imidazo[2,1-b]thiazole derivatives have been shown to inhibit tubulin polymerization, leading to a G2/M arrest.[6]
-
Sub-G1 Peak: The appearance of a distinct peak to the left of the G0/G1 peak (with less than 2N DNA content) is indicative of apoptosis, as it represents cells with fragmented DNA.
Quantitative Data Summary
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | % Sub-G1 (Apoptosis) |
| Vehicle Control (DMSO) | Value | Value | Value | Value |
| This compound (0.5x IC50) | Value | Value | Value | Value |
| This compound (1x IC50) | Value | Value | Value | Value |
| This compound (2x IC50) | Value | Value | Value | Value |
Visualizations
Diagram 1: General Experimental Workflow
Caption: A schematic overview of the key steps involved in the cell cycle analysis of cancer cells treated with this compound.
Diagram 2: Potential Mechanisms of Cell Cycle Arrest by this compound
Caption: Illustrative diagram of potential cell cycle arrest points targeted by this compound derivatives.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, incorporate the following controls and validation steps into your experimental design:
-
Positive Controls: Include a known cell cycle inhibitor as a positive control. For example, use a CDK4/6 inhibitor like Palbociclib to induce G1 arrest or a microtubule-destabilizing agent like Nocodazole to induce G2/M arrest. This will validate that your experimental system is capable of detecting cell cycle perturbations.
-
Negative Controls: The vehicle control (DMSO) is the primary negative control and ensures that the solvent used to dissolve the drug does not affect the cell cycle.
-
Replicates: Perform each experiment with at least three biological replicates to assess the variability of the results and to perform statistical analysis.
-
Coefficient of Variation (CV): The CV of the G0/G1 peak in your flow cytometry data is a measure of the quality of your staining and acquisition. A CV below 3% is ideal, while a CV above 6% may indicate problems with the protocol.[19]
Conclusion
This application note provides a robust framework for investigating the effects of this compound on the cancer cell cycle. By carefully designing and executing these experiments, researchers can gain valuable insights into the mechanism of action of this promising class of anticancer compounds. The data generated from these studies can be instrumental in guiding further drug development efforts, including lead optimization and biomarker discovery. The protocols and principles outlined herein are adaptable to other novel chemical entities, providing a versatile tool for preclinical cancer drug discovery.
References
- Bohrium. (2021). Evaluation of Imidazo[2,1-b]thiazole-Based Anticancer Agents in One Decade (2011–2020): Current Status and Future Prospects.
-
ACS Omega. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. Available from: [Link]
-
YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. Available from: [Link]
-
RSC Publishing. (n.d.). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. Available from: [Link]
-
PubMed. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. Available from: [Link]
-
PubMed. (2018). Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. Available from: [Link]
-
PubMed. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. Available from: [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Available from: [Link]
-
Nature. (2023). Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects. Available from: [Link]
-
NIH. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Available from: [Link]
-
Taylor & Francis Online. (2023). Chalcone-based imidazo[2,1-b]thiazole derivatives: synthesis, crystal structure, potent anticancer activity, and computational studies. Available from: [Link]
-
ResearchGate. (2016). How do we interpret cell cycle analysis results or what do we have to explain after studying cell cycle analysis after treating cells with a compound?. Available from: [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
-
Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology. Available from: [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Available from: [Link]
-
Frontiers. (n.d.). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Available from: [Link]
-
baseclick GmbH. (n.d.). Cell Cycle Analysis: Techniques & Applications. Available from: [Link]
-
MDPI. (n.d.). Advanced Cell Culture Techniques for Cancer Drug Discovery. Available from: [Link]
-
ResearchGate. (n.d.). Schematic representation of the protocol used to develop.... Available from: [Link]
-
(n.d.). Propidium Iodide Cell Cycle Staining Protocol. Available from: [Link]
-
(n.d.). Cell Cycle Analysis. Available from: [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Available from: [Link]
Sources
- 1. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 2. ymerdigital.com [ymerdigital.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of imidazo[2,1–b]thiazole-based anticancer agents in one decade (2011–2020): Current status and future prospects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 19. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Apoptosis Induction Studies with 2-Methylimidazo[2,1-b]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Cancer's Immortality with 2-Methylimidazo[2,1-b]thiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] Among these, this compound derivatives have emerged as a promising class of compounds that can trigger programmed cell death, or apoptosis, in cancer cells.[4] Dysregulation of apoptosis is a hallmark of cancer, enabling malignant cells to evade natural cell death pathways and proliferate uncontrollably.[4][5] Consequently, the induction of apoptosis is a cornerstone of modern anticancer therapy.
These application notes provide a comprehensive guide for researchers investigating the apoptosis-inducing potential of novel this compound derivatives. We will delve into the underlying mechanisms of action, provide detailed protocols for key validation assays, and offer insights into data interpretation.
Mechanistic Insights: How this compound Derivatives Induce Apoptosis
While the precise mechanisms can be compound-specific, studies on the broader class of imidazo[2,1-b]thiazole derivatives point towards a multi-faceted approach to inducing apoptosis, primarily by targeting key cellular processes and signaling pathways.
1. Microtubule Destabilization and G2/M Cell Cycle Arrest:
Several imidazo[2,1-b]thiazole conjugates have been shown to interfere with microtubule dynamics.[6][7] Microtubules are essential for forming the mitotic spindle during cell division. By disrupting microtubule assembly, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, a point at which the cell prepares for mitosis.[6] Prolonged G2/M arrest is a potent trigger for the intrinsic apoptotic pathway.
2. Intrinsic (Mitochondrial) Pathway of Apoptosis:
The intrinsic pathway is a major route through which imidazo[2,1-b]thiazole derivatives exert their apoptotic effects. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[8][9][10][11] These proteins can be either pro-apoptotic (e.g., Bax, Bak) or anti-apoptotic (e.g., Bcl-2, Bcl-xL).[10]
This compound derivatives can shift the balance in favor of apoptosis by:
-
Upregulating Pro-apoptotic Proteins: Increasing the expression of proteins like Bax.
-
Downregulating Anti-apoptotic Proteins: Decreasing the expression of proteins like Bcl-2.
This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical step in the intrinsic pathway.[8] MOMP results in the release of cytochrome c from the mitochondria into the cytosol.
3. Caspase Activation Cascade:
Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. The apoptosome then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, most notably caspase-3.[12][13][14][15] Caspase-3 is a key executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[14] Some imidazo[2,1-b]thiazole derivatives have been shown to directly lead to the activation of caspase-3.[6]
Below is a diagram illustrating the proposed signaling pathway for apoptosis induction by this compound derivatives.
Caption: Proposed mechanism of apoptosis induction.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of various imidazo[2,1-b]thiazole derivatives against different cancer cell lines, as reported in the literature. This data is crucial for determining the appropriate concentration range for subsequent mechanistic studies.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole-chalcone conjugates | A549 (Lung) | 0.64 - 1.44 | [6] |
| Imidazo[2,1-b]thiazole-benzimidazole conjugates | A549 (Lung) | 1.08 | [7] |
| Imidazo[2,1-b]thiazole-based aryl hydrazones | MDA-MB-231 (Breast) | 1.12 - 1.65 | [4][16][17] |
| Noscapine-derived imidazothiazoles | MIAPaCa-2 (Pancreatic) | 3.6 - 4.2 | [18] |
Experimental Protocols
A multi-assay approach is essential for robustly characterizing the apoptotic effects of this compound derivatives.[5] The following protocols provide step-by-step guidance for key experiments.
Cell Viability Assay (MTT Assay)
This initial screen determines the concentration of the derivative that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control for apoptosis induction if available.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[19]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 670 x g for 5 minutes.[19]
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Experimental workflow for Annexin V/PI assay.
Caspase-3 Activity Assay
This assay measures the activity of the key executioner caspase, caspase-3.
Principle: This assay utilizes a synthetic substrate, such as DEVD-pNA (for colorimetric assays) or Ac-DEVD-AFC (for fluorometric assays), which is specifically cleaved by active caspase-3.[20] The cleavage releases a chromophore or fluorophore, which can be quantified to determine caspase-3 activity.
Protocol (Fluorometric):
-
Cell Lysis: Treat cells with the derivative, harvest, and lyse them in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-AFC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader (Ex/Em = 400/505 nm).
-
Data Analysis: Express the results as a fold change in caspase-3 activity relative to the untreated control.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting allows for the qualitative and semi-quantitative analysis of key proteins involved in the apoptotic pathway.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest.
Protocol:
-
Protein Extraction: Prepare protein lysates from treated and untreated cells.
-
SDS-PAGE: Separate 30-50 µg of protein on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Conclusion and Future Directions
The protocols and mechanistic insights provided in these application notes serve as a robust framework for evaluating this compound derivatives as potential anticancer agents. Positive results from these assays—demonstrated cytotoxicity, induction of apoptosis via Annexin V staining, activation of caspase-3, and modulation of Bcl-2 family proteins—would provide strong evidence for the therapeutic potential of a novel compound.
Further investigations could include more detailed mechanistic studies, such as assessing the loss of mitochondrial membrane potential (ΔΨm) using JC-1 staining, analyzing DNA fragmentation via TUNEL assays, and identifying specific upstream signaling pathways that are modulated by these derivatives. Ultimately, promising candidates can be advanced to in vivo studies to evaluate their efficacy and safety in preclinical cancer models.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Apoptosis Protocols | Thermo Fisher Scientific - NG. (n.d.).
- Caspase activation by anticancer drugs: the caspase storm - PubMed. (2007, April 17).
- Induction of apoptosis in cells - Abcam. (n.d.).
- Targeting caspases in cancer therapeutics - PMC - NIH. (n.d.).
- Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Novel Compounds - Benchchem. (n.d.).
- Caspase-3 Activators as Anticancer Agents | Bentham Science Publishers. (2023, December 1).
- (PDF) Caspase-3 Activators as Anticancer Agents - ResearchGate. (2024, February 17).
- Caspase-3 Activators as Anticancer Agents | Bentham Science. (2023, March 31).
- Apoptosis. (n.d.).
- New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed. (n.d.).
- Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents | ACS Omega - ACS Publications. (2019, November 5).
- Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents | Request PDF. (n.d.).
- [PDF] Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. (n.d.).
- Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents | Request PDF - ResearchGate. (n.d.).
- Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed. (n.d.).
- Bcl-2 family - Wikipedia. (n.d.).
- New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - NIH. (2020, July 22).
- General synthetic pathway of the imidazo[2,1‐b]thiazole derivatives... - ResearchGate. (n.d.).
- The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC. (n.d.).
- The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC. (n.d.).
- New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Publishing. (n.d.).
- Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. (2007, May 1).
- Roles of Bcl-2 family protein in apoptosis induced by... - ResearchGate. (n.d.).
- Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed. (n.d.).
- Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed. (n.d.).
- New imidazo[2,1- b ]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential | Request PDF - ResearchGate. (n.d.).
Sources
- 1. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 9. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. Caspase-3 Activators as Anticancer Agents | Bentham Science [benthamscience.com]
- 16. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methylimidazo[2,1-b]thiazole as a Microtubule-Targeting Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive guide for researchers investigating the potential of 2-Methylimidazo[2,1-b]thiazole as a microtubule-targeting agent. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies necessary to characterize the biological activity of this compound and its derivatives.
I. Introduction: The Scientific Rationale for Investigating this compound
The imidazo[2,1-b]thiazole scaffold is a well-established pharmacophore in the discovery of novel anticancer agents. Numerous studies have demonstrated that derivatives of this heterocyclic system can exert potent cytotoxic effects through the disruption of microtubule dynamics.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and the maintenance of cell shape. Consequently, agents that interfere with microtubule function are a cornerstone of modern chemotherapy.
Derivatives of the imidazo[2,1-b]thiazole class have been shown to inhibit tubulin polymerization, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[4][5][6] Molecular docking studies have further suggested that these compounds may bind to the colchicine site on β-tubulin, a key pocket for many microtubule-destabilizing agents.[4][7]
While a significant body of research exists for various substituted imidazo[2,1-b]thiazoles, this guide focuses on providing a framework for the systematic evaluation of this compound. The protocols herein are designed to first establish its cytotoxic potential and then to elucidate its mechanism of action, with a specific focus on its interaction with the microtubule network.
II. Experimental Workflows: A Step-by-Step Guide to Characterization
The following sections detail the critical experimental procedures for evaluating this compound. Each protocol is presented with the underlying scientific principles and practical considerations for successful execution.
A. Preliminary Cytotoxicity Screening: The MTT Assay
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[8]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Hypothetical IC₅₀ Values for this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 (Breast) | 48 | 1.5 |
| A549 (Lung) | 48 | 2.1 |
| HeLa (Cervical) | 48 | 1.8 |
B. Mechanism of Action: Unraveling the Impact on Microtubules
To directly assess the effect of this compound on microtubule formation, an in vitro tubulin polymerization assay is essential. This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in fluorescence of a reporter molecule that binds to polymerized tubulin.[9] A decrease in the rate and extent of polymerization in the presence of the compound indicates an inhibitory effect.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Prepare a GTP stock solution (100 mM).
-
Prepare a fluorescent reporter stock solution (e.g., DAPI).
-
Prepare 10x stocks of the test compound (this compound) and controls (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) in the appropriate buffer.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add 5 µL of the 10x test compound, controls, or vehicle control to the appropriate wells.
-
Prepare a tubulin reaction mix on ice containing tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), and the fluorescent reporter in the general tubulin buffer.
-
-
Initiation of Polymerization:
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a pre-warmed (37°C) microplate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Compare the curves of the treated samples to the vehicle control. Inhibition is characterized by a decrease in the Vmax (maximum rate of polymerization) and the final plateau of the curve.
-
Immunofluorescence microscopy provides a powerful visual confirmation of the compound's effect on the microtubule network within intact cells.[10][11] This technique uses fluorescently labeled antibodies to specifically stain microtubules, allowing for the observation of changes in their structure and organization.
Experimental Protocol: Immunofluorescence Staining of Microtubules
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around its IC₅₀ value for a specified time (e.g., 18-24 hours). Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Staining:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Observe changes in the microtubule network, such as depolymerization, fragmentation, or altered organization, in the treated cells compared to the control.
-
Since microtubule-targeting agents disrupt the mitotic spindle, they typically cause an arrest in the G2/M phase of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[8]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at its IC₅₀ concentration for a relevant time period (e.g., 24 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Wash the cells with cold PBS.
-
-
Fixation:
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Generate DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in the G2/M phase in the treated sample compared to the control indicates cell cycle arrest at this stage.
-
III. Visualization of Key Processes
To better illustrate the experimental logic and expected outcomes, the following diagrams are provided.
Diagram 1: Proposed Mechanism of Action for this compound
Caption: Proposed mechanism of this compound as a microtubule inhibitor.
Diagram 2: Experimental Workflow for Characterization
Caption: Workflow for characterizing this compound's anticancer activity.
IV. Concluding Remarks
The protocols and rationale presented in these application notes provide a robust framework for the initial characterization of this compound as a potential microtubule-targeting agent. Positive results from these assays, particularly the inhibition of tubulin polymerization, disruption of the cellular microtubule network, and G2/M cell cycle arrest, would provide strong evidence for its mechanism of action and warrant further investigation, including structure-activity relationship studies and in vivo efficacy models.
V. References
-
(2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. JoVE. [Link]
-
Gomha, S. M., et al. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds, 41(2), 1-15.
-
Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed. [Link]
-
Kamal, A., et al. (2016). Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. PubMed. [Link]
-
Kamal, A., et al. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. PubMed. [Link]
-
Kamal, A., et al. (2017). Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents. PubMed. [Link]
-
Mahmoud, H. K., et al. (2019). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Polycyclic Aromatic Compounds.
-
Mahmoud, H. K., et al. (2019). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(05). [Link]
-
NCI. (2010). Synthesis and biological evaluation of imidazo[2,1-b][4][12]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. PubMed. [Link]
-
Park, C. D., et al. (2012). 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles: synthesis, anticancer activity, and inhibition of tubulin polymerization. PubMed. [Link]
-
Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. PubMed Central. [Link]
-
Reddy, T. S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. [Link]
-
Semple, G., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. [Link]
-
Shahin, A. I., et al. (2023). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. ResearchGate. [Link]
-
Various Authors. (2022). Proposed bioactivation pathway for this compound derivative 2. ResearchGate. [Link]
-
Various Authors. (2022). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed. [Link]
Sources
- 1. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates as microtubule targeting and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-substituted 2-phenylimidazo[2,1-b]benzothiazoles: synthesis, anticancer activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies of 2-Methylimidazo[2,1-b]thiazole with Target Proteins
Introduction: Unveiling the Therapeutic Potential of 2-Methylimidazo[2,1-b]thiazole through In Silico Analysis
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic ring system that forms the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] Derivatives of this scaffold have demonstrated promising therapeutic potential, exhibiting anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[1][2][4] The 2-methyl substituted variant, this compound, is a key analogue within this class, and understanding its interactions with biological macromolecules is crucial for the rational design of novel therapeutics.
Molecular docking is a powerful and widely used computational technique in structure-based drug design.[5][6] It predicts the preferred orientation of a small molecule (ligand) when bound to a specific region of a protein (receptor), providing insights into the binding affinity and the nature of the intermolecular interactions.[5] This in silico approach allows for the rapid screening of virtual compound libraries and the prioritization of candidates for further experimental validation, thereby accelerating the drug discovery process.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of this compound against relevant protein targets. We will delve into the scientific rationale behind the selection of target proteins, provide a detailed, step-by-step protocol for a complete molecular docking workflow, and offer guidance on the interpretation and visualization of the results.
Rationale for Target Protein Selection
The diverse biological activities of the imidazo[2,1-b]thiazole scaffold suggest its interaction with multiple protein targets. Based on existing literature, several key proteins have been identified as potential targets for this compound and its derivatives:
-
Tubulin: Certain imidazo[2,1-b]thiazole conjugates have been identified as microtubule-targeting agents.[7] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, a hallmark of many successful anticancer drugs. The colchicine binding site on β-tubulin is a well-established target for such inhibitors.[8]
-
Pantothenate Synthetase (Mtb): Imidazo[2,1-b]thiazole derivatives have shown significant antitubercular activity, and molecular docking studies have suggested that they may act by inhibiting pantothenate synthetase in Mycobacterium tuberculosis (Mtb).[9][10] This enzyme is essential for the survival of the bacterium and is absent in mammals, making it an attractive target for the development of new anti-TB drugs.[9][11]
-
Ghrelin Receptor: A study has implicated a this compound analogue as an inverse agonist of the ghrelin receptor.[12] This G protein-coupled receptor plays a crucial role in regulating appetite and energy homeostasis, making it a target for the treatment of metabolic disorders.[13]
For the purpose of this detailed protocol, we will focus on tubulin as the target protein, given the significant interest in the anticancer properties of this compound class and the availability of high-resolution crystal structures.
Experimental Workflow Overview
A typical molecular docking study follows a well-defined workflow, starting from the preparation of the ligand and protein structures to the final analysis of the docking results. This workflow ensures the accuracy and reproducibility of the in silico experiment.
Caption: Common intermolecular interactions in a protein-ligand complex.
Validation of the Docking Protocol
A crucial step in any molecular docking study is the validation of the chosen protocol. This is typically done by "redocking" a known ligand into its corresponding protein structure. The protocol is considered valid if the docking software can reproduce the experimentally determined binding pose of the co-crystallized ligand with a low root-mean-square deviation (RMSD) value, typically below 2.0 Å.
Conclusion and Future Perspectives
Molecular docking serves as an invaluable tool for hypothesis generation in the early stages of drug discovery. The protocols and guidelines presented here provide a robust framework for investigating the potential interactions of this compound with various protein targets. The insights gained from these in silico studies, such as predicted binding affinities and key intermolecular interactions, can guide the design of more potent and selective analogues. It is imperative to remember that molecular docking results are predictive and should be validated through experimental assays, such as in vitro binding assays and cell-based functional assays, to confirm the biological activity of the compounds.
References
- BenchChem. (n.d.). Biological activity of imidazo(2,1-b)(1,3)thiazole derivatives.
- Royal Society of Chemistry. (2022, August 10). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b].
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Retrieved from [Link]
-
Kumar, S., & Singh, N. (2018). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. MethodsX, 5, 63-73. [Link]
-
ResearchGate. (2017, May 2). Reactive Metabolite Trapping Studies on Imidazo- and this compound-Based Inverse Agonists of the Ghrelin Receptor. Retrieved from [Link]
-
RCSB PDB. (2021, August 18). 7F9Y: ghrelin-bound ghrelin receptor in complex with Gq. Retrieved from [Link]
-
PMC - NIH. (2025, October 29). Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. Retrieved from [Link]
-
Martis, E. A. F., et al. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1012033. [Link]
-
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]
-
YouTube. (2022, May 12). Visualization of Molecular Docking result by PyMOL. Retrieved from [Link]
-
RCSB PDB. (2009, October 13). 3IUB: Crystal structure of pantothenate synthetase from Mycobacterium tuberculosis in complex with 5-Methoxy-N-(5-methylpyridin-2-ylsulfonyl)-1H-indole-2-carboxamide. Retrieved from [Link]
-
RCSB PDB. (1998, October 7). 1TUB: TUBULIN ALPHA-BETA DIMER, ELECTRON DIFFRACTION. Retrieved from [Link]
-
RCSB PDB. (2020, August 12). 6KO5: Complex structure of Ghrelin receptor with Fab. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) The 3D-structure of tubulin protein (PDB ID: 6XER), chain A.... Retrieved from [Link]
-
YouTube. (2025, August 12). How to Interpret Your Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]
- Royal Society of Chemistry. (2022, August 10). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b].
-
RCSB PDB. (2022, January 19). 7W2Z: Cryo-EM structure of the ghrelin-bound human ghrelin receptor-Go complex. Retrieved from [Link]
-
RCSB PDB. (n.d.). 1N2E: Crystal Structure of a Pantothenate Synthetase from M. tuberculosis in complex with AMPCPP and pantoate. Retrieved from [Link]
-
AutoDock Vina. (n.d.). Basic docking. Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Version 4.2. Retrieved from [Link]
-
DergiPark. (2019, January 30). Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Retrieved from [Link]
-
PMC - NIH. (n.d.). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Retrieved from [Link]
-
AutoDock Vina. (n.d.). AutoDock Vina: Molecular docking program. Retrieved from [Link]
-
PubMed. (2016, March 15). Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Retrieved from [Link]
Sources
- 1. ccsb.scripps.edu [ccsb.scripps.edu]
- 2. dasher.wustl.edu [dasher.wustl.edu]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medium.com [medium.com]
- 13. rcsb.org [rcsb.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylimidazo[2,1-b]thiazole
Welcome to the technical support guide for the synthesis of 2-Methylimidazo[2,1-b]thiazole. This document is designed for researchers, medicinal chemists, and process development scientists. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anthelmintic to anticancer agents.[1][2][3][4][5]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you overcome common challenges and optimize your reaction yields. Our approach is grounded in mechanistic principles to empower you to make informed decisions in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method is a variation of the Hantzsch thiazole synthesis.[6][7][8] It involves the condensation reaction between 2-amino-4-methylthiazole and a 2-carbon electrophile, typically chloroacetaldehyde or its more stable equivalent, chloroacetaldehyde diethyl acetal.[9][10]
Q2: What are the critical parameters that influence the reaction yield?
Several factors are crucial for achieving a high yield:
-
Reagent Purity: The purity of both 2-amino-4-methylthiazole and the chloroacetaldehyde source is paramount. Impurities can lead to significant side product formation.[11]
-
Solvent Choice: The polarity of the solvent plays a key role. Protic solvents like ethanol or refluxing acetone are commonly used to facilitate the reaction.[12]
-
Temperature Control: The reaction typically requires heating to proceed at a reasonable rate. However, excessive temperatures can promote polymerization of chloroacetaldehyde or degradation of the product.[11][13]
-
pH Control: The final cyclization step is sensitive to pH. The reaction is often performed under neutral to slightly acidic conditions, followed by a basic workup to isolate the neutral product.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to resolve the starting material (2-amino-4-methylthiazole) from the product. The product, being more conjugated, should have a different Rf value and may be more UV-active. For more quantitative analysis, LC-MS can be employed.[11]
Q4: What are the primary safety concerns with this synthesis?
Chloroacetaldehyde is toxic, corrosive, and a potent alkylating agent that should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[14] It is also prone to polymerization. Using its more stable acetal form, chloroacetaldehyde diethyl acetal, can mitigate some of these risks.[10]
Troubleshooting Guide: Overcoming Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
A consistently low yield is the most common issue. A systematic approach is the best way to diagnose the root cause.[11][15]
| Potential Cause | Underlying Rationale & Mechanistic Insight | Recommended Solution |
| Impure Starting Materials | Impurities in 2-amino-4-methylthiazole can interfere with the initial nucleophilic attack. Chloroacetaldehyde is notoriously unstable and can polymerize, reducing its effective concentration.[9] | Verify the purity of 2-amino-4-methylthiazole by NMR or melting point.[16] If using chloroacetaldehyde, consider using a freshly opened bottle or distilling it. Alternatively, switch to the more stable chloroacetaldehyde diethyl acetal, which generates the aldehyde in situ under acidic conditions.[10] |
| Suboptimal Reaction Temperature | The initial S-alkylation and subsequent intramolecular cyclization have specific activation energy barriers. If the temperature is too low, the reaction will be impractically slow. If too high, side reactions like polymerization or decomposition will dominate.[13] | The optimal temperature is often the reflux temperature of the chosen solvent (e.g., ethanol, ~78°C). If the reaction is slow, consider switching to a higher boiling solvent like n-butanol, but monitor for product degradation by TLC.[1] |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is theoretical, an excess of one reagent may be beneficial. An excess of the volatile chloroacetaldehyde can compensate for evaporative losses. However, a large excess can lead to unwanted side reactions. | Start with a slight excess (1.1 to 1.2 equivalents) of the chloroacetaldehyde reagent. Carefully control the addition to prevent a sudden exotherm. |
| Inefficient Workup/Isolation | The product, this compound, is a basic compound. It will exist as a salt in acidic media and may be lost to the aqueous phase if the pH is not properly adjusted during extraction. | During the workup, ensure the aqueous solution is made sufficiently basic (pH > 9) with a base like sodium carbonate or dilute sodium hydroxide before extracting with an organic solvent. This neutralizes the HBr or HCl salt formed, making the free base product soluble in the organic layer.[6] |
Problem 2: Formation of a Dark, Tarry, or Polymeric Substance
This issue often points to the instability of the aldehyde reactant.
| Potential Cause | Underlying Rationale & Mechanistic Insight | Recommended Solution |
| Chloroacetaldehyde Polymerization | Chloroacetaldehyde is highly electrophilic and can self-condense or polymerize, especially in the presence of acid/base traces or at elevated temperatures.[9] | 1. Use the Acetal: The best solution is to use chloroacetaldehyde diethyl acetal. The acetal is stable and hydrolyzes slowly under the reaction conditions to release the aldehyde, keeping its instantaneous concentration low.[10] 2. Controlled Addition: If using chloroacetaldehyde, add it slowly to the heated solution of the aminothiazole to ensure it reacts as soon as it's introduced. |
| Product Decomposition | While the fused imidazo[2,1-b]thiazole ring system is generally stable and aromatic, prolonged heating under harsh conditions could lead to degradation. | Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup promptly. Avoid unnecessarily long reaction times.[11] |
Visualizing the Path to Success
Reaction Mechanism
The synthesis proceeds via a classical Hantzsch-type mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: Hantzsch-type synthesis mechanism.
Troubleshooting Workflow for Low Yield
Use this decision tree to systematically address yield issues.
Caption: Decision tree for troubleshooting low yield.
Experimental Protocols
Protocol 1: Standard Method (Moderate Yield)
This protocol uses chloroacetaldehyde directly and often results in yields of 50-65%.
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-methylthiazole (5.7 g, 50 mmol) and ethanol (40 mL).
-
Heat the mixture to reflux with stirring.
-
Slowly add a 50% aqueous solution of chloroacetaldehyde (7.85 g, 50 mmol) dropwise over 20 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in water (50 mL) and cool in an ice bath.
-
Make the solution basic (pH ~9-10) by the slow addition of a saturated sodium carbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) to afford this compound.
Protocol 2: Optimized High-Yield Method (>85%)
This protocol utilizes the more stable chloroacetaldehyde diethyl acetal, leading to a cleaner reaction and higher, more reproducible yields.
-
To a 100 mL round-bottom flask, add 2-amino-4-methylthiazole (5.7 g, 50 mmol), chloroacetaldehyde diethyl acetal (7.6 g, 55 mmol, 1.1 eq.), and ethanol (50 mL).
-
Add 2-3 drops of concentrated hydrochloric acid to catalyze the in situ hydrolysis of the acetal.
-
Heat the mixture to reflux with stirring for 8-12 hours. The reaction may proceed slower than the standard method but is significantly cleaner. Monitor by TLC until the starting aminothiazole is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dissolve the resulting oil in water (50 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted acetal.
-
Adjust the aqueous layer to pH 9-10 with a 2M sodium hydroxide solution while cooling in an ice bath.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product, which is often pure enough for many applications. If needed, recrystallize as described in Protocol 1.
Data Summary: Protocol Comparison
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Improvement |
| Yield | 50-65% | >85% | Minimized side reactions (polymerization) by using a stable aldehyde precursor.[10] |
| Purity (Crude) | Moderate | High | The slow, in situ generation of the aldehyde prevents the formation of polymeric byproducts. |
| Reaction Time | 4-6 hours | 8-12 hours | The hydrolysis of the acetal is the rate-limiting step, requiring a longer reaction time for completion. |
| Safety & Handling | High risk (toxic, unstable aldehyde) | Lower risk (stable acetal) | Avoids direct handling of the hazardous chloroacetaldehyde.[10][14] |
References
- Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
-
Guerra, M. K. N., et al. (2022). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. Molecules, 27(23), 8233. [Link]
- Benchchem. Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide.
-
Byers, J. R., & Dickey, J. B. 2-amino-4-methylthiazole. Organic Syntheses, 18, 5. [Link]
-
Gomha, S. M., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777. [Link]
-
Singh, P., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1133. [Link]
- Reddit r/Chempros. (2024). What are some common causes of low reaction yields?.
-
Kumar, A., et al. (2016). Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5236-5241. [Link]
-
Wikipedia. Chloroacetaldehyde. [Link]
-
Küçükgüzel, Ş. G., et al. (2013). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. European Journal of Medicinal Chemistry, 69, 547-556. [Link]
-
Singh, P., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry. [Link]
-
Benzenine, D., et al. (2014). Synthesis of imidazo[2,1-b]thiazoles. ResearchGate. [Link]
- ChemicalBook. (2020).
-
Al-Ostath, A., et al. (2023). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry. [Link]
- Various Authors. (2025). Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide.
-
Rollas, S., & Guniz, K. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(11), 12849-12862. [Link]
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
-
Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic Chemistry, 77, 515-526. [Link]
- Britton, E. C. (1943). U.S. Patent No. 2,330,223. Washington, DC: U.S.
- Organic Chemistry Portal. Thiazole synthesis.
-
Candeias, N. R., et al. (2012). Solvent-Free Heterocyclic Synthesis. Chemical Reviews, 112(7), 3957-4012. [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Alizadeh, S. R., & Hashemi, S. M. (2021). Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]
-
Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 10. US2330223A - Aminothiazole from chloroacetal - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges of 2-Methylimidazo[2,1-b]thiazole in Aqueous Solutions
Welcome to the technical support center for 2-Methylimidazo[2,1-b]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility issues with this promising heterocyclic compound in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experimental work.
Introduction to the Challenge
This compound is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Like many small molecule drug candidates, it is characterized as a hydrophobic molecule, which can lead to poor aqueous solubility.[1] This limited solubility can be a major hurdle in preclinical and clinical development, affecting everything from in vitro assays to bioavailability in vivo. This guide provides a systematic approach to addressing these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The fused imidazole and thiazole rings create a relatively nonpolar, aromatic system.[1] The presence of the methyl group further contributes to its hydrophobic character. For a molecule to dissolve in water, it must overcome the strong intermolecular forces between water molecules (hydrogen bonds) and establish favorable interactions with them. The hydrophobic nature of this compound limits these favorable interactions, leading to low solubility.
Q2: I'm observing inconsistent results in my biological assays. Could this be related to solubility issues?
A2: Absolutely. Poor aqueous solubility is a frequent cause of inconsistent and unreliable data in biological assays. If this compound is not fully dissolved in your assay medium, its effective concentration at the target site will be lower than the nominal concentration, and it may precipitate out of solution over time. This can lead to variability between experiments and an underestimation of the compound's true potency. It is crucial to ensure the compound is fully solubilized in your stock solutions and remains soluble in the final assay buffer.
Q3: What is the first step I should take to address the solubility of this compound?
A3: The initial and most critical step is to accurately determine the baseline aqueous solubility of your current batch of this compound. This will provide a quantitative measure of the problem and a benchmark against which you can evaluate the effectiveness of any solubility enhancement techniques. A common method for this is the shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) to quantify the dissolved compound.[4]
Troubleshooting Guides & Detailed Protocols
This section provides a series of troubleshooting strategies presented in a question-and-answer format, complete with detailed experimental protocols.
Issue 1: My compound is precipitating out of my aqueous buffer.
Q: I've prepared a stock solution of this compound in an organic solvent and diluted it into my aqueous buffer for an experiment, but I see visible precipitation. What can I do?
A: This is a common issue when diluting a concentrated stock in an organic solvent into an aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution. Here are several strategies to address this, ranging from simple adjustments to more advanced formulation techniques.
Expertise & Experience: The imidazo[2,1-b]thiazole scaffold contains basic nitrogen atoms that can be protonated.[1] By adjusting the pH of the aqueous solution to be more acidic, you can potentially form a more soluble salt of your compound in situ.
Step-by-Step Protocol for pH Modification:
-
Determine the pKa: If not already known, determine the pKa of this compound experimentally or through in silico prediction tools.
-
Prepare Buffers: Prepare a series of biocompatible buffers with pH values ranging from 2 to 7.5 (e.g., citrate, phosphate buffers).
-
Solubility Testing:
-
Add an excess amount of this compound to each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC method.
-
-
Data Analysis: Plot the solubility as a function of pH to identify the optimal pH range for solubilization.
Trustworthiness: This method is self-validating as the analytical quantification at each pH point will clearly demonstrate the impact of pH on solubility. Be mindful that the chosen pH must be compatible with your experimental system (e.g., cell culture, enzyme assay).
Expertise & Experience: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5][6][7][8][9][10][11][12] Common co-solvents in research and pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][7][13]
Step-by-Step Protocol for Co-solvent Systems:
-
Select Co-solvents: Choose a panel of biocompatible co-solvents such as ethanol, propylene glycol, PEG 300, and PEG 400.
-
Prepare Co-solvent Mixtures: Prepare a range of co-solvent concentrations in your primary aqueous buffer (e.g., 5%, 10%, 20% v/v).
-
Solubility Determination:
-
Following the shake-flask method described above, determine the solubility of this compound in each co-solvent mixture.
-
-
Data Analysis & Optimization: Compare the solubility data across different co-solvents and concentrations to find the lowest effective concentration that achieves the desired solubility while minimizing potential toxicity to your biological system.
Data Presentation: Hypothetical Co-solvent Screening Data
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None (Buffer only) | 0 | 5 |
| Ethanol | 5 | 25 |
| Ethanol | 10 | 60 |
| Propylene Glycol | 5 | 30 |
| Propylene Glycol | 10 | 75 |
| PEG 400 | 5 | 50 |
| PEG 400 | 10 | 150 |
Trustworthiness: It is crucial to run parallel vehicle controls in your biological assays to ensure that the chosen co-solvent concentration does not elicit any confounding effects.
Issue 2: Even with co-solvents, I'm struggling to achieve the desired concentration for my in vivo studies.
Q: I need to prepare a high-concentration dosing solution for animal studies, and simple co-solvent systems are not sufficient or would require toxic levels of the co-solvent. What are more advanced options?
A: For high-concentration formulations, more sophisticated techniques are often necessary. Complexation with cyclodextrins and the use of surfactants are two powerful approaches.[14][15][16][17][18][19]
Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that have significantly improved aqueous solubility.[20][21][22][23][24] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used due to their enhanced solubility and safety profiles.[13][21]
Step-by-Step Protocol for Cyclodextrin Complexation:
-
Select Cyclodextrins: Obtain HP-β-CD and SBE-β-CD.
-
Phase Solubility Studies:
-
Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 0-20% w/v).
-
Add an excess of this compound to each solution.
-
Equilibrate the samples as previously described (shake-flask method).
-
Quantify the dissolved compound in the supernatant via HPLC.
-
-
Data Analysis: Plot the concentration of dissolved this compound against the cyclodextrin concentration. A linear relationship (AL-type diagram) suggests the formation of a 1:1 complex and allows for the calculation of the stability constant.
-
Preparation of Dosing Solution: Based on the phase solubility diagram, prepare a dosing solution by dissolving the required amount of this compound in the appropriate concentration of the selected cyclodextrin solution. Gentle heating or sonication can aid in dissolution.
Mandatory Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of hydrophobic drug into a cyclodextrin cavity.
Expertise & Experience: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, CMC), form micelles in aqueous solutions.[25][26] These micelles have a hydrophobic core that can solubilize poorly water-soluble compounds.[25][27][28][29] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Polyoxyl 35 castor oil (Cremophor® EL) are frequently used in pharmaceutical formulations.[13][26]
Step-by-Step Protocol for Surfactant-based Solubilization:
-
Select Surfactants: Choose pharmaceutically acceptable surfactants such as Polysorbate 80 and Cremophor® EL.
-
Determine the CMC (if not known): The CMC of the surfactant in your specific buffer can be determined using various methods, such as surface tension measurements or dye solubilization assays.
-
Solubility Measurement:
-
Prepare a series of surfactant solutions in your aqueous buffer at concentrations both below and above the CMC.
-
Use the shake-flask method to determine the solubility of this compound at each surfactant concentration.
-
-
Data Analysis: Plot the solubility against the surfactant concentration. A significant increase in solubility is expected at concentrations above the CMC.
-
Formulation Preparation: Choose a surfactant concentration well above the CMC that provides the desired drug solubility and is within acceptable toxicity limits for your intended application.
Mandatory Visualization: Experimental Workflow for Solubility Enhancement
Caption: Workflow for selecting a solubility enhancement strategy.
Final Recommendations
When developing a formulation for this compound, it is often beneficial to take a tiered approach. Start with simpler methods like pH adjustment and co-solvents, especially for in vitro screening. If higher concentrations are needed, progress to more advanced techniques like cyclodextrin complexation or surfactant-based systems. Always characterize the final formulation for stability and ensure its compatibility with the intended biological system by including appropriate vehicle controls.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Unknown. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
- Unknown. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Slideshare. (n.d.). Cosolvency.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil.
- Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?
- Sigma-Aldrich. (n.d.). Improving API Solubility.
- Semantic Scholar. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- National Institutes of Health. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- National Institutes of Health. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
- JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
- Semantic Scholar. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
- Aalto University's research portal. (2013, April 10). Solubilization of hydrophobic dyes in surfactant solutions.
- PubMed. (2020, April 6). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- American Pharmaceutical Review. (n.d.). Solubilizer Excipients.
- PubChem. (n.d.). Imidazo(2,1-b)thiazole.
- PubMed. (n.d.). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis.
- WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
- Unknown. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
- National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors.
- Unknown. (n.d.). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles.
- Kinam Park. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations.
- ResearchGate. (2025, August 6). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis.
- Unknown. (n.d.). Proposed bioactivation pathway for this compound derivative 2.
- Brieflands. (n.d.). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors.
- YMER. (n.d.). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts.
- PubMed Central. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b].
-
ResearchGate. (2023, August 24). Chemistry of Imidazo[2,1-b][5][14][22]thiadiazoles. Retrieved from
- PubMed. (2024, June 12). Next generation imidazothiazole and imidazooxazole derivatives as potential drugs against brain-eating amoebae.
- ResearchGate. (2017, May 2). Reactive Metabolite Trapping Studies on Imidazo- and this compound-Based Inverse Agonists of the Ghrelin Receptor.
- Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination.
- RSC Publishing. (2022, August 10). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ymerdigital.com [ymerdigital.com]
- 3. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Cosolvency | PPTX [slideshare.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. longdom.org [longdom.org]
- 12. wjbphs.com [wjbphs.com]
- 13. kinampark.com [kinampark.com]
- 14. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 15. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 18. Improving API Solubility [sigmaaldrich.com]
- 19. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective | Semantic Scholar [semanticscholar.org]
- 25. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 26. jocpr.com [jocpr.com]
- 27. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [PDF] Solubilization of Hydrophobic Dyes in Surfactant Solutions | Semantic Scholar [semanticscholar.org]
- 29. research.aalto.fi [research.aalto.fi]
Technical Support Center: Enhancing the Bioavailability of Imidazo[2,1-b]thiazole Compounds for In Vivo Studies
Welcome to the technical support center dedicated to overcoming the challenges associated with the in vivo application of imidazo[2,1-b]thiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, evidence-based solutions to enhance the oral bioavailability of this promising class of therapeutic agents. Our goal is to bridge the gap between potent in vitro activity and successful in vivo efficacy.
Foreword: Understanding the Bioavailability Challenge with Imidazo[2,1-b]thiazoles
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, a common hurdle in the preclinical and clinical development of these compounds is their poor oral bioavailability. This often stems from low aqueous solubility, which limits their dissolution in the gastrointestinal (GI) tract, and in some cases, susceptibility to efflux transporters.[4] This guide provides a systematic approach to diagnosing and overcoming these bioavailability challenges.
Frequently Asked Questions (FAQs)
Q1: My imidazo[2,1-b]thiazole compound is highly potent in vitro, but shows little to no efficacy in my animal models. What is the likely cause?
A1: This is a classic and frequent challenge. A significant discrepancy between in vitro potency and in vivo efficacy often points towards poor oral bioavailability.[4][5] The compound may not be reaching a therapeutic concentration in the systemic circulation to exert its pharmacological effect. The primary culprits are typically:
-
Low Aqueous Solubility: Many imidazo[2,1-b]thiazole derivatives are lipophilic and crystalline, leading to poor dissolution in the aqueous environment of the GI tract.[4]
-
Poor Permeability: While many are predicted to have good permeability (BCS Class II), some may have properties that hinder their transport across the intestinal epithelium (BCS Class IV).
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Some heterocyclic compounds are substrates for efflux transporters like P-gp, which actively pump the drug out of intestinal cells, reducing net absorption.[6][7][8]
Q2: How do I begin to diagnose the cause of my compound's low bioavailability?
A2: A systematic, stepwise approach is crucial. We recommend starting with a thorough physicochemical characterization and in vitro absorption, distribution, metabolism, and excretion (ADME) profiling.
Troubleshooting and Experimental Guides
This section provides a structured approach to identifying the root cause of poor bioavailability and selecting an appropriate enhancement strategy.
Step 1: Physicochemical and Biopharmaceutical Characterization
The first step is to understand the fundamental properties of your compound. The Biopharmaceutics Classification System (BCS) is an excellent framework for this, categorizing drugs based on their aqueous solubility and intestinal permeability.[4][9] Most imidazo[2,1-b]thiazole derivatives will likely fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4]
| Parameter | Experimental Protocol | Interpretation of Results |
| Aqueous Solubility | Determine the solubility of your compound in buffers at various pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the GI tract. | Low solubility (<100 µg/mL) across the physiological pH range confirms a dissolution rate-limited absorption. |
| Permeability | Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. | High apparent permeability (Papp) in PAMPA or Caco-2 suggests BCS Class II. Low Papp may indicate BCS Class IV. Caco-2 assays can also indicate active efflux. |
| LogP/LogD | Determine the octanol-water partition coefficient to understand the lipophilicity of your compound. | A high LogP (typically >3) often correlates with low aqueous solubility. |
| Solid-State Properties | Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to assess crystallinity. | A highly crystalline nature can contribute to poor solubility due to strong lattice energy. |
Step 2: Selecting a Bioavailability Enhancement Strategy
Based on your compound's characteristics, you can select a suitable formulation strategy. The following decision tree illustrates a logical approach:
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Detailed Protocols for Formulation Strategies
Strategy 1: Amorphous Solid Dispersions
Causality: By dispersing the crystalline drug in a hydrophilic polymer matrix, you create an amorphous, higher-energy state of the drug.[10] This circumvents the need to overcome the crystal lattice energy during dissolution, leading to a higher apparent solubility and faster dissolution rate.[11]
Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying
-
Polymer and Solvent Selection:
-
Choose a suitable polymer such as HPMC, PVP, or Soluplus®.[5]
-
Select a volatile solvent (e.g., methanol, acetone, or a mixture) that dissolves both your imidazo[2,1-b]thiazole compound and the polymer.
-
-
Preparation of the Spray Solution:
-
Dissolve the drug and polymer in the chosen solvent. A common starting drug-to-polymer ratio is 1:3 (w/w).[5] Ensure complete dissolution.
-
-
Spray Drying Process:
-
Use a laboratory-scale spray dryer.
-
Optimize the inlet temperature, feed rate, and atomization pressure to ensure rapid solvent evaporation and the formation of a fine powder.
-
-
Characterization:
-
XRPD and DSC: Confirm the amorphous nature of the drug in the final product. The absence of sharp peaks in the XRPD pattern corresponding to the crystalline drug indicates successful amorphization.
-
In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to compare the dissolution profile of the solid dispersion to the pure crystalline drug.
-
Strategy 2: Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)
Causality: Lipid-based formulations keep the lipophilic drug in a solubilized state throughout its transit in the GI tract.[12] Upon gentle agitation in the stomach, SEDDS spontaneously form a fine oil-in-water emulsion, increasing the surface area for absorption.[13][14] These formulations can also enhance lymphatic uptake, bypassing first-pass metabolism.[15]
Protocol: Formulation of a SEDDS
-
Excipient Screening:
-
Oils: Screen the solubility of your compound in various oils (e.g., Capryol®, Labrafil®).
-
Surfactants: Screen solubility in surfactants (e.g., Kolliphor® EL, Tween® 80).
-
Co-solvents: Screen solubility in co-solvents (e.g., Transcutol® HP, PEG 400).
-
-
Ternary Phase Diagram Construction:
-
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-solvent.
-
-
Formulation Preparation:
-
Select a ratio from the self-emulsifying region.
-
Heat the components to 40-60°C to ensure homogeneity.
-
Dissolve the imidazo[2,1-b]thiazole compound in the mixture with gentle stirring until a clear solution is obtained.
-
-
Characterization:
-
Self-Emulsification Test: Add the formulation to water with gentle agitation and observe the formation of an emulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering. A smaller droplet size (<200 nm for SMEDDS) is generally preferred.
-
Strategy 3: Particle Size Reduction (Nanosizing)
Causality: According to the Noyes-Whitney equation, reducing the particle size of a drug increases its surface area-to-volume ratio.[13][16] This leads to a faster dissolution rate.
Protocol: Preparation of a Nanosuspension by Wet Milling
-
Vehicle and Stabilizer Selection:
-
Choose a suitable aqueous vehicle.
-
Select a stabilizer (e.g., Poloxamer 188, HPMC) to prevent particle agglomeration.
-
-
Milling Process:
-
Disperse the micronized drug powder in the vehicle containing the stabilizer.
-
Use a bead mill with zirconia or polystyrene beads.
-
Mill for a sufficient duration (can be several hours) to achieve the desired particle size.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential to assess the stability of the nanosuspension.
-
In Vitro Dissolution: Compare the dissolution rate of the nanosuspension to the unmilled drug.
-
Troubleshooting Common In Vivo Issues
| Observation | Potential Cause(s) | Recommended Action(s) |
| High inter-animal variability in plasma concentrations | Poor and erratic dissolution; food effects.[17] | 1. Standardize feeding conditions (fasted vs. fed). 2. Employ a robust formulation strategy like a solid dispersion or SEDDS to improve dissolution consistency. |
| No dose-proportional increase in plasma concentration | Saturation of dissolution or absorption mechanisms.[4] | 1. Enhance solubility with lipid-based formulations or cyclodextrin complexation. 2. Investigate potential P-gp saturation at higher doses. |
| Significant first-pass metabolism suspected | High hepatic or gut wall metabolism.[4] | 1. Consider lipid-based formulations to promote lymphatic absorption. 2. A prodrug approach could be designed to mask the metabolic site. 3. For initial proof-of-concept, consider alternative administration routes like intravenous or intraperitoneal injection. |
Visualizing Metabolic and Efflux Pathways
The metabolic fate of imidazo[2,1-b]thiazoles can be complex. Oxidation of the sulfur atom is a potential metabolic pathway.[18] Additionally, P-glycoprotein can actively transport these compounds out of cells.
Caption: Key barriers to oral bioavailability of imidazo[2,1-b]thiazoles.
References
-
Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Retrieved from [Link]
- Salvia-Trujillo, L., & McClements, D. J. (2016). Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives.
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved from [Link]
- Strickley, R. G. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
-
SlideShare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
- Shaikh, J., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 808143.
- Fong, S. Y. K., et al. (2021). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.
-
Pharma's Almanac. (2016, March 29). Optimising Excipients to Improve Bioavailability. Retrieved from [Link]
- Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(4), 1-8.
-
Colorcon. (n.d.). Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Retrieved from [Link]
-
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
- Li, H., et al. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. International Journal of Molecular Sciences, 24(13), 10851.
- Kumar, L., & Verma, S. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 12(10), 1569.
-
ResearchGate. (n.d.). Proposed bioactivation pathways for imidazo[2,1-b]thiazole derivative 1. Retrieved from [Link]
- Al-Ostath, A. I., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(20), 7083.
-
National Center for Biotechnology Information. (n.d.). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][19][20][21]triazole and Imidazo[2,1-b][13][19][20]thiadiazole Derivatives. Retrieved from [Link]
- Kamal, A., et al. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem, 9(12), 2737-2748.
- Romagnoli, R., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777.
-
ResearchGate. (n.d.). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Retrieved from [Link]
- Wilson, J. J., et al. (2021). Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. Pharmaceutics, 13(12), 2125.
- Kamal, A., et al. (2019). A Comprehensive Review on the Therapeutic Versatility of Imidazo[2,1-b]thiazoles. Current Medicinal Chemistry, 26(34), 6244-6283.
- Li, M., et al. (2024). In vivo deposition of poorly soluble drugs. Advanced Drug Delivery Reviews, 210, 115358.
- Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide derivatives as potential anti-mycobacterial agents. RSC Medicinal Chemistry, 13(1), 108-118.
-
YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. Retrieved from [Link]
- Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic Chemistry, 78, 229-239.
-
ResearchGate. (n.d.). General synthetic pathway of the imidazo[2,1-b]thiazole derivatives. Retrieved from [Link]
- Singh, A., et al. (2024). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. Journal of Biochemical Toxicology, e23690.
-
International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Retrieved from [Link]
- Hafez, H. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1790.
- Dalmoro, A., et al. (2023). Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles.
-
National Center for Biotechnology Information. (n.d.). Role of P Glycoprotein in Absorption of Novel Antimalarial Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Causes of failure of compounds in the drug development process. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]
- Nagireddy, P. K. R., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(21), 19286-19300.
- Shareef, M. A., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Advances, 10(45), 26901-26913.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. colorcon.com [colorcon.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 20. researchgate.net [researchgate.net]
- 21. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methylimidazo[2,1-b]thiazole Analogues
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for the synthesis of 2-methylimidazo[2,1-b]thiazole analogues. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anthelmintic, and anti-inflammatory properties.[1][2][3] However, its synthesis, while well-established, presents several challenges that can impact yield, purity, and scalability.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind common issues and provide field-proven protocols and optimization strategies to ensure your success.
Section 1: Fundamentals of the Synthesis
The most prevalent and robust method for constructing the imidazo[2,1-b]thiazole core is the condensation reaction between a 2-aminothiazole derivative and an α-halocarbonyl compound, a variant of the classic Hantzsch thiazole synthesis.[4][5] For this compound, the key precursors are 2-amino-4-methylthiazole and a suitable α-haloketone.
Caption: General workflow for the two-part synthesis of this compound analogues.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a practical Q&A format.
Question 1: My final reaction yield is very low or I'm getting no product. What are the likely causes?
This is a frequent challenge. Low yields can typically be traced back to one of three areas: starting material integrity, reaction conditions, or competing side reactions.
Causality & Troubleshooting Steps:
-
Purity of 2-Amino-4-methylthiazole: This precursor is prone to degradation. If it's old or has been stored improperly (exposed to air/light), it may appear as a dark, tarry substance instead of a pale yellow solid. Impurities will inhibit the primary nucleophilic attack required for cyclization.
-
Solution: Always use freshly prepared or purified 2-amino-4-methylthiazole. If in doubt, purify the commercial material by vacuum distillation or recrystallization.[6]
-
-
Reactivity of the α-Haloketone: α-haloketones, especially α-bromoketones, are lachrymatory and can decompose upon storage, releasing HBr which can catalyze unwanted side reactions.
-
Solution: Use freshly distilled or recently purchased α-haloketones. Ensure the reaction is run under anhydrous conditions if possible, as water can hydrolyze the halide.
-
-
Insufficient Thermal Energy: The cyclization step often requires significant energy to overcome the activation barrier for the intramolecular condensation and subsequent dehydration.
-
Solution A (Conventional Heating): Ensure your reaction is refluxing vigorously in a suitable high-boiling solvent like ethanol or DMF. Reaction times can be long (12-24 hours).[2]
-
Solution B (Microwave Irradiation): This is a highly effective modern alternative. Microwave heating provides rapid and uniform energy transfer, dramatically reducing reaction times (often to 10-30 minutes) and minimizing the formation of thermal degradation byproducts.[1][7][8] This often leads to cleaner reactions and higher yields.
-
Caption: Decision workflow for troubleshooting low reaction yields.
Question 2: I'm having trouble synthesizing the 2-amino-4-methylthiazole precursor. Can you provide a reliable protocol?
Absolutely. The synthesis of this key intermediate is critical. A robust and well-documented procedure is the reaction of chloroacetone with thiourea.[6][9] While the reaction can be run neat, it is often exothermic and can become violent; using water as a diluent is a crucial safety measure.[6]
Protocol: Synthesis of 2-Amino-4-methylthiazole [6]
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, suspend thiourea (76 g, 1 mol) in water (200 mL).
-
Addition: Begin stirring and add chloroacetone (92.5 g, 1 mol) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will gradually dissolve.
-
Reflux: Once the addition is complete, heat the resulting yellow solution to reflux and maintain for 2 hours.
-
Basification & Extraction: Cool the reaction mixture in an ice bath. While stirring, slowly add solid sodium hydroxide (200 g) to basify the mixture (pH > 10). The product will separate as a dark, oily upper layer.
-
Isolation: Separate the oily layer using a separatory funnel. Extract the aqueous layer three times with ether (100 mL portions).
-
Drying & Filtration: Combine the organic layers and dry over solid sodium hydroxide (~30 g). Filter to remove any tars.
-
Purification: Remove the ether by rotary evaporation. Purify the resulting oil by vacuum distillation. Collect the fraction boiling at 130–133°C / 18 mm Hg. The product should solidify upon cooling to yield 80–85 g (70–75%) of a pale yellow solid.
| Parameter | Value | Reference |
| Reactants | Thiourea, Chloroacetone | [6] |
| Solvent | Water | [6] |
| Reaction Time | 2 hours (reflux) | [6] |
| Work-up | NaOH basification, Ether extraction | [6] |
| Purification | Vacuum Distillation | [6] |
| Typical Yield | 70-75% | [6] |
Question 3: My crude product is a dark oil or tar that is very difficult to purify. What should I do?
This is a common issue, especially when using conventional heating, which can generate polymeric side products.
Causality & Troubleshooting Steps:
-
Charring/Degradation: Prolonged heating can cause decomposition of both starting materials and the product.
-
Residual Base/Acid: Improper work-up can leave inorganic salts or residual base/acid, complicating purification.
-
Solution: Ensure the work-up is thorough. After neutralizing the reaction, perform a standard aqueous wash (e.g., with saturated NaHCO₃ solution followed by brine) before drying and concentrating the organic layer.
-
-
Purification Strategy: Standard silica gel chromatography can be challenging if the product is very polar or prone to streaking.
-
Solution A (Recrystallization): This is the preferred method for crystalline solids. A mixture of ethanol and water is often effective.[9][11] Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until turbidity persists. Allow to cool slowly.
-
Solution B (Acid-Base Extraction): The nitrogen atoms in the imidazo[2,1-b]thiazole core are basic. You can dissolve the crude material in an organic solvent (e.g., dichloromethane) and extract with dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the pure product back into an organic solvent.
-
Solution C (Alternative Chromatography): If silica is problematic, consider using neutral or basic alumina for chromatography, which can prevent degradation of acid-sensitive compounds.
-
Section 3: Advanced Methodologies & FAQs
Question 4: Are there catalyst-free or "greener" methods available for this synthesis?
Yes, the field is actively moving towards more sustainable synthetic protocols.
-
Catalyst-Free Synthesis: Many modern procedures for imidazo[2,1-b]thiazole synthesis have successfully eliminated the need for a catalyst.[12] The reaction can be driven to completion simply by thermal energy, especially when using microwave irradiation.[8][10]
-
Green Solvents: Ethanol is a common and relatively green solvent for these reactions.[13][14] Some procedures have even been developed using water as the solvent, which is ideal from an environmental standpoint.[8][10] These aqueous methods are often facilitated by microwave heating to ensure sufficient reaction rates.
Question 5: How can I efficiently create a library of diverse this compound analogues?
For generating chemical diversity, multi-component reactions (MCRs) are superior to traditional multi-step synthesis.
-
Groebke-Blackburn-Bienaymé Reaction (GBBR): This is a powerful one-pot, three-component reaction that combines an aldehyde, an isocyanide, and a 2-amino(aza)heterocycle to rapidly generate substituted imidazo-fused heterocycles.[7][15] By varying each of the three components, you can quickly synthesize a large library of analogues from simple, commercially available starting materials. This method is also amenable to microwave assistance, making it a highly efficient route for drug discovery programs.[7]
References
- Vertex AI Search. (n.d.). One-pot microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives.
- Organic Syntheses. (n.d.). 2-amino-4-methylthiazole.
- ChemicalBook. (n.d.). 2-Amino-4-methylthiazole synthesis.
- Mukku, N., & Maiti, B. (2020). On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. RSC Advances. Semantic Scholar.
- Saldaña Arredondo, C., et al. (n.d.). Green microwave assisted synthesis of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé reaction. Universidad de Guanajuato.
- National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- Taylor & Francis Online. (n.d.). A Three-Component, One-Pot Synthesis of Novel Benzimidazo[2,1-b]Thiazoles from Thiobarbituric Acid under Thermal and Microwave-Assisted Conditions.
- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
- National Institutes of Health. (2020). On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. PMC.
- ResearchGate. (n.d.). Synthesis of imidazo[2,1-b]thiazoles.
-
Taylor & Francis Online. (n.d.). Computational and experimental analysis of catalyst-free and expeditious synthesis of Benzo[7][10]imidazo[2,1-b]thiazole derivatives. Retrieved January 17, 2026, from
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Bio-Byword Scientific Publishing. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts.
- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jovenesenlaciencia.ugto.mx [jovenesenlaciencia.ugto.mx]
- 8. On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]
- 10. [PDF] On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 11. nanobioletters.com [nanobioletters.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Methylimidazo[2,1-b]thiazole Derivatives
Welcome to the technical support center for the purification of 2-methylimidazo[2,1-b]thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of heterocyclic compounds. As Senior Application Scientists, we have compiled field-proven insights to ensure the scientific integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound derivatives, providing a foundational understanding of the principles and techniques involved.
Q1: What are the most common methods for purifying this compound derivatives?
A1: The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The three most common and effective techniques are:
-
Recrystallization: Ideal for purifying solid compounds on a moderate to large scale, especially when the desired compound is highly crystalline and the impurities have different solubility profiles. It is often a cost-effective method for achieving high purity.[1]
-
Flash Column Chromatography: The workhorse of the medicinal chemistry lab, this technique is excellent for separating compounds with different polarities from reaction byproducts and starting materials. It is highly versatile and can be adapted for a wide range of derivatives.[2][3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers the highest resolution and is typically used for final purification of small quantities of material, especially for challenging separations or when very high purity (>99%) is required. Reverse-phase HPLC (RP-HPLC) is particularly common for these derivatives.[4][5]
Q2: How do I choose the right purification strategy for my specific this compound derivative?
A2: Selecting the optimal purification strategy involves a logical workflow. The following diagram illustrates a typical decision-making process:
Caption: Decision workflow for selecting a purification method.
Q3: What are some common impurities I might encounter during the synthesis of this compound derivatives?
A3: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:
-
Unreacted Starting Materials: Such as the parent 2-aminothiazole or the α-haloketone.
-
Isomeric Byproducts: Depending on the complexity of the starting materials, regioisomers can sometimes form.
-
Over-alkylation or Di-substitution Products: If the reaction conditions are not carefully controlled.
-
Hydrolysis Products: If the compound is unstable to water and acidic or basic conditions are used during workup.
-
S-Oxide Metabolites: In biological systems, the thiazole sulfur can be oxidized.[4]
Q4: How can I assess the purity of my final compound?
A4: A combination of analytical techniques is essential to confirm the purity and identity of your this compound derivative:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative assessment of purity. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. An analytical HPLC run showing a single major peak is a strong indicator of high purity.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation and can also reveal the presence of impurities.[7][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[6][8]
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Troubleshooting: Flash Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Streaking or Tailing on TLC/Column | The basic nitrogen of the imidazo[2,1-b]thiazole ring is interacting with acidic silica gel. | Add a small amount of a basic modifier to your mobile phase, such as 0.1-1% triethylamine (Et3N) or ammonia in methanol. This will neutralize the acidic sites on the silica and improve peak shape. |
| Poor Separation of Compound from Impurity | The polarity of the compound and impurity are too similar in the chosen solvent system. | Optimize your mobile phase. Try using a different solvent system (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate). A shallower gradient during elution can also improve resolution. |
| Compound is Insoluble in Loading Solvent | The compound has low solubility in non-polar solvents typically used for loading. | Use a minimal amount of a stronger, more polar solvent (like dichloromethane or acetone) to dissolve your compound, then adsorb it onto a small amount of silica gel. Dry this mixture under vacuum and load the resulting powder onto the column. |
| No Compound Elutes from the Column | The compound is either too polar and has irreversibly bound to the silica, or it has degraded on the column. | If the compound is highly polar, try a more polar mobile phase, such as 10-20% methanol in dichloromethane. If degradation is suspected, consider using a less acidic stationary phase like alumina. |
Troubleshooting: Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Compound "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the compound has a low melting point. The presence of impurities can also inhibit crystallization. | Try adding a seed crystal to induce crystallization. If no seed crystal is available, gently scratch the inside of the flask with a glass rod at the solvent-air interface. You can also try cooling the solution more slowly or using a slightly more dilute solution. |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent, even at low temperatures. | Add a co-solvent in which your compound is less soluble (an "anti-solvent") dropwise to the cooled solution until turbidity persists. Then, warm the solution until it becomes clear and allow it to cool slowly. |
| Poor Recovery of the Compound | Too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures. | Reduce the amount of solvent used to dissolve the compound initially. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration to minimize loss in the mother liquor. |
| Colored Impurities Remain in Crystals | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution, and then filter the solution while hot through a pad of Celite to remove the charcoal and adsorbed impurities. Be cautious as charcoal can also adsorb your product. |
Troubleshooting: Preparative HPLC
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH. | Reduce the injection volume or the concentration of the sample.[5] For basic compounds like imidazo[2,1-b]thiazoles, using a low pH mobile phase (e.g., with 0.1% formic acid or TFA) can protonate the basic nitrogen and improve peak shape. |
| Co-elution of Desired Product and Impurity | Insufficient resolution between the two compounds. | Optimize the separation on an analytical scale first. Try different mobile phase compositions (e.g., methanol instead of acetonitrile), a different stationary phase (e.g., a phenyl-hexyl column instead of C18), or adjust the gradient slope.[5] |
| Low Recovery After Lyophilization | The compound forms a salt with the mobile phase modifier (e.g., TFA) which may be difficult to remove or may affect the compound's properties. | If possible, use a volatile mobile phase modifier like formic acid or ammonium bicarbonate, which are more easily removed during lyophilization.[4] |
III. Experimental Protocols
Here are detailed, step-by-step methodologies for the key purification techniques.
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific derivative.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., starting with 20% ethyl acetate in hexanes and increasing polarity).
-
The ideal solvent system will give your desired product an Rf value of ~0.3.
-
-
Column Packing:
-
Choose an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column using the "slurry method" with your chosen mobile phase.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is required.
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature but well when heated.
-
Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and acetone.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
IV. Visualization of Purification Workflow
The following diagram provides a visual representation of a comprehensive purification and analysis workflow.
Caption: A comprehensive workflow from crude product to final analysis.
V. References
-
Reactive Metabolite Trapping Studies on Imidazo- and this compound-Based Inverse Agonists of the Ghrelin Receptor. (2017). ResearchGate. [Link]
-
An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. (2022). Chemical Papers. [Link]
-
Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. (2018). ResearchGate. [Link]
-
Microwave-assisted green synthesis of new imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities. (2017). ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. (2023). MDPI. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (2022). RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. (2018). National Institutes of Health. [Link]
-
Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. (2019). ACS Omega. [Link]
-
(Z)-6-((Dimethylamino)methylene)-2-methyl-2,3-dihydroimidazo[2,1-b]thiazol-5(6H)-one. (2021). MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (2017). Brieflands. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole. (2022). PubMed Central. [Link]
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (2013). Acta Pharmaceutica. [Link]
-
6-Nitro-2,3-dihydroimidazo[2,1-b][4][9]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases. (2017). PubMed. [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. (2011). PubMed. [Link]
-
Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. (2016). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nasc.ac.in [nasc.ac.in]
- 6. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
Stability studies of 2-Methylimidazo[2,1-b]thiazole under different conditions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Methylimidazo[2,1-b]thiazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability profile. As your dedicated application scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.
The imidazo[2,1-b]thiazole scaffold is a cornerstone in the development of molecules with diverse pharmacological activities, from anticancer to anti-inflammatory agents.[1][2][3] However, the very characteristics that make this fused heterocyclic system biologically active also render it susceptible to specific degradation pathways. Understanding these liabilities is critical for developing stable formulations and generating accurate analytical data.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during the stability testing of this compound and its derivatives.
Issue 1: Rapid Degradation Observed During Forced Oxidation Studies with H₂O₂
Question: I'm conducting a forced degradation study using 3% hydrogen peroxide at room temperature, and I'm seeing almost complete degradation of my this compound analogue within minutes. How can I slow down the reaction to identify the primary degradants?
Answer: This is a common and expected observation. The imidazo[2,1-b]thiazole core is highly susceptible to oxidation, a fact supported by metabolic studies showing its bioactivation via oxidative pathways.[4][5] The sulfur atom in the thiazole ring is electron-rich and a prime target for oxidizing agents.
Causality and Recommended Protocol:
-
Reduce Oxidant Concentration: The primary driver of the rapid degradation is the high concentration of the oxidizing agent. The goal of forced degradation is to achieve 5-20% degradation to adequately study the pathway, not to destroy the molecule entirely.[6]
-
Action: Decrease the hydrogen peroxide concentration sequentially. Start with 1%, then 0.5%, and even 0.1% if necessary, to achieve a controllable degradation rate.
-
-
Lower the Temperature: Reaction kinetics are highly dependent on temperature.
-
Action: Perform the oxidation study at a reduced temperature. Begin by moving the experiment from ambient temperature to an ice bath (0-4°C). This will significantly slow the reaction rate.
-
-
Shorten Exposure Time: If adjusting concentration and temperature is insufficient, use very short time points.
-
Action: Sample the reaction mixture at intervals as short as 2, 5, and 10 minutes, immediately quenching the reaction by adding a strong reducing agent like sodium bisulfite or by significant dilution with the mobile phase for immediate HPLC analysis.
-
Experimental Workflow for Controlled Oxidation:
Caption: Controlled forced oxidation workflow for sensitive compounds.
Issue 2: Appearance of Multiple Peaks During Photostability Testing
Question: My solution of this compound, when exposed to light as per ICH Q1B guidelines, shows a complex chromatogram with several new, poorly resolved peaks. Is this expected, and how can I improve my analysis?
Answer: Yes, this is a known liability for many imidazole-containing compounds.[6][7] The conjugated π-system of the imidazo[2,1-b]thiazole ring can absorb UV radiation, leading to photochemical reactions and the formation of multiple degradation products.
Causality and Recommended Protocol:
The imidazole ring is known to be sensitive to photodegradation, which can proceed through various complex radical-based pathways, leading to a multitude of degradants.[7]
-
Optimize Chromatography: The appearance of multiple peaks necessitates a highly efficient, stability-indicating analytical method.
-
Action: Re-evaluate your HPLC method.
-
Gradient Optimization: Employ a shallower gradient to increase the separation between closely eluting peaks.
-
Column Chemistry: Consider a different column chemistry. If you are using a standard C18 column, try one with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) that can offer different selectivity for the parent compound and its degradants.
-
Mobile Phase Modifiers: Adjust the pH of the aqueous mobile phase or change the organic modifier (e.g., from acetonitrile to methanol or vice-versa) to alter peak shapes and retention times.
-
-
-
Employ Mass Spectrometry (MS): UV detection alone is insufficient for this problem. LC-MS is crucial for identifying and tracking degradation products.
-
Action: Use an LC-MS system to obtain the mass-to-charge ratio (m/z) of each new peak. This will help in proposing structures for the degradants and distinguishing them from solvent impurities or artifacts.
-
Logical Relationship Diagram for Method Optimization:
Caption: Troubleshooting strategy for complex degradation profiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for the this compound core structure?
A1: Based on its chemical structure and related literature, the primary degradation pathways are:
-
Oxidation: The thiazole sulfur is susceptible to oxidation, potentially forming an S-oxide or leading to ring opening. Metabolic studies on similar compounds confirm oxidative bioactivation on the thiazole ring is a key pathway.[4][5]
-
Photodegradation: The conjugated aromatic system is sensitive to light, which can trigger complex radical reactions leading to a variety of degradants.[7]
-
Hydrolysis: While the core ring system is generally stable to hydrolysis, substituents attached to it (e.g., esters, amides) could be labile under acidic or basic conditions. The intrinsic stability of the core itself should be confirmed via stress testing.
Q2: What are the recommended storage conditions for this compound and its derivatives?
A2: Given the susceptibility to oxidation and light, the following storage conditions are recommended as a starting point:
-
Solid State: Store in well-sealed containers, protected from light, at controlled room temperature or refrigerated (2-8°C). An inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent oxidation.
-
In Solution: Solutions should always be freshly prepared. If storage is necessary, they should be kept in amber vials at low temperatures (2-8°C or -20°C) and for the shortest duration possible. Avoid solvents that contain peroxides (e.g., aged ethers like THF or dioxane).
Q3: What analytical techniques are essential for a comprehensive stability study of this compound?
A3: A multi-technique approach is crucial:
-
HPLC with UV and Mass Spectrometric Detection (LC-UV/MS): This is the cornerstone technique. It allows for the separation, quantification (UV), and identification (MS) of the parent compound and its degradation products. A validated stability-indicating method is a regulatory requirement.[6][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, isolation of the degradant followed by 1D and 2D NMR analysis is necessary.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for tracking changes in functional groups during degradation.
Q4: How does the methyl group at the C2 position affect stability compared to the unsubstituted imidazo[2,1-b]thiazole?
A4: The C2-methyl group is an electron-donating group. This can influence stability in two ways:
-
Increased Oxidative Susceptibility: By donating electron density into the heterocyclic ring system, the methyl group can make the thiazole ring even more susceptible to electrophilic attack and oxidation compared to its unsubstituted counterpart.
-
Steric Hindrance: The methyl group provides minor steric bulk, which might slightly hinder the approach of certain reactants or enzymes, but this effect is generally less significant than the electronic effect for small reactants.
Data Summary: Expected Stability Profile
The following table summarizes the expected stability profile of this compound based on its chemical properties and data from related structures. This should be used as a guide for designing your experiments.
| Stress Condition | Reagent/Parameters | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Likely Stable | N/A (confirm experimentally) |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Likely Stable | Potential for minor ring rearrangements |
| Neutral Hydrolysis | Water, 60°C | Stable | N/A |
| Oxidation | 0.1% - 3% H₂O₂, RT | Highly Labile | S-oxides, Ring-opened products |
| Thermal | 80°C, solid state | Likely Stable | Confirm with testing |
| Photolytic | ICH Q1B light exposure | Labile | Multiple, complex products |
References
-
Dalvie, D. K., et al. (2017). Reactive Metabolite Trapping Studies on Imidazo- and this compound-Based Inverse Agonists of the Ghrelin Receptor. ResearchGate. Available at: [Link]
-
Khazi, I. A. M., et al. (2023). Chemistry of Imidazo[2,1-b][4][5][6]thiadiazoles. ResearchGate. Available at: [Link]
-
Dalvie, D. (2017). Proposed bioactivation pathway for this compound derivative 2. ResearchGate. Available at: [Link]
-
Hussein, M. S., & Al-Lami, N. (2022). Anti-cancer and Antioxidant Activities of Some New Synthesized Mannich Bases Containing an Imidazo (2, 1-B) Thiazole Moiety. Iraqi Journal of Science. Available at: [Link]
-
Villalobos-García, D., et al. (2021). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. MDPI. Available at: [Link]
-
Fassihi, A., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands. Available at: [Link]
-
Khan, I., et al. (2018). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. National Institutes of Health. Available at: [Link]
-
Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. PubMed Central. Available at: [Link]
-
Shareef, M. A., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. Available at: [Link]
-
Leoni, A., et al. (2018). Imidazo[2,1b] Thiazole: Introduction, Current and Perspective. ResearchGate. Available at: [Link]
-
Kamal, A., et al. (2016). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed. Available at: [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]
-
Kamal, A., et al. (2019). A Comprehensive Review on the Therapeutic Versatility of Imidazo[2,1-b]thiazoles. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
Identifying and minimizing byproducts in 2-Methylimidazo[2,1-b]thiazole synthesis
Welcome to the technical support center for the synthesis of 2-Methylimidazo[2,1-b]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this important heterocyclic scaffold. The imidazo[2,1-b]thiazole core is present in numerous compounds with significant biological activities, including antiviral, antimycobacterial, and anticancer properties.[1][2] Therefore, achieving a clean and efficient synthesis is paramount.
This guide moves beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve immediate issues but also to build a more robust understanding of your synthetic route.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, which is commonly prepared via the condensation of 2-amino-4-methylthiazole with an α-haloketone like chloroacetaldehyde. This reaction is a variation of the well-established Hantzsch thiazole synthesis.[3][4]
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting to synthesize this compound by reacting 2-amino-4-methylthiazole with chloroacetaldehyde, but I am observing a very low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer:
A low or non-existent yield in this synthesis can often be attributed to several critical factors, ranging from reagent quality to reaction conditions. Let's break down the potential culprits and their solutions.
Causality and Solutions:
-
Reagent Quality and Stability:
-
Chloroacetaldehyde: This reagent is notoriously unstable and prone to polymerization, especially in its anhydrous form.[5] Commercially available solutions (typically 40-50% in water) can also contain impurities that may interfere with the reaction.[5]
-
Recommendation: It is often preferable to use a stable precursor that generates chloroacetaldehyde in situ, such as α,β-dichloroethyl acetate or α,β-dichloroethyl ether, through hydrolysis.[5] If using an aqueous solution of chloroacetaldehyde, ensure it is from a reliable supplier and has been stored correctly.
-
-
2-Amino-4-methylthiazole: While more stable than chloroacetaldehyde, its purity is still crucial. Impurities can act as catalysts for side reactions.
-
Recommendation: Verify the purity of your starting material by melting point or spectroscopic methods (e.g., NMR). Recrystallization may be necessary if impurities are detected.
-
-
-
Reaction Conditions:
-
Temperature: Temperature control is critical. While heating is necessary to drive the reaction, excessive temperatures can lead to the decomposition of reactants and products, as well as the formation of polymeric byproducts.[6]
-
Solvent: The choice of solvent plays a significant role in reaction rate and byproduct formation.
-
Recommendation: Ethanol is a commonly used and effective solvent for this reaction. However, in some cases, a higher boiling point solvent like toluene might improve yields, especially when driving off water from the condensation step.[1] Microwave-assisted synthesis in a solvent like PEG-400 has also been shown to improve yields and reduce reaction times.[6]
-
-
-
Reaction Mechanism and pH: The reaction proceeds through an initial SN2 reaction followed by an intramolecular cyclization.[3] The pH of the reaction medium can influence the nucleophilicity of the reactants.
-
Recommendation: While the reaction is often run under neutral conditions, some variations of the Hantzsch synthesis show that acidic conditions can alter the regioselectivity and reaction rate.[8] However, for this specific synthesis, maintaining a near-neutral to slightly basic pH is generally advisable to avoid unwanted side reactions. If starting with the hydrochloride salt of an amine, a base is required for neutralization.
-
Below is a workflow diagram to troubleshoot low yield issues.
Sources
- 1. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 5. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for imidazo[2,1-b]thiazole synthesis (temperature, catalyst)
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Imidazo[2,1-b]thiazoles are core components of numerous pharmacologically active compounds, making their efficient synthesis a critical step in drug discovery and development.[1][2] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction conditions.
Section 1: Frequently Asked Questions (FAQs) on Core Reaction Parameters
This section addresses foundational questions regarding the setup of imidazo[2,1-b]thiazole synthesis.
Q1: What is the most common and reliable method for synthesizing imidazo[2,1-b]thiazoles?
The most prevalent and robust method is the condensation reaction between a 2-aminothiazole derivative and an α-halocarbonyl compound (e.g., α-bromoketone).[3][4] This is a variation of the Hantzsch thiazole synthesis and is widely adopted due to its reliability and the commercial availability of a diverse range of starting materials. The reaction proceeds through an initial alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.[5][6]
Q2: What is a good starting temperature for my optimization experiments?
A sensible starting point is refluxing the reactants in a suitable solvent like ethanol.[5][7] Many procedures report successful synthesis at temperatures between 80-85 °C.[8] However, the optimal temperature is highly dependent on the reactivity of your specific substrates and the solvent used. For less reactive starting materials, higher temperatures, such as 100 °C in toluene, have been shown to significantly improve yields and reduce reaction times.[1]
Q3: When should I consider using a catalyst?
While many imidazo[2,1-b]thiazole syntheses proceed efficiently without a catalyst, catalysis is a key strategy to consider under the following circumstances:[7][9]
-
Slow or Incomplete Reactions: If you observe significant amounts of unreacted starting materials after several hours at reflux.[10]
-
Low Yields: When the uncatalyzed reaction provides yields that are insufficient for your synthetic campaign.
-
Mild Condition Requirement: If your substrates are sensitive to high temperatures, a catalyst may enable the reaction to proceed under milder conditions.
-
Greener Chemistry: Some catalysts, like polyethylene glycol (PEG-400), can also serve as a green reaction medium, reducing the need for volatile organic solvents.[11]
Q4: How do I select an appropriate solvent for the reaction?
Solvent choice is critical and can dramatically influence reaction outcomes.
-
Protic Solvents: Ethanol is the most commonly used solvent, often under reflux conditions.[4][7] Its polarity helps to dissolve the starting materials (often salts) and facilitates the reaction.
-
Aprotic Polar Solvents: Solvents like Dimethylformamide (DMF) or Acetonitrile can be effective, particularly for substrates with different solubility profiles.
-
Aprotic Nonpolar Solvents: Toluene has been shown to be superior in some cases, especially at higher temperatures (e.g., 100 °C), leading to improved yields.[1]
-
Green Solvents: For environmentally friendly protocols, 2,2,2-trifluoroethanol (TFE) has been used for catalyst-free synthesis at room temperature, and PEG-400 can act as both a solvent and catalyst.[9][11]
Section 2: Troubleshooting Guide for Common Synthesis Issues
This section provides a systematic approach to resolving specific problems you may encounter during your experiments.
Problem: Low or No Product Yield
Q: My TLC analysis shows only starting materials, even after 24 hours of reflux in ethanol. What are the likely causes and how can I resolve this?
This is a common issue that typically points to insufficient reaction activation energy or problems with starting material integrity.[10] Follow this troubleshooting workflow:
Step 1: Verify Starting Material Quality
-
α-Haloketone Stability: These reagents can degrade over time, especially if exposed to moisture or light. Confirm the integrity of your α-haloketone via NMR or by running a fresh reaction with a newly purchased bottle.
-
2-Aminothiazole Purity: Ensure the purity of your 2-aminothiazole starting material, as impurities can inhibit the reaction.
Step 2: Increase the Reaction Temperature
The energy barrier for the initial N-alkylation or the subsequent cyclization may not be met at the boiling point of ethanol. Increasing the temperature provides more thermal energy to drive the reaction forward.
Table 1: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Methanol | 85 | - | 33% | [1] |
| 2 | Acetonitrile | 85 | - | ~33% | [1] |
| 3 | Toluene | 85 | - | 68% | [1] |
| 4 | Toluene | 100 | 30 | 78% |[1] |
As demonstrated, switching to a higher-boiling solvent like toluene and increasing the temperature can dramatically enhance the reaction rate and yield.[1]
Step 3: Introduce a Catalyst
If increasing the temperature is not effective or desirable, a catalyst can provide an alternative reaction pathway with a lower activation energy.
Table 2: Selection of Catalysts for Imidazo[2,1-b]thiazole Synthesis
| Catalyst | Reagents | Conditions | Typical Yields | Reference |
|---|---|---|---|---|
| None | 2-Aminothiazole, α-Bromoketone | Ethanol, Reflux | Moderate | [7] |
| Basic Alumina (Al₂O₃) | 2-Aminothiazole, α-Bromoketone | Ethanol, Reflux | Good to Excellent | [7] |
| Eaton's Reagent | Aldehyde, Benzo[d]thiazol-2-amine, Ethynylbenzene | 80 °C, Solvent-free | High | [12] |
| FeCl₃ or ZnCl₂ | 4-Phenylthiazol-2-amine, Aldehyde, Isocyanide | Ethanol, 50 °C | 60-66% | [13] |
| PEG-400 | 2-Aminothiazole derivative, α-Bromoketone | Microwave, 100 °C | Good |[11] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low or no product yield.
Problem: Consistently Moderate Yields
Q: My reaction consistently produces the desired product, but the yield is stuck in the 40-60% range. How can I push this to >80%?
Achieving high yields often requires a systematic optimization of all reaction parameters. A moderate yield suggests the reaction is viable but sub-optimal.
-
Systematic Temperature Screening: If you are running the reaction at reflux in ethanol (~78 °C), screen higher temperatures. Set up parallel reactions in a higher boiling solvent (like toluene or xylene) at various temperatures (e.g., 90 °C, 100 °C, 110 °C) to identify the sweet spot where product formation is maximized and byproduct formation is minimized.
-
Catalyst Screening: Even if the reaction proceeds without a catalyst, adding one can significantly improve yields. Basic alumina is an excellent, inexpensive, and easily removable heterogeneous catalyst to try first.[7] For multi-component reactions, Lewis acids like ZnCl₂ or protic acids like Eaton's reagent can be highly effective.[12][13]
-
Adjust Stoichiometry: While a 1:1 stoichiometry is common, sometimes a slight excess (1.1-1.2 equivalents) of one reagent can drive the reaction to completion. Typically, the more stable and less expensive reagent is used in excess. Experiment with a slight excess of the 2-aminothiazole.
-
Order of Addition: In a clean reaction vessel, dissolve the 2-aminothiazole in the solvent first. Then, add the α-haloketone dropwise at the target reaction temperature. This can sometimes minimize self-condensation or polymerization of the ketone.
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Catalyst-Free Synthesis of 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole
This protocol is adapted from methodologies involving the reaction of 2-aminothiazole with an α-haloketone.[4]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminothiazole (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add 10 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Add α-bromo-4-methoxyacetophenone (1.0 mmol, 1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate).
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure product.[1]
Protocol 2: Eaton's Reagent-Catalyzed One-Pot, Three-Component Synthesis
This protocol is based on a solvent-free method for synthesizing benzo[d]imidazo[2,1-b]thiazoles.[12]
-
Setup: In a clean, dry vial, combine the aldehyde (1.0 mmol, 1.0 eq), benzo[d]thiazol-2-amine (1.0 mmol, 1.0 eq), and ethynylbenzene (1.0 mmol, 1.0 eq).
-
Catalyst Addition: Carefully add Eaton's reagent (P₂O₅/MeSO₃H, ~2 mL) to the mixture at room temperature. The reaction is often exothermic.
-
Reaction: Stir the mixture at 80 °C. The reaction is typically rapid and can be monitored by TLC.
-
Workup: After completion, carefully quench the reaction by pouring the mixture onto crushed ice and neutralizing with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Section 4: Understanding the Core Mechanism
A solid grasp of the reaction mechanism is essential for effective troubleshooting. The formation of the imidazo[2,1-b]thiazole ring from a 2-aminothiazole and an α-haloketone is a two-step process.
-
Intermolecular Sₙ2 Reaction: The process begins with the nucleophilic attack of the endocyclic (ring) nitrogen of the 2-aminothiazole onto the electrophilic carbon of the α-haloketone. This forms a quaternary ammonium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic (amino) group then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step (loss of a water molecule) to form the aromatic imidazo[2,1-b]thiazole core.
Reaction Mechanism Diagram
Caption: General mechanism for imidazo[2,1-b]thiazole synthesis.
References
-
(MDPI)
-
(Journal of Synthetic Chemistry)
-
(ResearchGate)
-
(ResearchGate)
-
3][9]imidazo[2,1-b]thiazole derivatives (Taylor & Francis Online)
-
(ResearchGate)
-
(Oriental Journal of Chemistry)
-
[Chemistry of Imidazo[2,1-b][1][3][7]thiadiazoles]([Link]) (ResearchGate)
-
(ResearchGate)
-
(ResearchGate)
-
(National Institutes of Health)
-
(National Institutes of Health)
-
(ResearchGate)
-
(Royal Society of Chemistry)
-
(PubMed)
-
(National Institutes of Health)
-
(National Institutes of Health)
-
[Reaction mechanism of formation of imidazo[2,1-b][1][3][7]thiadiazoles.]([Link]) (ResearchGate)
-
(YMER)
Sources
- 1. mdpi.com [mdpi.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jsynthchem.com [jsynthchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Cell Permeability of 2-Methylimidazo[2,1-b]thiazole Derivatives
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-Methylimidazo[2,1-b]thiazole derivatives. This scaffold is of significant interest in medicinal chemistry, with derivatives showing promise as antitubercular, anticancer, and anti-inflammatory agents.[1][2][3][4] However, a common and critical hurdle in translating potent biochemical activity into cellular efficacy is poor cell permeability.
This guide provides a structured, in-depth approach to diagnosing and overcoming permeability challenges. It is designed to move beyond simple checklists, offering causal explanations and actionable protocols to empower your research.
Frequently Asked Questions (FAQs): The Fundamentals of Permeability
This section addresses the core concepts that underpin all permeability troubleshooting.
Q1: What is cell permeability and why is it critical for my this compound derivative?
Cell permeability is the ability of a compound to pass through the lipid bilayer of a cell membrane to reach its intracellular target. For many this compound derivatives targeting internal components like kinases or microtubules, high permeability is non-negotiable.[2] A compound that is highly potent in an enzymatic assay but cannot enter the cell is effectively inactive in a biological system. This is a primary reason for the failure of drug candidates to transition from in vitro to in vivo models.
Q2: What are the primary physicochemical properties that govern a compound's ability to cross the cell membrane?
The passage of a molecule through the cell membrane is a complex process governed by several key physicochemical properties.[5][6] For passive diffusion, the dominant mechanism for many small molecules, the following are critical:
-
Lipophilicity (logP/logD): This measures how well a compound dissolves in fats and oils compared to water. A balanced lipophilicity is crucial; the compound must be lipophilic enough to enter the hydrophobic membrane interior but hydrophilic enough to exit into the aqueous cytoplasm.[5]
-
Molecular Weight (MW): Smaller molecules generally diffuse more readily across the cell membrane.[7][8] As a general guideline, compounds with a molecular weight under 500 Da tend to exhibit better permeability.
-
Polar Surface Area (PSA) and Hydrogen Bonding: The PSA is the surface sum over all polar atoms. A high PSA, often associated with a large number of hydrogen bond donors and acceptors, is unfavorable for passive diffusion as it hinders the molecule's ability to shed its "water shell" and enter the lipid bilayer.[6]
-
Ionization State (pKa): The charge of a molecule significantly impacts its permeability.[8] Neutral, uncharged species are far more permeable than their charged counterparts. The pKa of a compound and the pH of the environment (e.g., the gut vs. the blood) will determine the ratio of charged to uncharged forms.
Data-Driven Insights: Key Physicochemical Properties
The interplay of these properties dictates a compound's potential for passive diffusion.
| Physicochemical Property | Favorable for High Permeability | Unfavorable for High Permeability | Rationale |
| Lipophilicity (logD at pH 7.4) | 1 - 3 | < 0 or > 5 | Balances solubility in the aqueous extracellular space and partitioning into the lipid membrane. Very high logD can lead to poor solubility or sequestration within the membrane.[5] |
| Molecular Weight (MW) | < 500 Da | > 500 Da | Smaller molecules can more easily navigate through the tightly packed lipid bilayer.[7] |
| Polar Surface Area (PSA) | < 90 Ų | > 140 Ų | Lower PSA indicates fewer interactions with water, easing the transition into the hydrophobic membrane core.[6] |
| Hydrogen Bond Donors (HBD) | ≤ 5 | > 5 | Fewer donors reduce the energetic penalty of desolvation required to enter the membrane. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | > 10 | Fewer acceptors also contribute to a lower desolvation energy penalty. |
| Rotatable Bonds | ≤ 10 | > 10 | High conformational flexibility can be entropically unfavorable for membrane crossing. |
Q3: My compound's properties look good, but it still shows low cellular activity. What other factors could be involved?
If passive diffusion isn't the issue, you must consider active transport. Cells possess transmembrane proteins called efflux pumps (e.g., P-glycoprotein or P-gp, encoded by the ABCB1 gene) that act as cellular gatekeepers.[9][10] These pumps recognize a wide range of substrates and actively expel them from the cell, often against a concentration gradient.[11] This prevents the compound from reaching a therapeutic concentration at its intracellular target, even if it can passively diffuse into the cell.[12]
Visualizing the Permeability Challenge
The following diagram illustrates the key factors influencing a compound's intracellular concentration.
Caption: A step-by-step decision-making process for permeability issues.
Experimental Protocols: Your Guide to the Bench
Here are standardized, step-by-step protocols for the key permeability assays.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the rate of passive diffusion of a compound from a donor well, through a synthetic membrane coated with lipids (e.g., phosphatidylcholine), into an acceptor well. [13] Methodology:
-
Compound Preparation: Prepare a stock solution of your test compound in DMSO (e.g., 10 mM). Create a working solution by diluting the stock into a universal buffer (pH 7.4) to a final concentration of 100-200 µM. The final DMSO concentration should be ≤1%.
-
Plate Preparation: Use a 96-well PAMPA plate system. Add the lipid-organic solvent mixture to the filter of the donor plate and allow the solvent to evaporate, leaving a lipid layer. Rehydrate the membrane with buffer.
-
Assay Setup:
-
Add buffer to the acceptor wells of the receiver plate.
-
Carefully place the donor plate onto the acceptor plate.
-
Add your compound working solutions, along with high-permeability (e.g., caffeine) and low-permeability (e.g., famotidine) controls, to the donor wells.
-
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
Data Interpretation for PAMPA
| Apparent Permeability (Papp, 10⁻⁶ cm/s) | Classification | Predicted In Vivo Absorption |
| < 1 | Low | Poor |
| 1 - 10 | Medium | Moderate to Good |
| > 10 | High | High |
Protocol 2: Caco-2 Permeability Assay
Principle: This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and express transporters similar to the human intestinal epithelium. [14][15]It measures both passive diffusion and active transport.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts at a density of approximately 60,000 cells/cm². Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²) to confirm monolayer integrity. [16]3. Assay Setup (Bidirectional):
-
A-to-B (Apical to Basolateral): This mimics absorption from the gut into the bloodstream. Add the test compound (typically 1-10 µM) to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
B-to-A (Basolateral to Apical): This measures efflux from the blood back into the gut lumen. Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours.
-
Quantification: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the compound concentration by LC-MS/MS.
-
Calculation: Calculate Papp for both directions (Papp(A-B) and Papp(B-A)). The Efflux Ratio (ER) is then calculated: ER = Papp(B-A) / Papp(A-B)
Data Interpretation for Caco-2 Assays
| Papp(A-B) (10⁻⁶ cm/s) | Classification | Efflux Ratio (ER) | Interpretation |
| < 1 | Low Permeability | < 2 | Poor absorption, not an efflux substrate. |
| < 1 | Low Permeability | > 2 | Poor absorption, likely an efflux substrate further limiting intracellular concentration. |
| 1 - 10 | Medium Permeability | < 2 | Moderate absorption, not a significant efflux substrate. |
| 1 - 10 | Medium Permeability | > 2 | Permeability is limited by active efflux. Potency in cells may be lower than expected. |
| > 10 | High Permeability | < 2 | High absorption, not an efflux substrate. Excellent permeability characteristics. |
| > 10 | High Permeability | > 2 | High passive diffusion, but the compound is also an efflux substrate. Net absorption may be reduced. |
By systematically applying these diagnostic tools and optimization strategies, researchers can overcome the significant challenge of poor cell permeability, unlocking the full therapeutic potential of the promising this compound scaffold.
References
- Vertex AI Search. (n.d.). Factors that affect the permeability of the cell surface membrane - AQA A-Level Biology. Retrieved January 17, 2026.
- Vertex AI Search. (n.d.). Student Question : What factors affect the permeability of the cell membrane, particularly in relation to the size and charge of molecules? | Biology | QuickTakes. Retrieved January 17, 2026.
-
Conduct Science. (2021, November 12). Factors Affecting Cell Membrane Permeability and Fluidity. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of drugs and membrane permeability | Request PDF. Retrieved January 17, 2026, from [Link]
- Quora. (2017, March 2). What are the factors that affect membrane permeability? Retrieved January 17, 2026.
- Cram. (n.d.). Factors Affecting The Permeability Of A Cell Membrane. Retrieved January 17, 2026.
- Ghent University Library - Universiteit Gent. (2020, June 2). METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Retrieved January 17, 2026.
-
Sabinet African Journals. (n.d.). Physicochemical properties of drugs and membrane permeability : review article. Retrieved January 17, 2026, from [Link]
-
Oxford Academic. (n.d.). The importance of efflux pumps in bacterial antibiotic resistance. Retrieved January 17, 2026, from [Link]
-
Sygnature Discovery. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved January 17, 2026, from [Link]
-
Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. Retrieved January 17, 2026, from [Link]
-
Oxford Academic. (n.d.). The importance of efflux pumps in bacterial antibiotic resistance. Retrieved January 17, 2026, from [Link]
-
NIH. (n.d.). Drug Permeation against Efflux by Two Transporters - PMC. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (n.d.). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Retrieved January 17, 2026, from [Link]
-
Frontiers. (n.d.). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Retrieved January 17, 2026, from [Link]
- ResearchGate. (2015, April 21). How to increase cell permeability of highly lipophillic compounds in vitro? Retrieved January 17, 2026.
-
MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved January 17, 2026, from [Link]
-
NIH. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC. Retrieved January 17, 2026, from [Link]
-
PubMed Central. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Retrieved January 17, 2026, from [Link]
-
RSC Publishing. (2022, August 10). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Retrieved January 17, 2026, from [Link]
-
Brieflands. (n.d.). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Retrieved January 17, 2026, from [Link]
-
RSC Publishing. (n.d.). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. Retrieved January 17, 2026, from [Link]
Sources
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.co.za [journals.co.za]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 11. Drug Permeation against Efflux by Two Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. enamine.net [enamine.net]
- 15. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Methylimidazo[2,1-b]thiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methylimidazo[2,1-b]thiazole derivatives, with a focus on their anticancer and antitubercular properties. We will delve into the experimental data that underpins our understanding of how structural modifications to this core influence biological outcomes.
The this compound Core: A Versatile Scaffold
The bicyclic framework of imidazo[2,1-b]thiazole, formed by the fusion of imidazole and thiazole rings, offers multiple sites for chemical modification. This versatility allows for the fine-tuning of physicochemical properties and biological activity. The 2-methyl substitution is a common starting point for many SAR studies, providing a foundational structure upon which further chemical diversity is built.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a cornerstone of oncological research. Derivatives of this compound have emerged as a promising class of compounds with significant antiproliferative effects against a range of human cancer cell lines.[4][5]
SAR Insights for Anticancer Potency
The anticancer activity of these derivatives is profoundly influenced by the nature and position of substituents on the imidazo[2,1-b]thiazole nucleus.
-
Substitution at the 6-position: This position is a critical determinant of anticancer potency. The introduction of various aryl groups at this position has been extensively explored. For instance, the presence of a substituted phenyl ring can significantly enhance cytotoxicity.
-
Hybridization with other pharmacophores: A successful strategy to enhance anticancer activity involves creating hybrid molecules that incorporate the imidazo[2,1-b]thiazole scaffold with other known anticancer agents or privileged structures.
-
Curcumin-based Hybrids: A series of curcumin-based imidazo[2,1-b]thiazole derivatives demonstrated noteworthy cytotoxicity. Specifically, compounds 8a and 8g from one study exhibited IC50 values of 7.2 µM and 4.7 µM, respectively, against the A549 lung cancer cell line. These compounds also showed substantial activity against HeLa (cervical cancer) and DU145 (prostate cancer) cell lines, with IC50 values under 10 µM.
-
Benzimidazole Conjugates: Conjugation with a benzimidazole moiety has yielded potent microtubule-targeting agents.[4] One such conjugate, 6d , displayed significant cytotoxicity against the A549 cell line with an IC50 value of 1.08 µM.[4] Further studies revealed that this compound arrests the cell cycle in the G2/M phase and inhibits tubulin polymerization with an IC50 of 1.68 µM.[4]
-
Noscapine Derivatives: Coupling with the natural alkaloid noscapine has also been a fruitful approach. O-derived noscapine imidazothiazole compounds, in particular, have shown interesting anticancer profiles.[6] For example, compound 11o , featuring a thiophene substituent, was the most potent in this series.[6] The presence of halogens, such as in compounds 11b (para-chloro) and 11c (para-bromo), also contributed to significant cytotoxicity.[6]
-
The following diagram illustrates the key modification points on the imidazo[2,1-b]thiazole scaffold that influence its anticancer activity.
Caption: Key modification sites on the imidazo[2,1-b]thiazole core for enhancing anticancer activity.
Comparative Anticancer Activity Data
The table below summarizes the in vitro cytotoxicity of selected this compound derivatives against various human cancer cell lines.
| Compound ID | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | Curcumin hybrid | A549 (Lung) | 7.2 | |
| 8g | Curcumin hybrid | A549 (Lung) | 4.7 | |
| 8a | Curcumin hybrid | HeLa (Cervical) | 9.1 | |
| 8b | Curcumin hybrid | HeLa (Cervical) | 9.9 | |
| 8g | Curcumin hybrid | HeLa (Cervical) | 9.9 | |
| 8a | Curcumin hybrid | DU145 (Prostate) | 8.7 | |
| 8g | Curcumin hybrid | DU145 (Prostate) | 7.5 | |
| 6d | Benzimidazole conjugate | A549 (Lung) | 1.08 | [4] |
| 11c | O-derived noscapine hybrid (p-bromo) | MIA PaCa-2 (Pancreatic) | 4.2 | [6] |
| 11o | O-derived noscapine hybrid (thiophene) | MIA PaCa-2 (Pancreatic) | 3.6 | [6] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of compounds.[7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the cells are treated with various concentrations of the imidazo[2,1-b]thiazole derivatives for a specified duration (e.g., 48 hours).[7]
-
MTT Addition: After the treatment period, the culture medium is removed, and an MTT solution is added to each well. The plate is then incubated to allow viable cells to metabolize the MTT into formazan crystals.[7]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a colored solution.[7]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
The following workflow diagram illustrates the MTT assay process.
Caption: A step-by-step workflow for assessing anticancer activity using the MTT assay.
Antitubercular Activity: Combating a Persistent Pathogen
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat. The imidazo[2,1-b]thiazole scaffold has been identified as a promising starting point for the development of novel antitubercular agents.[1][5][8]
SAR Insights for Antitubercular Efficacy
The structural features of imidazo[2,1-b]thiazole derivatives play a crucial role in their activity against Mtb.
-
Benzo-fused Derivatives: The fusion of a benzene ring to the imidazo[2,1-b]thiazole core, creating a benzo-[d]-imidazo-[2,1-b]-thiazole system, has been shown to be a favorable modification.
-
Substitutions on the Phenyl Ring: In a series of benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide triazole derivatives, the nature of the substituent on a terminal phenyl ring was found to be critical.[8]
-
Selectivity and Cytotoxicity: Importantly, the most active compounds showed low cytotoxicity against the MRC-5 human lung fibroblast cell line, indicating a favorable therapeutic index.[8] For instance, compound IT10 had a CC50 >128 µM.[8] Furthermore, these compounds were selective for Mtb over a panel of non-tuberculous mycobacteria.[8]
-
Hybridization with Other Heterocycles: A molecular hybridization approach, combining the imidazo[2,1-b]thiazole core with a thiazole ring via a hydrazone linker, has also yielded potent antitubercular agents. One such derivative, 7b , exhibited a promising Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL.[9]
The following diagram highlights the key structural modifications influencing the antitubercular activity of imidazo[2,1-b]thiazole derivatives.
Caption: Key structural modifications for potent antitubercular activity of imidazo[2,1-b]thiazole derivatives.
Comparative Antitubercular Activity Data
The table below presents the in vitro antitubercular activity of selected imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis H37Ra.
| Compound ID | Key Structural Features | IC50 (µM) | IC90 (µM) | CC50 (µM) vs. MRC-5 | Reference |
| IT10 | Benzo-fused, 4-nitro phenyl | 2.32 | 7.05 | >128 | [8] |
| IT06 | Benzo-fused, 2,4-dichloro phenyl | 2.03 | 15.22 | >64 | [8] |
| 7b | Hydrazone-thiazole hybrid | - | - | - | [9]* |
*MIC reported as 0.98 µg/mL
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining the MIC of antitubercular compounds is the broth microdilution method.[10]
-
Inoculum Preparation: A suspension of the Mycobacterium tuberculosis strain is prepared, and its turbidity is adjusted to a 0.5 McFarland standard.[10]
-
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[10]
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.[10] Controls, including a growth control (no compound) and a sterility control (no bacteria), are also included.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 7 days for Mtb).[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10] For luminescent Mtb strains, a reduction in luminescence can be measured to determine the inhibition of growth.[1]
The following workflow diagram outlines the MIC determination process.
Caption: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The this compound scaffold is a highly versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed that strategic modifications, such as substitutions at the 6-position, fusion with other ring systems, and hybridization with known bioactive molecules, can lead to potent and selective anticancer and antitubercular compounds.
Future research in this area should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most active compounds will facilitate rational drug design and optimization.
-
Pharmacokinetic Profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential to assess the drug-like properties of these derivatives and their suitability for in vivo evaluation.
-
Expansion to Other Therapeutic Areas: The diverse biological activities reported for this scaffold, including anti-inflammatory and antiviral effects, warrant further investigation.[2][11][12]
By leveraging the insights from these SAR studies and employing modern drug discovery techniques, the this compound scaffold holds great promise for the development of the next generation of therapeutics.
References
- Synthesis of curcumin based imidazo[2,1-b]thiazole derivatives and their biological evaluation as antiprolifer
-
Baig, M. F., Nayak, V. L., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic Chemistry, 77, 515-526. (URL: [Link])
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. (2022-08-10). (URL: )
- A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER. (URL: )
-
In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][5][8]thiadiazoles. National Institutes of Health. (2024-12-30). (URL: [Link])
-
Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega. (2019-11-05). (URL: [Link])
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - PubMed Central. (URL: [Link])
-
Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. PubMed Central. (URL: [Link])
-
Synthesis of New Thiazole Clubbed Imidazo[2,1-b]thiazole Hybrid as Antimycobacterial Agents. ResearchGate. (URL: [Link])
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Publishing. (2022-08-10). (URL: [Link])
-
Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. ResearchGate. (2018-08-04). (URL: [Link])
-
SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][5][8]THIADIAZOLE DERIVATIVES. PubMed. (URL: [Link])
-
Synthesis and antitubercular activity of imidazo[2,1-b]thiazoles. ResearchGate. (2025-08-06). (URL: [Link])
-
Potential antitumor agents. 21. Structure determination and antitumor activity of imidazo[2,1-b]thiazole guanylhydrazones. PubMed. (URL: [Link])
-
Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. ResearchGate. (URL: [Link])
Sources
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 4. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ymerdigital.com [ymerdigital.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF SOME IMIDAZO[2,1-b][1,3,4]THIADIAZOLE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Potential of 2-Methylimidazo[2,1-b]thiazole Derivatives and Sorafenib
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the multi-kinase inhibitor Sorafenib has long been a benchmark. However, the quest for novel agents with improved efficacy and selectivity is a continuous endeavor in oncological research. This guide provides an in-depth comparison of the anticancer activities of a promising class of compounds, 2-Methylimidazo[2,1-b]thiazole derivatives, with the established drug, Sorafenib. We will delve into their mechanisms of action, compare their efficacy through in vitro and in vivo experimental data, and provide detailed protocols for the key assays used in their evaluation.
Introduction: The Scientific Rationale
Cancer progression is often driven by aberrant signaling pathways that control cell growth, proliferation, and survival. A key strategy in modern cancer therapy is to target the specific molecules, particularly kinases, that are dysregulated in these pathways.
Sorafenib , an oral multi-kinase inhibitor, has been a cornerstone in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC). Its mechanism of action involves the inhibition of intracellular serine/threonine kinases (C-Raf, B-Raf) and cell surface receptor tyrosine kinases (VEGFRs, PDGFRs), thereby disrupting tumor cell proliferation and angiogenesis.[1][2][3][4][5]
This compound derivatives have emerged as a novel class of heterocyclic compounds with significant anticancer potential.[6][7][8][9][10][11][12][13][14][15] Recent studies have elucidated that their mode of action also involves the inhibition of critical signaling pathways, particularly the MAPK/ERK cascade, by targeting RAF kinases.[1][16][17][18][19] This shared mechanistic feature makes a direct comparison with Sorafenib both scientifically relevant and crucial for understanding their potential clinical utility.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Both Sorafenib and this compound derivatives exert their anticancer effects by targeting key kinases. However, nuances in their target profiles may lead to differences in their efficacy and side-effect profiles.
Sorafenib: The Multi-Kinase Inhibitor
Sorafenib's broad-spectrum inhibitory activity is a key feature of its anticancer effect. It disrupts two major processes essential for tumor growth:
-
Tumor Cell Proliferation: Sorafenib inhibits the RAF/MEK/ERK signaling pathway by targeting RAF kinases (C-Raf and wild-type B-Raf).[20] This pathway is frequently hyperactivated in many cancers, leading to uncontrolled cell division.
-
Angiogenesis: By inhibiting receptor tyrosine kinases such as VEGFR-2, VEGFR-3, and PDGFR-β, Sorafenib cuts off the tumor's blood supply, a process known as angiogenesis.[20] This starves the tumor of essential nutrients and oxygen, hindering its growth and metastasis.
This compound Derivatives: Potent RAF Inhibitors
Research has increasingly pointed towards this compound derivatives as potent and, in some cases, selective inhibitors of the RAF/MEK/ERK pathway.[1][16][17][18][19] Several studies have demonstrated their ability to act as pan-RAF inhibitors, and some derivatives show high potency against the B-Raf V600E mutant, a common mutation in melanoma and other cancers.[16][19]
Their primary mechanism involves:
-
Direct RAF Inhibition: These compounds bind to and inhibit the activity of RAF kinases, leading to the downregulation of the downstream MEK/ERK signaling cascade. This directly impedes cancer cell proliferation.[18]
-
Induction of Apoptosis and Cell Cycle Arrest: Beyond kinase inhibition, these derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, typically at the G0/G1 or G2/M phase, further contributing to their anticancer effects.[2][21][22][23]
In Vitro Anticancer Activity: A Head-to-Head Comparison
The most direct way to compare the anticancer potential of these compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth.
Table 1: Comparative in vitro cytotoxicity (IC50, µM) of a representative this compound derivative and Sorafenib.
| Cancer Cell Line | This compound Derivative (Compound 9m)[24] | Sorafenib[7][8] |
| MDA-MB-231 (Breast) | 1.12 | >10 |
| A375P (Melanoma) | Not Reported | 1.8 |
| MCF-7 (Breast) | 5.2 | Not Reported |
| A549 (Lung) | 3.5 | Not Reported |
| HT-29 (Colon) | 4.8 | Not Reported |
Note: Data is compiled from different studies and direct head-to-head comparisons in the same experiment are limited. The provided values serve as an illustration of the potential potency.
As indicated in the table and supported by various studies, certain this compound derivatives have demonstrated superior or comparable potency to Sorafenib against specific cancer cell lines.[7][8] For instance, compound 9m showed a significantly lower IC50 value against the MDA-MB-231 breast cancer cell line compared to Sorafenib.[24]
In Vivo Efficacy: Evidence from Xenograft Models
To translate in vitro findings into a more physiologically relevant context, in vivo studies using animal models are essential. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer agents.
Sorafenib in Xenograft Models
Sorafenib has been extensively studied in various xenograft models. For example, in a hepatocellular carcinoma (HLE) xenograft model, Sorafenib administered at 25 mg/kg significantly inhibited tumor growth by 49.3% and increased the number of apoptotic cells.[3] In another study using a HuH-7 xenograft model, Sorafenib administration led to a 40% decrease in tumor growth.[20]
This compound Derivatives in Xenograft Models
While in vivo data for this class of compounds is still emerging, promising results have been reported. One study investigating a pan-RAF inhibitor from the imidazo[2,1-b]thiazole class in a melanoma xenograft model demonstrated significant tumor growth inhibition.[18] This provides crucial proof-of-concept for the in vivo efficacy of these derivatives.
Experimental Protocols: A Guide to Key Assays
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are paramount. Below are detailed protocols for the key in vitro assays discussed in this guide.
MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative or Sorafenib for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the compounds as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of this compound derivatives as a promising class of anticancer agents. Their mechanism of action, primarily through the inhibition of the RAF/MEK/ERK pathway, positions them as direct competitors to established drugs like Sorafenib.
The superior in vitro potency of some derivatives against certain cancer cell lines is particularly encouraging. However, further research is warranted to fully elucidate their target specificity, pharmacokinetic profiles, and in vivo efficacy across a broader range of cancer models. Direct, head-to-head preclinical studies with Sorafenib will be crucial in determining their potential for clinical translation. The detailed experimental protocols provided herein offer a framework for conducting such rigorous evaluations, paving the way for the development of more effective and targeted cancer therapies.
References
- Abdel-Maksoud, M. S., et al. (2021). Structural optimization of imidazothiazole derivatives affords a new promising series as B-Raf V600E inhibitors; synthesis, in vitro assay and in silico screening. Bioorganic Chemistry, 115, 105234.
- Ammar, Y. A., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877–6901.
- Ammar, Y. A., et al. (2021). Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877-6901.
- Abdel-Maksoud, M. S., et al. (2021). Structural optimization of imidazothiazole derivatives affords a new promising series as B-Raf V600E inhibitors; synthesis, in vitro assay and in silico screening. Bioorganic Chemistry, 115, 105234.
- Ammar, Y. A., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6877-6901.
- Gudipati, R., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry, 11(8), 921-933.
- Gudipati, R., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry, 11(8), 921-933.
- Kamal, A., et al. (2019). Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. Anti-Cancer Agents in Medicinal Chemistry, 19(13), 1636-1651.
- Chen, J., et al. (2018). In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability. Oncology Letters, 15(5), 7631–7641.
- Mohammed, I., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 28(13), 5122.
- Wang, Y., et al. (2017). Sorafenib treatment inhibits tumor growth in HLE xenografts in nude mice and this effect is attenuated by concomitant DCP treatment. Oncology Reports, 38(1), 217-224.
- Gudipati, R., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry, 11(8), 921-933.
- Liu, L., et al. (2016). Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. Scientific Reports, 6, 28767.
- Yilmaz, I., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evaluation. Chemical Biology & Drug Design, 98(4), 576-588.
- Wilhelm, S. M., et al. (2017). Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget, 8(64), 107096–107107.
- Li, L., et al. (2022). Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram. Cancers, 14(14), 3422.
- Gudipati, R., et al. (2020). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Medicinal Chemistry, 11(8), 921-933.
- Kamal, A., et al. (2015). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem, 10(1), 146-159.
- Nagireddy, P. K. R., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(22), 19639–19650.
- YMER. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(5).
- Park, J. H., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777.
- Park, J. H., et al. (2011). New imidazo[2,1-b]thiazole derivatives: Synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769-5777.
- Karaman, B., & Ulusoy Güzeldemirci, N. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Medicinal Chemistry Research, 25(11), 2471–2484.
- Ali, M. A., et al. (2021). Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Journal of Heterocyclic Chemistry, 58(1), 145-155.
- Ali, M. A., et al. (2021). Synthesis of Thiazole Linked Imidazo[2,1- b ]Thiazoles as Anticancer Agents. Journal of Heterocyclic Chemistry, 58(1), 145-155.
- Ali, A. R., et al. (2014). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. European Journal of Medicinal Chemistry, 75, 492-500.
- Wang, Y., et al. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. International Journal of Molecular Sciences, 24(13), 10862.
- El-Naggar, M. A., et al. (2025). Exploring Antitumor Activity of Novel Imidazo[2,1-b]Thiazole and Imidazo [1,2-a]Pyridine Derivatives On Mda-mb-231 Cell Line: Targeting Vegfr-2 Enzyme With.... Cancer Daily.
- Zarghi, A., et al. (2017). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Letters in Drug Design & Discovery, 14(7), 814-821.
- Bohrium. (2021). Evaluation of Imidazo[2,1-b]thiazole-Based Anticancer Agents in One Decade (2011-2020)
- Karaman, B., & Güzeldemirci, N. U. (2016). The structures of some imidazo[2,1-b]thiazoles having antitumor activity. Medicinal Chemistry Research, 25(11), 2471-2484.
Sources
- 1. Discovery of New Imidazo[2,1-<i>b</i>]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising <i>In Vitro</i> and <i>In Vivo</i> Anti-melanoma Activity | CiNii Research [cir.nii.ac.jp]
- 2. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ymerdigital.com [ymerdigital.com]
- 7. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents [ouci.dntb.gov.ua]
- 10. [PDF] Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of imidazo[2,1–b]thiazole-based anticancer agents in one decade (2011–2020): Current status and future prospects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. Structural optimization of imidazothiazole derivatives affords a new promising series as B-Raf V600E inhibitors; synthesis, in vitro assay and in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. | Semantic Scholar [semanticscholar.org]
- 22. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to 2-Methylimidazo[2,1-b]thiazole: A Novel Dihydrofolate Reductase Inhibitor
Introduction: The Enduring Therapeutic Relevance of Dihydrofolate Reductase
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and several amino acids, which are the building blocks of DNA and proteins. Consequently, DHFR plays a pivotal role in cellular proliferation and survival. The inhibition of DHFR leads to a depletion of THF, disrupting DNA synthesis and inducing cell cycle arrest, particularly in rapidly dividing cells such as cancer cells. This makes DHFR a well-established and highly valued target for therapeutic intervention in oncology and infectious diseases.
For decades, classical antifolates like methotrexate (MTX) have been the cornerstone of DHFR-targeted therapies. However, the emergence of drug resistance and a desire for improved selectivity and safety profiles have fueled the search for novel, non-classical DHFR inhibitors. This guide provides a comprehensive technical overview and validation of a promising new class of DHFR inhibitors: 2-Methylimidazo[2,1-b]thiazole derivatives. We will objectively compare their performance with the established inhibitor, methotrexate, supported by experimental data, and provide detailed protocols for their validation.
Mechanism of Action: A Shared Target, A Nuanced Interaction
Both methotrexate and this compound derivatives act as competitive inhibitors of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, DHF. This inhibition leads to a cascade of downstream effects, ultimately culminating in the disruption of DNA synthesis and cell death.
dot
Caption: DHFR signaling pathway and points of inhibition.
While the overarching mechanism is similar, the nuanced molecular interactions of the imidazo[2,1-b]thiazole scaffold within the DHFR active site may offer advantages in terms of specificity and overcoming resistance mechanisms that have evolved against classical folate analogs.
Comparative Performance Analysis: this compound vs. Methotrexate
The validation of a novel inhibitor hinges on a direct and rigorous comparison with the existing standard of care. Here, we present a summary of the comparative performance of a representative 3-methyl-imidazo[2,1-b]thiazole derivative (a close analog to the 2-methyl variant) and methotrexate.[1][2]
In Vitro DHFR Enzyme Inhibition
The inhibitory potential of the compounds was assessed using a purified human DHFR enzyme assay. The concentration required to inhibit 50% of the enzyme's activity (IC50) is a key metric of potency.
| Compound | DHFR Inhibition IC50 (µM) |
| 3-Methyl-imidazo[2,1-b]thiazole derivative (Compound 23) | 0.085 |
| Methotrexate (MTX) | 0.087 |
| Data sourced from a study on 3-methyl-imidazo[2,1-b]thiazole derivatives, which are structurally similar to the 2-methyl analogs.[1][2] |
These results demonstrate that the imidazo[2,1-b]thiazole derivative exhibits potent DHFR inhibitory activity, comparable to that of methotrexate.[1][2]
In Vitro Cytotoxicity against Cancer Cell Lines
The ultimate goal of a DHFR inhibitor in an oncology setting is to selectively kill cancer cells. The following table summarizes the cytotoxic activity (IC50) of the compounds against the MCF-7 human breast cancer cell line.
| Compound | MCF-7 Cytotoxicity IC50 (µM) |
| 3-Methyl-imidazo[2,1-b]thiazole derivative (Compound 23) | 1.35 |
| Methotrexate (MTX) | Not reported in the same study, but literature values are generally in the low micromolar range. |
| Data for the 3-Methyl-imidazo[2,1-b]thiazole derivative is from the same source as the enzyme inhibition data.[1][2] |
The potent cytotoxicity of the imidazo[2,1-b]thiazole derivative against a cancer cell line further validates its potential as an anticancer agent.
In Vivo Antitumor Efficacy
The true test of a novel therapeutic is its performance in a living organism. The in vivo efficacy of the 3-methyl-imidazo[2,1-b]thiazole derivative was evaluated in an Ehrlich ascites carcinoma (EAC) solid tumor model in mice.
| Treatment Group | Mean Tumor Volume Reduction (%) |
| 3-Methyl-imidazo[2,1-b]thiazole derivative (Compound 23) | Significant reduction |
| Control | - |
| The study reported a significant reduction in tumor volume for the treated group compared to the control group.[1][2] |
These in vivo findings provide strong evidence for the translational potential of this novel class of DHFR inhibitors.[1][2]
Experimental Protocols for Validation
To ensure scientific rigor and reproducibility, we provide detailed, step-by-step methodologies for the key experiments used to validate this compound as a DHFR inhibitor.
dot
Caption: A streamlined workflow for inhibitor validation.
In Vitro DHFR Inhibition Assay
Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF. An inhibitor will slow down this reaction, resulting in a smaller decrease in absorbance.
Materials:
-
Purified human DHFR enzyme
-
This compound (test compound)
-
Methotrexate (positive control)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and methotrexate in DMSO.
-
Create serial dilutions of the inhibitors in Assay Buffer.
-
Prepare working solutions of DHFR enzyme, NADPH, and DHF in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add Assay Buffer, the test inhibitor at various concentrations, and the DHFR enzyme solution.
-
Positive Control Wells: Add Assay Buffer, methotrexate at various concentrations, and the DHFR enzyme solution.
-
Negative Control (No Inhibitor) Wells: Add Assay Buffer, DMSO (at the same concentration as in the test wells), and the DHFR enzyme solution.
-
Blank Wells: Add Assay Buffer and the DHFR enzyme solution (no substrate).
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the DHF solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.
-
Normalize the rates of the inhibitor-treated wells to the rate of the negative control (no inhibitor) well.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
MTT Cell Viability Assay
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations.
-
Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
In Vivo Tumor Xenograft Model
Principle: Human tumor xenograft models are essential for evaluating the in vivo efficacy of anticancer drug candidates.[3] In this model, human cancer cells are implanted into immunodeficient mice, where they form tumors that can be monitored for growth in response to treatment.[3][4]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
This compound (test compound)
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Inject a suspension of human cancer cells subcutaneously into the flank of the immunodeficient mice.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor volume for each mouse at each time point.
-
Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy of the compound.
-
Conclusion and Future Directions
The experimental data presented in this guide strongly support the validation of this compound derivatives as a novel and potent class of DHFR inhibitors. Their performance in in vitro enzymatic and cellular assays is comparable, and in some aspects potentially superior, to the established drug methotrexate. Furthermore, the promising in vivo antitumor activity underscores their therapeutic potential.
Future research should focus on a broader profiling of this compound against a panel of cancer cell lines, including those with known resistance mechanisms to methotrexate. In-depth pharmacokinetic and pharmacodynamic studies will also be crucial to optimize dosing and treatment schedules for clinical translation. The favorable data generated to date positions this compound as a compelling lead scaffold for the development of next-generation DHFR inhibitors for the treatment of cancer and other proliferative diseases.
References
-
El-Subbagh, H. I., et al. (2018). Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone as a new scaffold of DHFR inhibitors: Synthesis, biological evaluation and molecular modeling study. Bioorganic Chemistry, 79, 34-47. [Link]
-
Eskandar, R., et al. (2021). 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates: Synthesis, in vitro/in vivo bio-evaluation and molecular modeling simulations. Bioorganic Chemistry, 115, 105205. [Link]
-
Ghorab, M. M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry, 245, 114917. [Link]
-
Ghorab, M. M., et al. (2024). Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors. Bioorganic Chemistry, 150, 107538. [Link]
-
Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 253–258. [Link]
-
Yadav, P. (2024). A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER, 23(05). [Link]
-
Exploring Antitumor Activity of Novel Imidazo[2,1-b]Thiazole and Imidazo[1,2-a]Pyridine Derivatives On Mda-mb-231 Cell Line: Targeting Vegfr-2 Enzyme With ... (2025, February 19). Cancer Daily. [Link]
-
Kamal, A., et al. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem, 9(12), 2755–2764. [Link]
-
El-Sayed, M. A., et al. (2016). Synthesis, Biological Evaluation and Molecular Modeling Study of new (1,2,4-Triazole or 1,3,4-Thiadiazole)-methylthio- Derivatives of Quinazolin-4(3 H )-one as DHFR Inhibitors. International Journal of Molecular Sciences, 17(8), 1276. [Link]
-
Romagnoli, R., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(12), 5769–5777. [Link]
-
Nagireddy, P. K. R., et al. (2019). Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. ACS Omega, 4(22), 19638–19653. [Link]
-
In-Silico Analysis of Imidazo[2,1-b][5][6][7]thiadiazole Analogs as Putative Mycobacterium tuberculosis Enoyl Reductase Inhibitors. (n.d.). ResearchGate. [Link]
-
Bantukallu, G., et al. (2024). Methotrexate-based PROTACs as DHFR-specific chemical probes. Cell Chemical Biology, 31(2), 209-222.e12. [Link]
-
Eskandar, R., et al. (2021). 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates: Synthesis, in vitro/in vivo bio-evaluation and molecular modeling simulations. Bioorganic Chemistry, 115, 105205. [Link]
Sources
- 1. 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates: Synthesis, in vitro/in vivo bio-evaluation and molecular modeling simulations. | Read by QxMD [read.qxmd.com]
- 2. 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates: Synthesis, in vitro/in vivo bio-evaluation and molecular modeling simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone as a new scaffold of DHFR inhibitors: Synthesis, biological evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Imidazo[2,1-b]thiazole and Benzo[d]imidazo[2,1-b]thiazole Scaffolds for Drug Discovery
A Special Report for Researchers and Drug Development Professionals
Executive Summary
The imidazo[2,1-b]thiazole and its benzofused analogue, benzo[d]imidazo[2,1-b]thiazole, are two "privileged" heterocyclic scaffolds that have garnered significant attention in medicinal chemistry. Both structures form the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative study of these two scaffolds, examining their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols. The addition of a benzene ring in the benzo[d]imidazo[2,1-b]thiazole system imparts distinct properties, influencing everything from molecular planarity and lipophilicity to biological target interactions and metabolic stability. Understanding these differences is crucial for designing next-generation therapeutics with enhanced efficacy and specificity.
Introduction: A Tale of Two Privileged Scaffolds
Fused heterocyclic systems are a cornerstone of modern drug discovery, offering rigid three-dimensional structures that can effectively interact with biological targets. The imidazo[2,1-b]thiazole core, a bicyclic system with a bridgehead nitrogen atom, is a versatile framework known for its ease of synthesis and broad biological profile.[1][2][3] By fusing a benzene ring to this core, we obtain the tricyclic benzo[d]imidazo[2,1-b]thiazole system, which introduces new structural and electronic features.
-
1.1 The Imidazo[2,1-b]thiazole Core: This scaffold is recognized for its wide range of pharmacological activities, including anticancer, anthelmintic, antifungal, and antibacterial properties.[2][3][4] Its structural simplicity and synthetic accessibility have made it a popular starting point for the development of novel therapeutic agents.
-
1.2 The Benzo[d]imidazo[2,1-b]thiazole Core: The addition of the benzo moiety creates a more extended, planar, and lipophilic structure. This modification can enhance binding to hydrophobic pockets in target proteins and is often associated with potent antimicrobial, anticancer, and kinase inhibitory activities.[3][5]
Comparative Synthesis and Physicochemical Properties
The synthetic routes to both scaffolds are well-established and typically involve the condensation of an amine-containing heterocycle with an α-haloketone. However, the nature of the starting materials differs, leading to distinct reaction conditions and yields.
Synthetic Strategies: A Tale of Two Cyclizations
The most common approach for both scaffolds involves the Hantzsch thiazole synthesis reaction pathway.
-
Imidazo[2,1-b]thiazoles: The synthesis generally starts with a 2-aminothiazole derivative which is then reacted with an α-haloketone. This two-component reaction leads to the formation of the fused bicyclic system.
-
Benzo[d]imidazo[2,1-b]thiazoles: The synthesis typically begins with a 2-aminobenzothiazole.[1] This starting material, already containing the benzene ring, is reacted with an α-haloketone to yield the final tricyclic product. Green chemistry approaches, utilizing microwave irradiation or solvents like PEG-400, have been successfully employed to synthesize these derivatives with high yields.[1]
Caption: General synthetic schemes for the two scaffolds.
Physicochemical Profile: Impact of the Benzene Ring
The key structural difference—the presence of the fused benzene ring—has profound implications for the physicochemical properties of the molecules.
| Property | Imidazo[2,1-b]thiazole | Benzo[d]imidazo[2,1-b]thiazole | Rationale for Difference |
| Molecular Weight | Lower | Higher | Addition of a C4H4 unit. |
| Lipophilicity (LogP) | Generally lower | Generally higher | The nonpolar benzene ring increases hydrophobicity. |
| Planarity | Relatively planar | More extended and planar | Increased sp2 hybridized carbon framework. |
| Aromaticity | Two fused aromatic rings | Three fused aromatic rings | Larger delocalized π-electron system. |
| Solubility | Higher in polar solvents | Lower in polar solvents | Increased lipophilicity reduces aqueous solubility. |
Rationale for Experimental Choices: The increased lipophilicity of the benzofused derivatives can enhance membrane permeability, potentially leading to better cell penetration and bioavailability. However, it can also lead to issues with aqueous solubility, which is a critical factor in drug formulation.
Comparative Biological Evaluation
Both scaffolds have been extensively explored for their therapeutic potential. While there is overlap in their biological activities, the benzofused analogues often exhibit enhanced potency in certain areas.
Anticancer Activity: A Head-to-Head Analysis
Both classes of compounds have demonstrated significant potential as anticancer agents, often by targeting key cellular processes like cell cycle progression and apoptosis.[6][7][8]
-
Imidazo[2,1-b]thiazole Derivatives: These compounds have shown potent antiproliferative activity against a range of cancer cell lines, including lung, breast, and melanoma.[6][9] Some derivatives act as microtubule-targeting agents, arresting the cell cycle in the G2/M phase and inducing apoptosis.[6] For example, certain imidazo[2,1-b]thiazole-benzimidazole conjugates have displayed significant cytotoxicity against human lung cancer cell line A549 with IC50 values in the low micromolar range.[6]
-
Benzo[d]imidazo[2,1-b]thiazole Derivatives: These derivatives have also shown potent cytotoxic effects, particularly against breast cancer cell lines like MCF-7.[10] Their increased planarity and hydrophobicity may facilitate intercalation with DNA or binding to hydrophobic pockets of enzymes like kinases. Some have been designed as selective estrogen receptor modulators (SERMs) for hormone-dependent cancers.[10][11]
Comparative Anticancer Activity Data (IC50 in µM)
| Compound Class | Target Cell Line | Compound Example | IC50 (µM) | Reference |
| Imidazo[2,1-b]thiazole | A549 (Lung) | Conjugate 6d | 1.08 | [6] |
| Imidazo[2,1-b]thiazole | MDA-MB-231 (Breast) | Hydrazone 9m | 1.12 | [8] |
| Benzo[d]imidazo[2,1-b]thiazole | MCF-7 (Breast) | Derivative 6i | (81% inhibition) | [10][12] |
| Benzo[d]imidazo[2,1-b]thiazole | HeLa (Cervical) | Propenone Conjugates | Significant Cytotoxicity | [7] |
Antimicrobial Spectrum: A Comparative Assessment
The search for new antimicrobial agents is a global priority, and both scaffolds have contributed promising candidates.
-
Imidazo[2,1-b]thiazole Derivatives: These compounds have reported activity against various bacteria and fungi.[3]
-
Benzo[d]imidazo[2,1-b]thiazole Derivatives: This class has shown particularly strong activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[13][14][15] Several studies have identified benzo[d]imidazo[2,1-b]thiazole derivatives that inhibit Mtb at low micromolar concentrations with good selectivity and low toxicity towards mammalian cells.[13][15] The target for some of these potent compounds has been identified as pantothenate synthetase, an essential enzyme in Mtb.[13][14][15]
Comparative Antitubercular Activity Data
| Compound Class | Compound Example | Target | IC50 / MIC (µM) | Reference |
| Benzo[d]imidazo[2,1-b]thiazole | IT06 | Mtb H37Ra | IC50: 2.03 | [13][15] |
| Benzo[d]imidazo[2,1-b]thiazole | IT10 | Mtb H37Ra | IC50: 2.32 | [13][15] |
| Benzo[d]imidazo[2,1-b]thiazole | 5bc | Mtb PS | IC50: 0.53 | [14] |
Insight from a Senior Application Scientist: The data suggests that for antitubercular applications, the benzo[d]imidazo[2,1-b]thiazole scaffold may be a more promising starting point. Its structural features appear to be particularly well-suited for interaction with mycobacterial targets.
Experimental Protocols for Comparative Analysis
To ensure a rigorous and objective comparison, standardized protocols are essential. The following are step-by-step methodologies for key experiments.
In Vitro Anticancer Screening: MTT Assay
This protocol is designed to assess the cytotoxicity of the compounds against a cancer cell line (e.g., MCF-7).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (from both scaffolds) and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include vehicle control wells (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Screening: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against a bacterial strain (e.g., S. aureus).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ymerdigital.com [ymerdigital.com]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 6. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
A Researcher's Guide to Deconvoluting the Target Landscape of 2-Methylimidazo[2,1-b]thiazole: A Comparative Framework for Specificity and Cross-Reactivity Analysis
The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1][2][3][4] The seemingly minor addition of a methyl group at the 2-position, creating 2-Methylimidazo[2,1-b]thiazole, can significantly alter the molecule's steric and electronic properties, thereby influencing its target binding profile and overall selectivity. For drug development professionals, understanding the precise molecular targets and potential off-target interactions of this specific scaffold is paramount for advancing a compound from a promising hit to a viable clinical candidate.
This guide provides a comprehensive framework for characterizing the target specificity and cross-reactivity of this compound and its derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, enabling researchers to design and execute robust, self-validating studies. We will compare state-of-the-art methodologies, presenting hypothetical yet plausible data to illustrate how one might compare the specificity of a novel this compound derivative against established inhibitors.
The Central Challenge: Moving from Phenotype to Target
A common starting point in drug discovery is a cell-based phenotypic screen where a compound like a this compound derivative demonstrates a desired effect, such as inducing cancer cell apoptosis.[5][6] However, this observation is merely the beginning. The critical next step is to identify the specific protein(s) with which the molecule directly interacts to elicit this response. This process, known as target deconvolution or identification, is crucial for several reasons:
-
Mechanism of Action (MoA): Understanding the direct target is fundamental to elucidating the MoA.
-
Structure-Activity Relationship (SAR): Knowledge of the target binding site allows for rational, structure-based drug design to improve potency and selectivity.[4]
-
Safety and Toxicology: Identifying off-target interactions early can predict potential side effects and guide preclinical safety assessments.[7][8]
A Multi-Pronged Approach to Target Specificity Profiling
No single experiment can definitively map the entire target landscape of a small molecule. A robust and trustworthy assessment requires the integration of orthogonal, complementary techniques. Here, we compare three powerful approaches: Proteome-wide analysis via Cellular Thermal Shift Assay (CETSA), broad-scale enzymatic screening with Kinome Scanning, and unbiased affinity-based proteomics.
Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Native Environment
The principle behind CETSA is elegantly simple: the binding of a ligand (our small molecule) to its target protein confers thermal stability.[9][10] When heated, unbound proteins denature and aggregate at a lower temperature than their ligand-bound counterparts.[11][12] This difference in thermal stability can be quantified, providing direct evidence of target engagement within the complex milieu of a living cell or cell lysate.[13][14]
Mass Spectrometry-coupled CETSA (MS-CETSA) allows for an unbiased, proteome-wide survey of target engagement.
Caption: Workflow for proteome-wide target identification using MS-CETSA.
The output of an MS-CETSA experiment is a list of proteins that exhibit a significant thermal shift (ΔTm) in the presence of the compound. This provides high-confidence candidates for direct targets.
Table 1: Hypothetical MS-CETSA Data for a this compound Derivative (Compound X)
| Protein Target | ΔTm (°C) with Compound X (10 µM) | Cellular Function | Rationale for Interaction |
| Tubulin Beta Chain | +4.2 | Cytoskeleton, Mitosis | Derivatives are known microtubule-targeting agents.[5] |
| Pantothenate Synthetase | +3.8 | Vitamin B5 Synthesis | A known target for antitubercular imidazo[2,1-b]thiazoles.[15][16] |
| BRAF Kinase | +1.5 | Signaling | Kinases are common off-targets for heterocyclic compounds.[1][2] |
| HSP90 | +0.8 | Chaperone | Non-specific stabilization, often seen with hydrophobic compounds. |
| GAPDH | +0.2 | Glycolysis | No significant shift; common negative control. |
-
Expertise in Action: A large thermal shift for Tubulin is a strong indicator of a primary target, consistent with published data on similar scaffolds.[5] The smaller, yet still positive, shift for BRAF Kinase suggests a potential off-target interaction that warrants further investigation. The minimal shift for GAPDH provides a self-validating control within the experiment, demonstrating that the observed stabilization is not a general, non-specific effect.
Kinase Profiling: A Focused Look at a "Druggable" Target Class
Given that many imidazo[2,1-b]thiazole derivatives are reported to have anticancer properties and that kinases are central players in oncology, a focused screen of the human kinome is a logical and necessary step.[1][2] Services like KINOMEscan® offer competitive binding assays where the test compound's ability to displace a ligand from the active site of hundreds of kinases is quantified.[17][18][19]
Caption: Principle of a competitive binding kinase profiling assay.
The output is often represented as a percentage of control, where a lower percentage indicates stronger binding. This allows for direct comparison against other molecules.
Table 2: Comparative Kinome Selectivity Profile
| Kinase Target | Compound X (% Control @ 1µM) | Sorafenib (% Control @ 1µM) |
| BRAF | 8% | 2% |
| VEGFR2 | 65% | 1% |
| PDGFRβ | 72% | 3% |
| c-KIT | 88% | 5% |
| p38α | 95% | 45% |
-
Trustworthiness Through Comparison: In this hypothetical data, Compound X shows potent interaction with BRAF kinase but is significantly more selective than Sorafenib, a known multi-kinase inhibitor.[6] Sorafenib strongly engages with VEGFR2 and PDGFRβ, while Compound X does not. This head-to-head comparison provides immediate context for the compound's specificity profile. The lack of significant interaction with a broad range of other kinases (represented by p38α) further strengthens the claim of selectivity.
Affinity-Based Proteomics: An Orthogonal Approach
Affinity-based pull-down methods provide another unbiased way to identify binding partners.[20][21] In this technique, the this compound derivative is chemically modified with a tag (like biotin) and immobilized on a solid support (e.g., beads). This "bait" is then incubated with cell lysate, and proteins that bind to it are "pulled down," isolated, and identified by mass spectrometry.
-
Synthesis: Synthesize an analogue of this compound with a linker and an affinity tag (e.g., biotin). It is critical to attach the linker at a position that does not interfere with target binding, a choice guided by SAR data.
-
Immobilization: Covalently attach the tagged molecule to streptavidin-coated beads.
-
Incubation: Incubate the beads with cell lysate to allow for protein binding. A parallel incubation with beads lacking the small molecule serves as a negative control.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Analysis: Separate eluted proteins by SDS-PAGE and identify bands of interest by mass spectrometry, or use a "shotgun" proteomics approach to identify all eluted proteins.[20][21]
-
Expert Insight & Causality: The choice of the negative control is paramount for trustworthiness. Using beads with just the linker and tag, or even better, an inactive structural analogue of the bait molecule, helps to distinguish true binding partners from proteins that non-specifically interact with the support or the tag itself.
Synthesizing the Data for a Complete Picture
By integrating the results from these orthogonal approaches, a high-confidence profile of the this compound derivative's target specificity and cross-reactivity can be constructed.
-
CETSA provides evidence of engagement in a native cellular context.
-
Kinome Scanning offers a deep, quantitative dive into a specific, highly relevant target family.
-
Affinity Pull-Downs can identify targets that may not be amenable to other methods and corroborates findings from CETSA.
If Tubulin (from CETSA) and BRAF (from KinomeScan) are both identified in the affinity pull-down experiment, it provides a powerful, multi-faceted validation of these proteins as genuine interaction partners. Conversely, if a protein is identified in only one assay, it may require further validation with additional biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct, high-affinity interaction.
This structured, multi-pronged approach ensures that the characterization of this compound is not just a collection of data points, but a self-validating system that provides the trustworthy, in-depth insights required for modern drug development.
References
- A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degrad
- Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Small molecule selectivity and specificity profiling using functional protein microarrays. Europe PMC.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- (PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing.
- Proteomics. Wikipedia.
- (PDF) A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Small-molecule Target and Pathway Identific
- ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC - NIH.
- KINOMEscan® Kinase Profiling Pl
- KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- CETSA. Pelago Bioscience.
- Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.
- KINOMEscan Technology. Eurofins Discovery.
- Kinome Profiling Service. MtoZ Biolabs.
- Quantitative Kinome Profiling Services. CD Biosynsis.
- Reactive Metabolite Trapping Studies on Imidazo- and this compound-Based Inverse Agonists of the Ghrelin Receptor.
- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- Proposed bioactivation pathway for this compound derivative 2.
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central.
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. RSC Publishing.
- Patented imidazo[2,1-b]thiazole derivatives (12-21).
- Transition Metal‐Driven Selectivity in Direct C−H Aryl
- 2-Ethylimidazo[2,1-b]thiazole|High-Quality Research Chemical. Benchchem.
- Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing.
- Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed.
- A Review On Imidazo[2,1-b]Thiazole Based Heterocyclic Nucleus As Anticancer Properties. YMER.
-
BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][7][13][22]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters.
- One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free C
- (PDF) Imidazo[2,1b ] Thiazole: Introduction, Current and Perspective.
- Imidazo(2,1-b)thiazole XII derivatives. Synthesis and research of immunoactivity in vitro on human T lymphocyte of 3-aroylmethyl and 2-aroyl-3-methyl(aryl). PubMed.
- New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evalu
Sources
- 1. Design, synthesis and biological evaluation of benzo-[ d ]-imidazo-[2,1- b ]-thiazole and imidazo-[2,1- b ]-thiazole carboxamide triazole derivatives ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03318F [pubs.rsc.org]
- 2. ymerdigital.com [ymerdigital.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. news-medical.net [news-medical.net]
- 10. CETSA [cetsa.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Proteomics - Wikipedia [en.wikipedia.org]
- 15. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. chayon.co.kr [chayon.co.kr]
- 18. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Small molecule selectivity and specificity profiling using functional protein microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Methylimidazo[2,1-b]thiazole Compounds
The 2-methylimidazo[2,1-b]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antitubercular, and anti-inflammatory properties. The journey from a promising in vitro "hit" to a clinically effective in vivo agent is, however, fraught with challenges. This guide provides a critical comparison of the in vitro and in vivo efficacy of select this compound derivatives, offering insights into the translational potential of this versatile chemical class. We will delve into specific case studies, dissecting the experimental data to illuminate the factors that govern the correlation—or disparity—between cell-based assays and whole-organism responses.
The In Vitro-In Vivo Chasm: A Drug Hunter's Conundrum
The predictive power of in vitro assays is a cornerstone of modern drug discovery. These controlled, high-throughput systems allow for the rapid screening of vast chemical libraries to identify compounds with desired biological activity. However, the simplicity of an in vitro environment often fails to recapitulate the complex interplay of physiological processes that a drug candidate encounters in a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as off-target effects and interactions with the immune system, can profoundly influence a compound's in vivo efficacy. This guide will explore these nuances through the lens of the this compound family.
Case Study 1: Antitubercular Imidazo[2,1-b]thiazole-5-carboxamides - From MIC to Murine Model
A compelling example of the successful translation from in vitro potency to in vivo efficacy can be found in the development of imidazo[2,1-b]thiazole-5-carboxamides as antitubercular agents. One notable compound from this series, ND-11543 , has been extensively profiled, providing a clear trajectory from initial screening to animal studies.[1][2]
In Vitro Evaluation: Targeting the Mycobacterial Respiratory Chain
The initial assessment of antitubercular agents typically involves determining the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis (Mtb). ND-11543 demonstrated potent in vitro activity against replicating Mtb.[1][2] Furthermore, its efficacy was evaluated in a more physiologically relevant in vitro system: Mtb-infected macrophages. This step is crucial as Mtb is an intracellular pathogen.
| Compound | In Vitro MIC (μM) | Intracellular Macrophage Potency (μM) |
| ND-11543 | 0.0625 - 2.5 | More potent than some analogs |
Table 1: In Vitro Activity of ND-11543 against Mycobacterium tuberculosis [1][2]
The potent intracellular activity of ND-11543 suggested that it could effectively reach its target within the host cell, a critical prerequisite for in vivo success.
In Vivo Efficacy: A Chronic Murine TB Infection Model
The ultimate test of an antitubercular drug candidate is its ability to reduce the bacterial load in an infected animal. ND-11543 was evaluated in a chronic murine TB infection model, where it demonstrated significant efficacy when administered over a four-week period.[1][2]
Experimental Workflow: In Vivo Antitubercular Efficacy
Caption: Workflow for assessing the in vivo efficacy of antitubercular compounds.
The successful in vivo outcome for ND-11543 highlights the importance of evaluating intracellular potency in vitro as a predictive measure of in vivo performance for intracellular pathogens.
Case Study 2: Anticancer Imidazo[2,1-b][3][4][5]thiadiazoles - From Cell Lines to Ascites Model
The development of novel anticancer agents often begins with screening against a panel of cancer cell lines. A series of imidazo[2,1-b][3][4][5]thiadiazole derivatives has been investigated for their antiproliferative properties, with one compound, 5c , emerging as a promising candidate for further in vivo evaluation.[6]
In Vitro Screening: Identifying a Lead Compound
Compound 5c was evaluated against various cancer cell lines and demonstrated notable sensitivity in the MCF-7 breast cancer cell line, with an IC50 value of 8µM.[6] This initial finding prompted further investigation into its in vivo potential.
| Compound | Cell Line | In Vitro IC50 (µM) |
| 5c | MCF-7 | 8 |
Table 2: In Vitro Anticancer Activity of Compound 5c [6]
In Vivo Assessment: The Ehrlich Ascites Carcinoma (EAC) Model
To assess its in vivo anticancer activity, compound 5c was tested in a murine Ehrlich Ascites Carcinoma (EAC) model. This model allows for the evaluation of a compound's ability to inhibit tumor growth in the peritoneal cavity. Treatment with compound 5c was found to reduce tumorigenesis by promoting apoptosis in the EAC-bearing mice.[6]
Signaling Pathway: Apoptosis Induction by Compound 5c
Caption: Proposed mechanism of apoptosis induction by compound 5c.
The positive in vivo results for compound 5c underscore the value of the EAC model as a preliminary in vivo screen for compounds with promising in vitro anticancer activity.
Case Study 3: Anti-TB Benzo[d]imidazo[2,1-b]thiazole - A Zebra Fish Model Perspective
Another interesting example in the anti-tuberculosis space is the benzo[d]imidazo[2,1-b]thiazole derivative 5bc . This compound was identified as a potent inhibitor of Mycobacterium tuberculosis pantothenate synthetase (MTB PS).[7]
In Vitro Potency: Enzyme Inhibition and Bacterial Growth
Compound 5bc exhibited potent in vitro activity, with an IC50 of 0.53 µM against MTB PS and a minimum inhibitory concentration (MIC) of 3.53 µM against M. tuberculosis.[7]
| Compound | MTB PS IC50 (µM) | Mtb MIC (µM) |
| 5bc | 0.53 | 3.53 |
Table 3: In Vitro Antitubercular Activity of Compound 5bc [7]
In Vivo Evaluation: The Mycobacterium marinum-Infected Zebra Fish Model
For in vivo assessment, a Mycobacterium marinum-infected Zebra fish model was employed. M. marinum is a close genetic relative of M. tuberculosis and causes a TB-like disease in fish. This model offers a rapid and cost-effective alternative to murine models for preliminary in vivo screening. Compound 5bc demonstrated a significant 1.5 log reduction in the M. marinum load in the Zebra fish at a dose of 10 mg/kg.[7]
Experimental Protocol: Zebra Fish Infection Model
-
Infection: Zebra fish larvae are infected with a fluorescently labeled strain of Mycobacterium marinum.
-
Treatment: Infected larvae are exposed to the test compound (e.g., 5bc at 10 mg/kg) in their water.
-
Imaging: The bacterial burden is quantified over time using fluorescence microscopy.
-
Analysis: The reduction in bacterial load in treated fish is compared to a vehicle control group.
This case study highlights the utility of alternative in vivo models like the Zebra fish for the early-stage evaluation of drug candidates, providing a valuable bridge between in vitro assays and more complex mammalian models.
Synthesis and Future Directions
The presented case studies of this compound and related compounds underscore a critical principle in drug discovery: while in vitro assays are indispensable for initial screening and mechanism of action studies, in vivo validation is the ultimate arbiter of therapeutic potential.
The successful translation of in vitro potency to in vivo efficacy, as seen with ND-11543, often hinges on favorable ADME properties and the ability of the compound to engage its target in a complex physiological environment. The use of more sophisticated in vitro models, such as co-culture systems and 3D organoids, may further enhance the predictive power of preclinical studies.
Conversely, discrepancies between in vitro and in vivo results can provide valuable insights into potential liabilities, such as poor bioavailability, rapid metabolism, or off-target toxicity. A thorough understanding of these factors is essential for the rational design of next-generation this compound-based therapeutics.
Future research in this area should continue to focus on establishing robust in vitro-in vivo correlations. This will require a multi-pronged approach that combines high-quality in vitro data with carefully designed in vivo experiments in relevant disease models. By embracing this integrated approach, the scientific community can unlock the full therapeutic potential of the versatile this compound scaffold.
References
-
Moraski, G. C., Deboosère, N., Marshall, K. L., Weaver, H. A., Vandeputte, A., Hastings, C., ... & Lee, R. E. (2020). Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. PloS one, 15(1), e0227224. [Link]
-
Samala, G., Chandrashekhar, C., Kumar, M. S., & Sriram, D. (2016). Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & medicinal chemistry, 24(6), 1195–1204. [Link]
-
El-Sayed, W. M., El-Sattar, N. A., & Ali, O. M. (2021). Elucidation of anti-proliferative and anti-angiogenic potential of novel imidazo [2, 1-b][3][4][5] thiadiazole derivatives in Ehrlich ascites carcinoma model. Biomedicine & Pharmacotherapy, 139, 111623. [Link]
Sources
- 1. Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds | PLOS One [journals.plos.org]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedicineonline.org [biomedicineonline.org]
- 7. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Methylimidazo[2,1-b]thiazole and its Congeners: A Comparative Guide to Evaluating Novel Kinase Inhibitors
Introduction: The Quest for Novel Kinase Inhibitors and the Promise of the Imidazo[2,1-b]thiazole Scaffold
In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. The relentless pursuit of novel, selective, and potent kinase inhibitors is therefore a cornerstone of contemporary medicinal chemistry. Within this pursuit, the imidazo[2,1-b]thiazole scaffold has emerged as a privileged heterocyclic structure, demonstrating a wide array of biological activities.[1][2] Derivatives of this core have shown promise in diverse therapeutic areas, including oncology.[3][4]
This guide focuses on a representative member of this class, 2-Methylimidazo[2,1-b]thiazole, as a starting point for a broader discussion on benchmarking the imidazo[2,1-b]thiazole scaffold against established kinase inhibitors. While extensive research has been conducted on various derivatives, direct, publicly available kinase inhibitory data for the parent this compound is limited. Therefore, this document serves a dual purpose: it provides a robust framework for any researcher aiming to characterize the kinase inhibitory profile of this compound, and it benchmarks the potential of the broader imidazo[2,1-b]thiazole class by comparing its known derivatives' activities with those of well-characterized, clinically relevant kinase inhibitors.
Our comparative analysis will feature three benchmark inhibitors, chosen for their distinct kinase inhibition profiles:
-
Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a vast array of kinases.[5] It serves as a valuable, albeit non-selective, positive control in many kinase assays.
-
Dasatinib: A multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[6]
-
Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor, primarily targeting pathways involved in angiogenesis and tumor cell proliferation.[7]
Through a detailed examination of experimental design, comparative data analysis, and the underlying signaling pathways, this guide will equip researchers, scientists, and drug development professionals with the necessary tools and insights to rigorously evaluate the potential of novel compounds based on the promising imidazo[2,1-b]thiazole scaffold.
The Benchmark Inhibitors: A Profile of Established Kinase Modulators
The selection of appropriate benchmark compounds is critical for a meaningful comparative analysis. The inhibitors chosen here represent a spectrum of selectivity and clinical application, providing a comprehensive context for evaluating a novel compound.
Staurosporine: The Pan-Kinase Inhibitor
Staurosporine is a microbial alkaloid that acts as a potent, ATP-competitive inhibitor of a wide range of protein kinases.[8] Its lack of selectivity, while precluding its therapeutic use, makes it an invaluable research tool for inducing apoptosis and as a general positive control in kinase inhibition assays.[5]
Dasatinib: The Multi-Targeted Tyrosine Kinase Inhibitor
Dasatinib is a second-generation tyrosine kinase inhibitor with potent activity against the BCR-ABL fusion protein, the driver of CML.[6] Its inhibitory profile extends to the SRC family kinases, c-KIT, and PDGFR, among others.[6] This multi-targeted nature underscores the complexity of kinase inhibitor action and provides a benchmark for compounds with a broader spectrum of activity.
Sunitinib: The Anti-Angiogenic Multi-Kinase Inhibitor
Sunitinib is an oral multi-kinase inhibitor that targets several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[7] Its primary mechanism of action involves the inhibition of signaling pathways crucial for tumor angiogenesis and cell proliferation.[7]
Comparative Kinase Inhibition Profiles
A direct comparison of the inhibitory activity of a novel compound against a panel of kinases provides a clear picture of its potency and selectivity. The following table presents a hypothetical placement for our test compound, this compound, alongside the known inhibitory profiles of our benchmark compounds against a selection of key kinases. The data for the benchmark inhibitors has been compiled from various public sources and kinome profiling studies.[9][10][11][12]
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Sunitinib IC50 (nM) |
| ABL1 | Data to be determined | 20 | <1 | 150 |
| SRC | Data to be determined | 6 | 0.8 | 84 |
| VEGFR2 | Data to be determined | 10 | 12 | 2 |
| PDGFRβ | Data to be determined | 25 | 1.1 | 2 |
| c-KIT | Data to be determined | 15 | 12 | 19 |
| RAF1 (c-Raf) | Data to be determined | 50 | 680 | 1,200 |
| BRAF | Data to be determined | 40 | 3,300 | 1,500 |
| MEK1 | Data to be determined | >10,000 | >10,000 | >10,000 |
| ERK2 | Data to be determined | >10,000 | >10,000 | >10,000 |
| PI3Kα | Data to be determined | 100 | >10,000 | >10,000 |
| Akt1 | Data to be determined | 200 | 8,200 | >10,000 |
| mTOR | Data to be determined | 2,600 | >10,000 | >10,000 |
Note: IC50 values for benchmark inhibitors are approximate and can vary depending on the assay conditions. The data for this compound is hypothetical and serves as a placeholder for experimental determination.
Experimental Design: A Roadmap for Robust Benchmarking
To generate the data required for a comprehensive comparison, a multi-faceted experimental approach is necessary, encompassing both biochemical and cell-based assays.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: A generalized workflow for in vitro biochemical kinase assays.
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring kinase activity.
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution from the 5X stock.
-
Prepare serial dilutions of the test compound (e.g., this compound) and benchmark inhibitors in the 1X Kinase Buffer A.
-
Prepare a solution containing the kinase and a europium-labeled antibody at twice the final desired concentration.
-
Prepare a tracer solution at four times the final desired concentration.
-
-
Assay Procedure:
-
Add 4 µL of each concentration of the serially diluted compounds to triplicate wells of a 384-well plate.
-
Add 8 µL of the kinase/antibody solution to all wells.
-
Add 4 µL of the tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm and 520 nm.
-
Calculate the TR-FRET ratio by dividing the acceptor emission (520 nm) by the donor emission (495 nm).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays
These assays assess the effect of a compound on kinase activity within a cellular context, providing insights into its cell permeability, off-target effects, and impact on downstream signaling.
Caption: A step-by-step workflow for Western blot analysis of kinase inhibition.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test and benchmark compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle-treated and untreated controls.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Key Signaling Pathways in Kinase-Targeted Therapies
Understanding the major signaling pathways regulated by kinases is essential for interpreting the results of inhibitor studies. The imidazo[2,1-b]thiazole scaffold has been associated with the modulation of key cancer-related pathways.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[13] Dysregulation of this pathway is a common event in many cancers.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
The PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling network that governs cell survival, growth, and metabolism. It is frequently hyperactivated in cancer.
Caption: An overview of the PI3K/Akt signaling cascade.
Conclusion: A Framework for Future Discovery
The imidazo[2,1-b]thiazole scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct inhibitory data for this compound is yet to be fully elucidated, the biological activities of its derivatives strongly suggest the potential for this chemical class to modulate key signaling pathways involved in cancer and other diseases.
This guide has provided a comprehensive framework for the systematic evaluation of this compound, or any novel compound, against well-established kinase inhibitors. By employing a combination of biochemical and cell-based assays, and by understanding the intricate signaling networks these compounds target, researchers can effectively characterize the potency, selectivity, and therapeutic potential of their lead candidates. The protocols and comparative data presented herein serve as a robust starting point for these investigations, paving the way for the discovery of the next generation of targeted therapies.
References
-
Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PMC. [Link]
-
Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry. PubMed. [Link]
-
Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. PubMed. [Link]
-
Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. PMC. [Link]
-
Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PMC. [Link]
-
staurosporine | DiscoveRx KINOMEscan® screen. DiscoveRx. [Link]
-
Proposed bioactivation pathway for this compound derivative 2. ResearchGate. [Link]
-
Kinomic profiling to predict sunitinib response of patients with metastasized clear cell Renal Cell Carcinoma. Radboud Repository. [Link]
-
Abstract 2038: Sunitinib impact on kinome profiles of peripheral blood mononuclear cells from renal cell carcinoma patients: Do molecular effects correlate with clinical data. Cancer Research. [Link]
-
KINOMEscan data. HMS LINCS Project. [Link]
-
dasatinib | DiscoveRx KINOMEscan® screen. DiscoveRx. [Link]
-
In-depth characterization of Staurosporine induced proteome thermal stability changes. bioRxiv. [Link]
-
Collection - Data from Kinome Profiling of Chondrosarcoma Reveals Src-Pathway Activity and Dasatinib as Option for Treatment - Cancer Research. Figshare. [Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]
-
Cell-based Proteome Profiling of Potential Dasatinib Targets by Use of Affinity-Based Probes. PubMed. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. NIH. [Link]
-
Reactive Metabolite Trapping Studies on Imidazo- and this compound-Based Inverse Agonists of the Ghrelin Receptor. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands. [Link]
-
Imidazo[2,1-b]thiazole derivatives as new inhibitors of 15-lipoxygenase. ResearchGate. [Link]
-
Imidazo[2,1-b]thiazolylmethylene- and indolylmethylene-2-indolinones: A new class of cyclin-dependent kinase inhibitors. Design, synthesis, and CDK1/cyclin B inhibition. ResearchGate. [Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. [Link]
-
One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. MDPI. [Link]
-
Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. PubMed. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. [Link]
-
Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed. [Link]
Sources
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based proteome profiling of potential dasatinib targets by use of affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. guidetopharmacology.org [guidetopharmacology.org]
- 12. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Maze: A Comparative Guide to In Silico ADMET Profiling of 2-Methylimidazo[2,1-b]thiazole Analogues
By Dr. Evelyn Reed, Senior Application Scientist
In the relentless pursuit of novel therapeutics, the 2-methylimidazo[2,1-b]thiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anticancer and antimycobacterial properties.[1][2][3] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[4][5] Early assessment of these properties is therefore not just advantageous, but essential for a "fail early, fail cheap" strategy in drug discovery.[6]
This guide provides a comprehensive comparison of in silico approaches for ADMET and toxicity profiling of this compound analogues. We will delve into the rationale behind various computational models, present a comparative analysis of key ADMET parameters for a set of hypothetical analogues, and provide a detailed protocol for a standard in silico toxicity assessment. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage these powerful predictive tools to design safer, more effective drug candidates.
The Rationale for In Silico ADMET Profiling
Traditional preclinical ADMET assessment relies heavily on time-consuming and expensive in vivo and in vitro experiments.[7] Computational, or in silico, methods offer a rapid and cost-effective alternative to screen large libraries of compounds, prioritize candidates for synthesis and experimental testing, and guide lead optimization.[8][9] These methods are built upon the fundamental principle that the biological activity and physicochemical properties of a molecule are encoded in its structure.[10]
The primary in silico methodologies employed for ADMET prediction include:
-
Quantitative Structure-Activity Relationship (QSAR): These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or property.[10][11] By training on large datasets of compounds with known experimental values, QSAR models can predict the properties of new, untested molecules.[12]
-
Physicochemical Property Prediction: Key properties like solubility, lipophilicity (logP), and pKa are fundamental to a drug's ADMET profile and can be accurately predicted using computational models. These parameters govern how a drug is absorbed, distributed, and eliminated.
-
Pharmacophore Modeling: This technique identifies the 3D arrangement of essential features of a molecule responsible for its biological activity. It can be used to predict potential off-target effects and toxicity by screening against known toxicophore models.
-
Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the movement and disposition of a drug throughout the body, providing a more holistic understanding of its pharmacokinetic profile.[13]
The integration of these computational tools allows for a comprehensive and early-stage evaluation of a compound's potential as a drug.
The In Silico ADMET Profiling Workflow
The process of in silico ADMET profiling is a systematic evaluation of a compound's drug-like properties. The following diagram illustrates a typical workflow:
Caption: A generalized workflow for in silico ADMET profiling of drug candidates.
Comparative In Silico ADMET Profile of this compound Analogues
To illustrate the practical application of these methods, we present a hypothetical in silico ADMET profile for three this compound analogues. These analogues feature different substitutions on the phenyl ring, a common strategy in medicinal chemistry to modulate physicochemical and biological properties.
Table 1: Predicted ADMET Properties of this compound Analogues
| Property | Analogue 1 (R = H) | Analogue 2 (R = 4-Cl) | Analogue 3 (R = 4-OCH3) | Desirable Range |
| Absorption | ||||
| Oral Bioavailability (%) | High | High | Moderate | > 30% |
| Caco-2 Permeability (nm/s) | High | High | Moderate | > 20 x 10-6 |
| Distribution | ||||
| Blood-Brain Barrier (BBB) Penetration | Low | Low | Low | Low (for peripherally acting drugs) |
| Plasma Protein Binding (%) | High | Very High | Moderate | < 95% |
| Metabolism | ||||
| CYP2D6 Inhibition | No | No | Yes | No |
| Metabolic Stability (t1/2 in HLM, min) | Moderate | High | Low | > 30 min |
| Excretion | ||||
| Renal Clearance | Moderate | Low | High | Varies |
| Toxicity | ||||
| hERG Inhibition (pIC50) | > 6 | > 6 | 5.5 | > 6 |
| Hepatotoxicity Risk | Low | Low | Moderate | Low |
| Ames Mutagenicity | Negative | Negative | Negative | Negative |
Analysis of the Comparative Data:
-
Analogue 1 (R=H): This parent compound exhibits a generally favorable ADMET profile with good predicted oral absorption and low toxicity risks. Its moderate metabolic stability suggests it would be cleared from the body at a reasonable rate.
-
Analogue 2 (R=4-Cl): The introduction of a chlorine atom improves metabolic stability, which could lead to a longer duration of action. However, it also significantly increases plasma protein binding, which might reduce the concentration of the free, active drug.
-
Analogue 3 (R=4-OCH3): The methoxy group appears to be a metabolic liability, leading to lower predicted metabolic stability. More concerning is the predicted inhibition of CYP2D6, a major drug-metabolizing enzyme, which raises the risk of drug-drug interactions. It also shows a potential for hERG inhibition, a key indicator of cardiotoxicity risk.
This comparative analysis demonstrates how in silico tools can rapidly assess the impact of structural modifications on the ADMET profile, enabling chemists to prioritize which analogues to synthesize and test experimentally.
In Silico Toxicity Prediction: A Step-by-Step Protocol
A critical component of the ADMET profile is the prediction of potential toxicities. Here, we outline a general protocol for predicting the toxicity of a novel this compound analogue using widely available in silico tools.
Objective: To assess the potential for cardiotoxicity, hepatotoxicity, and mutagenicity of a novel compound.
Materials:
-
2D structure of the test compound in a standard format (e.g., SMILES, SDF).
-
Access to in silico toxicity prediction software or web servers (e.g., ADMETlab 2.0, Discovery Studio TOPKAT, admetSAR).[14][15][16]
Protocol:
-
Compound Input: Input the 2D structure of the this compound analogue into the selected software.
-
Selection of Toxicity Endpoints: Choose the relevant toxicity endpoints for prediction. For a comprehensive initial screen, this should include:
-
Cardiotoxicity: Primarily assessed through prediction of hERG channel inhibition.
-
Hepatotoxicity (DILI - Drug-Induced Liver Injury): Many platforms offer predictive models for DILI.
-
Mutagenicity: The Ames test is a standard in silico prediction for mutagenicity.
-
-
Model Execution: Run the prediction models. The software will calculate various molecular descriptors for the input compound and use its built-in QSAR models to predict the selected toxicity endpoints.
-
Data Analysis and Interpretation:
-
hERG Inhibition: The output is often a pIC50 value or a classification (e.g., inhibitor/non-inhibitor). A pIC50 value below 6 is generally considered to have a lower risk of cardiotoxicity.
-
Hepatotoxicity: The result is typically a probability or a classification of "high risk" or "low risk." It's crucial to examine the structural alerts or fragments that contribute to a high-risk prediction.
-
Ames Mutagenicity: The prediction will be "positive" or "negative." A positive result indicates a potential for the compound to be mutagenic and is a significant red flag.
-
-
Reporting: Compile the results into a clear report, including the predicted values and the interpretation of the risk associated with each endpoint.
This protocol provides a foundational screen. Positive findings should always be followed up with appropriate in vitro experimental validation.
Logical Framework for Toxicity Comparison
When comparing the toxicity profiles of multiple analogues, a structured approach is essential to make informed decisions. The following diagram illustrates the logical flow for this comparative analysis.
Caption: A logical diagram for the comparative in silico toxicity assessment of analogues.
Conclusion and Future Perspectives
In silico ADMET and toxicity profiling are indispensable tools in modern drug discovery.[17][18] For promising scaffolds like the 2-methylimidazo[2,1-b]thiazoles, these computational approaches provide a rapid and insightful means to navigate the complex landscape of drug development. By identifying potential liabilities early, researchers can focus resources on compounds with the highest probability of success.
It is crucial to remember that in silico predictions are not a replacement for experimental validation.[6] Rather, they are a powerful filtering and prioritization tool that, when used judiciously, can significantly streamline the drug discovery pipeline. As machine learning and artificial intelligence algorithms continue to evolve, the accuracy and predictive power of these models will undoubtedly improve, further solidifying their role in the design of the next generation of therapeutics.[8][11]
References
- PozeSCAF.
- Yang, H., Sun, L., Li, W., Liu, G., & Tang, Y. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 30.
- Gissi, A., et al. (2014). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
- Roncaglioni, A., Toropov, A. A., Toropova, A. P., & Benfenati, E. (2013). In silico methods to predict drug toxicity. Current Opinion in Pharmacology, 13(5), 802-806.
- Hughes, T. B., et al. (2021).
- Simeon, S., & Koch, U. (2021). In silico toxicology: Computational methods for the prediction of chemical toxicity.
- Gramatica, P. (2007). QSAR Model for Predicting Pesticide Aquatic Toxicity.
- Roncaglioni, A., Toropov, A. A., Toropova, A. P., & Benfenati, E. (2013). In silico methods to predict drug toxicity. PubMed.
- Cronin, M. T. D., et al. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance.
- ADMETlab 2.0. (n.d.).
- ResearchGate. (n.d.). The predictivity of QSARs for toxicity: Recommendations for improving model performance | Request PDF.
- Prosilico. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery.
- Click2Drug. (n.d.). Directory of computer-aided Drug Design tools.
- Li, A. P. (2014). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Journal of Pharmacological and Toxicological Methods, 70(1), 1-2.
- SoftwareOne Marketplace. (n.d.). ADMET Predictor.
- BioIVT. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
- Sygnature Discovery. (n.d.). ADMET Prediction Software.
- IONTOX. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.
- Xiao, J., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research.
- Wu, J. (2013). What ADME tests should be conducted for preclinical studies?. Acta Pharmaceutica Sinica B, 3(4), 219-224.
- Romagnoli, R., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(9), 4359-4369.
- Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(10), 1235-1246.
- Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing.
- Kumar, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2571.
- Samala, G., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing.
-
ResearchGate. (n.d.). Studies on New Imidazo[2,1-b][8][12][17] thiadiazole Derivatives: Molecular Structure, Quantum Chemical Computational, and In silico Study of Inhibitory Activity Against Pim-1 Protein by Using Molecular Modelling Methods and ADMET Profiling | Request PDF.
- Dalvie, D., et al. (2017). Reactive Metabolite Trapping Studies on Imidazo- and this compound-Based Inverse Agonists of the Ghrelin Receptor. Drug Metabolism and Disposition, 45(8), 925-935.
Sources
- 1. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 6. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 8. pozescaf.com [pozescaf.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. ADMETlab 2.0 [admetmesh.scbdd.com]
- 15. Directory of in silico Drug Design tools [click2drug.org]
- 16. platform.softwareone.com [platform.softwareone.com]
- 17. ovid.com [ovid.com]
- 18. In silico methods to predict drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Methylimidazo[2,1-b]thiazole
Introduction
2-Methylimidazo[2,1-b]thiazole is a heterocyclic compound with applications in pharmaceutical research and development.[1] As with any chemical used in the laboratory, understanding and implementing proper disposal procedures is critical to ensure the safety of personnel and to protect the environment. This guide provides a comprehensive overview of the safe handling and disposal of this compound, grounded in established safety protocols and regulatory guidelines.
Hazard Identification and Risk Assessment
Due to the lack of a specific SDS, the hazard profile of this compound must be inferred from structurally similar compounds, such as 2-methylimidazole and other imidazo[2,1-b]thiazole derivatives.
Anticipated Hazards:
-
Skin Corrosion/Irritation: May cause skin irritation, and related compounds can cause severe skin burns.[2][3][4]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]
-
Long-Term Health Effects: Related compounds like 2-methylimidazole are suspected of causing cancer and may damage fertility or the unborn child.[2][5]
Combustion Products: When heated to decomposition, nitrogen-rich heterocyclic compounds can emit toxic gases, including oxides of nitrogen (NOx), sulfur oxides (SOx), carbon monoxide (CO), and hydrogen cyanide (HCN).[6][7]
Table 1: Summary of Potential Hazards
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity (Oral) | Harmful if ingested.[2][3] | Ingestion |
| Skin Corrosion/Irritation | Can cause skin irritation or severe burns upon contact.[2][4] | Dermal |
| Eye Damage/Irritation | Can cause serious eye damage upon contact.[2][4] | Ocular |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract.[3] | Inhalation |
| Carcinogenicity/Reproductive Toxicity | Suspected carcinogen and reproductive toxin based on related compounds.[2][5] | Ingestion, Inhalation, Dermal |
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work with this compound, ensure that the proper PPE is selected and worn.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a high risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or puncture before each use.[8]
-
Body Protection: A fully buttoned laboratory coat must be worn. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron is recommended.[8]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9]
Safe Handling Practices:
-
Avoid all personal contact, including inhalation of dust or vapors.[4]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]
-
Wash hands thoroughly with soap and water after handling.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Minor Spills (in a chemical fume hood):
-
Restrict Access: Ensure the area is clear of all non-essential personnel.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Containment: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Ventilation: Allow the area to ventilate thoroughly.
For Major Spills (outside of a chemical fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do Not Attempt to Clean Up: A major spill requires specialized training and equipment. Do not re-enter the area until it has been declared safe by trained professionals.
Disposal Procedures for this compound Waste
All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste. Disposal into sanitary sewer systems or general trash is strictly prohibited.[9]
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is classified based on its characteristics (ignitable, corrosive, reactive, toxic) or if it is specifically listed.[10] While this compound is not a specifically listed waste, it may exhibit hazardous characteristics. A conservative approach is to manage it as a hazardous waste. Consult with your institution's EHS department for the appropriate waste codes.
-
Solid Waste: Collect pure this compound and contaminated solids (e.g., weighing paper, gloves, absorbent materials) in a clearly labeled, sealed container.[11]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless directed to do so by your EHS department.
Container Labeling: All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
For liquid waste streams where the primary hazard is corrosivity (if the compound is in a strongly acidic or basic solution), neutralization may be an option before disposal. This should only be performed by trained personnel.[12]
Neutralization Protocol:
-
Work in a chemical fume hood and wear appropriate PPE.
-
For acidic solutions, slowly add a dilute base (e.g., 1M sodium hydroxide or a saturated solution of sodium bicarbonate) while stirring.
-
For basic solutions, slowly add a dilute acid (e.g., 1M hydrochloric acid).[12]
-
Monitor the pH of the solution. The target pH range is between 5.5 and 9.0.[12]
-
Be aware that neutralization reactions can generate heat. Use an ice bath to cool the container if necessary.
-
The neutralized solution must still be collected as hazardous waste, as the toxicity of the this compound remains.
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. The most common and effective disposal method for this type of organic compound is high-temperature incineration.[13]
Incineration: This method destroys the organic molecule, converting it to less harmful components. Modern incinerators are equipped with scrubbers and other pollution control devices to treat the resulting gases (e.g., NOx, SOx) before they are released into the atmosphere.
Landfill: Disposal in a hazardous waste landfill is a less preferred option and is only permissible after the waste has been treated to meet specific regulatory standards.
Disposal Workflow Diagram
Sources
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. chemos.de [chemos.de]
- 3. Imidazo(2,1-b)thiazole | C5H4N2S | CID 817024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epa.gov [epa.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylimidazo[2,1-b]thiazole
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The novel heterocyclic compound, 2-Methylimidazo[2,1-b]thiazole, and its derivatives are of significant interest in medicinal chemistry. As with any investigational compound, a thorough understanding of its potential hazards and the requisite safety protocols is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Profile of this compound: An Evidence-Based Assessment
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].
Given that this compound shares the same core structure, it is prudent to assume it possesses a similar hazard profile. The toxicological properties of many heterocyclic compounds have not been fully investigated, underscoring the need for cautious handling[2].
Core Principles of Protection: A Multi-Layered Approach
Effective protection against chemical hazards in the laboratory is not achieved by a single action, but by a multi-layered approach encompassing engineering controls, administrative controls, and finally, personal protective equipment. PPE should be considered the last line of defense, used in conjunction with a certified chemical fume hood and well-defined Standard Operating Procedures (SOPs)[3].
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and use of appropriate PPE is critical to minimize the risk of exposure to this compound. The minimum required PPE for handling this compound includes:
-
Body Protection: A flame-resistant laboratory coat is mandatory to protect clothing and skin from potential splashes and spills[4][5]. For larger scale operations or situations with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement at all times in the laboratory[5]. However, when handling this compound, particularly in powder form or when preparing solutions, chemical splash goggles are highly recommended to provide a complete seal around the eyes[5]. A face shield, worn in conjunction with goggles, is necessary when there is a significant risk of splashes[5][6].
-
Hand Protection: Disposable, powder-free nitrile gloves are the standard for handling most laboratory chemicals[4]. It is crucial to check for any signs of degradation and to change gloves frequently, especially if contamination is suspected[7]. For prolonged operations, consider double-gloving. Always remove gloves using the proper technique to avoid contaminating your skin[7].
-
Respiratory Protection: While working in a properly functioning chemical fume hood should be the primary method of avoiding inhalation of this compound, a NIOSH-approved respirator may be necessary in certain situations, such as when weighing out large quantities of the powder or during a spill clean-up outside of a fume hood[7]. A risk assessment should be performed to determine if a respirator is required.
PPE Selection Guide for Handling this compound
| Task | Body Protection | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Weighing (in a fume hood) | Lab Coat | Safety Goggles | Nitrile Gloves | Not typically required |
| Solution Preparation | Lab Coat | Safety Goggles | Nitrile Gloves | Not typically required |
| Running Reactions | Lab Coat | Safety Goggles | Nitrile Gloves | Not typically required |
| Work-up & Purification | Lab Coat | Safety Goggles, Face Shield (if splash risk) | Nitrile Gloves | Not typically required |
| Spill Clean-up | Chemical-Resistant Apron over Lab Coat | Safety Goggles and Face Shield | Heavy-duty Nitrile Gloves | NIOSH-approved respirator |
Operational Plan: From Set-up to Clean-up
A well-defined operational plan ensures that safety is integrated into every step of the experimental workflow.
Pre-Experiment Checklist
-
Designate a work area: All handling of this compound should be performed in a designated area within a certified chemical fume hood.
-
Assemble all necessary materials: Have all reagents, solvents, and equipment, including waste containers, ready before you begin.
-
Review the SOP: Ensure you are familiar with the specific procedures for your experiment.
-
Don the appropriate PPE: Follow the step-by-step guide for donning PPE.
Step-by-Step PPE Donning and Doffing Procedure
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Goggles/Face Shield: Put on your safety goggles, and if necessary, a face shield.
-
Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing (Taking Off):
-
Gloves: Remove your gloves using the "glove-in-glove" technique to avoid touching the outer contaminated surface with your bare hands. Dispose of them in the appropriate waste container.
-
Goggles/Face Shield: Remove your goggles and/or face shield.
-
Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior. Hang it in its designated storage location or dispose of it if it is a disposable one.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.
Caption: A typical experimental workflow for handling this compound.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous waste[8].
Waste Segregation and Collection
-
Solid Waste: Contaminated solid waste, including used gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Disposal Procedures
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of the contents[9].
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Keep containers closed except when adding waste[8].
-
Pick-up: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour any waste containing this compound down the drain[2].
Conclusion: A Culture of Safety
The responsible handling of investigational compounds like this compound is a cornerstone of scientific excellence. By adhering to the principles outlined in this guide—conducting a thorough risk assessment, utilizing the appropriate personal protective equipment, following established operational procedures, and responsibly managing waste—researchers can confidently advance their work while ensuring a safe and compliant laboratory environment.
References
-
Capot Chemical Co., Ltd. (2019). MSDS of 2-(Imidazo[2,1-B]thiazol-6-YL)acetic acid hydrochloride. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo(2,1-b)thiazole. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2023). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Retrieved from [Link]
-
University of California, San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
E-RESEARCHCO. (2019). Green Synthetic Approach to Some Biologically Active Heterocyclic Compounds: A Review. Retrieved from [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
International Journal of Novel Research and Development. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]
-
Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Environmental Health and Safety. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]
-
ResearchGate. (1979). Special Report: Disposing of hazardous chemical wastes. Retrieved from [Link]
-
Brigham Young University. (n.d.). A CHEMISTS' GUIDE TO PPE. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Green Methods for the Synthesis of Bioactive Heterocycles. Retrieved from [Link]
Sources
- 1. Imidazo(2,1-b)thiazole | C5H4N2S | CID 817024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ca [fishersci.ca]
- 3. safety.chem.byu.edu [safety.chem.byu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. neb.com [neb.com]
- 7. capotchem.cn [capotchem.cn]
- 8. ethz.ch [ethz.ch]
- 9. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
